Product packaging for 2-Chloro-2-propen-1-ol(Cat. No.:CAS No. 5976-47-6)

2-Chloro-2-propen-1-ol

Cat. No.: B1199897
CAS No.: 5976-47-6
M. Wt: 92.52 g/mol
InChI Key: OSCXYTRISGREIM-UHFFFAOYSA-N
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Description

2-Chloro-2-propen-1-ol is reported to undergo photodissociation at 193nm to generate CH2CCH2OH radical intermediate. This compound is formed as major product during base mediated reaction of 1,2,3-trichloropropane. This compound is reported to react with phosphorus trichloride to yield phosphorous esters, while with phosphory chloride it yields phosphoric ester.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClO B1199897 2-Chloro-2-propen-1-ol CAS No. 5976-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCXYTRISGREIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2073984
Record name 2-Chloro-2-propen-1-ol
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Molecular Weight

92.52 g/mol
Source PubChem
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CAS No.

5976-47-6
Record name 2-Chloro-2-propen-1-ol
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Record name 2-Chloroallyl alcohol
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Record name 2-Chloro-2-propen-1-ol
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Record name 2-Chloro-2-propen-1-ol
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Record name 2-CHLORO-2-PROPEN-1-OL
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Foundational & Exploratory

Synthesis of 2-Chloro-2-propen-1-ol from 1,2-Dichloropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-2-propen-1-ol, a valuable intermediate in the pharmaceutical and agrochemical industries, from the readily available starting material, 1,2-Dichloropropene. This document provides a comprehensive overview of the reaction, including a proposed mechanism, detailed experimental protocols, and methods for reaction monitoring and product purification.

Introduction

This compound is a key building block in the synthesis of various organic molecules. Its preparation from 1,2-Dichloropropene, a byproduct of industrial chlorination processes, represents an efficient and atom-economical approach. The core transformation involves the selective hydrolysis of the vinylic chloride in the presence of a base. This guide will focus on the widely utilized method employing sodium carbonate as the base in an aqueous medium.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 1,2-Dichloropropene proceeds via an alkaline hydrolysis reaction. While direct nucleophilic substitution (SN1 or SN2) on a vinylic halide is generally disfavored due to the high energy of the vinylic carbocation intermediate and the repulsion between the incoming nucleophile and the π-electron cloud of the double bond, the reaction can proceed through an alternative pathway under basic conditions. A plausible mechanism is an addition-elimination pathway , which is depicted below.

In this proposed mechanism, the hydroxide (B78521) ion, generated from the hydrolysis of sodium carbonate, acts as the nucleophile. It attacks the carbon atom of the double bond that is attached to the chlorine atom, leading to the formation of a transient carbanionic intermediate. Subsequent elimination of the chloride ion results in the formation of the enolate of propanal, which is then protonated by water to yield the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 1,2-Dichloropropene H₂C=C(Cl)CH₂Cl Carbanion [H₂C(OH)-C⁻(Cl)CH₂Cl] 1,2-Dichloropropene->Carbanion + OH⁻ (Addition) Hydroxide OH⁻ This compound H₂C=C(Cl)CH₂OH Carbanion->this compound - Cl⁻ (Elimination) Chloride Cl⁻

Figure 1: Proposed addition-elimination mechanism.

Quantitative Data

The synthesis of this compound from 1,2-Dichloropropene has been reported with yields ranging from 70% to 91%.[1] The following table summarizes the quantitative data from a representative experimental protocol.[1]

ParameterValueReference
Reactants
1,2-Dichloropropene3.5 mol (396 g, 98% purity)[1]
Sodium Carbonate2.1 mol[1]
Water1300 mL[1]
Reaction Conditions
TemperatureReflux[1]
Reaction TimeMonitored by GC until <2% of 1,2-Dichloropropene remains[1]
Product Yield
Aqueous solution of this compound1178.8 g[1]
Reported Yield Range70-91%[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from 1,2-Dichloropropene.

Synthesis of this compound[1]
  • Reaction Setup: In a 2000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2.1 mol of sodium carbonate and 1300 mL of water.

  • Addition of Reactant: While stirring, add 3.5 mol of 1,2-Dichloropropene (396 g, 98% purity) to the flask.

  • Reaction: Heat the mixture to reflux with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots from the organic layer and analyzing them by gas chromatography (GC). The reaction is considered complete when the concentration of 1,2-Dichloropropene is less than 2%.

  • Workup: After the reaction is complete, cool the mixture to room temperature and allow the layers to separate in a separatory funnel.

  • Isolation: Separate the upper aqueous layer containing the product from the lower organic layer. This will yield an aqueous solution of this compound.

Product Extraction and Purification

The aqueous solution of this compound can be further processed to isolate the pure product.

  • Extraction: The aqueous solution is extracted with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether. A continuous liquid-liquid extractor or a centrifugal extractor can be used for efficient extraction.[1]

  • Drying: The combined organic extracts are dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Setup Reaction Setup (1,2-Dichloropropene, Na₂CO₃, H₂O) Reflux Heating to Reflux Reaction_Setup->Reflux Monitoring Reaction Monitoring (GC) Reflux->Monitoring Workup Workup (Cooling & Phase Separation) Monitoring->Workup Reaction Complete Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Pure_Product Pure_Product Distillation->Pure_Product Final Product

Figure 2: Experimental workflow for the synthesis.

Analytical Methods

Gas Chromatography (GC) is the primary analytical technique for monitoring the progress of the reaction and assessing the purity of the final product.

  • Reaction Monitoring: Aliquots of the reaction mixture (organic layer) can be periodically injected into a GC equipped with a flame ionization detector (FID) to determine the consumption of 1,2-Dichloropropene.

  • Purity Analysis: The purity of the final product after distillation can be determined by GC analysis. The presence of any unreacted starting material or byproducts can be quantified.

A typical GC method for this analysis would involve a capillary column with a non-polar stationary phase and a temperature-programmed oven to ensure good separation of the components.

Conclusion

The synthesis of this compound from 1,2-Dichloropropene via alkaline hydrolysis is a robust and scalable method. This guide provides the essential technical details for researchers and professionals in the field of chemical synthesis and drug development to successfully perform and understand this important transformation. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high yield of the pure product.

References

Technical Guide: Synthesis of 2-Chloroallyl Alcohol from 1,2,3-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2-chloroallyl alcohol from the starting material 1,2,3-trichloropropane (B165214). The methodologies detailed herein are based on established chemical literature and patents, offering a foundational understanding for professionals in chemical research and drug development.

Introduction

2-Chloroallyl alcohol is a valuable chemical intermediate in organic synthesis. Its preparation from 1,2,3-trichloropropane, a byproduct of certain industrial processes, presents a practical route to this versatile molecule. The core of this transformation involves the controlled dehydrochlorination and subsequent hydrolysis of 1,2,3-trichloropropane in an aqueous alkaline medium. The reaction can be steered to favor the formation of 2-chloroallyl alcohol, though other chlorinated propenes may also be generated.

Reaction Pathway and Mechanism

The conversion of 1,2,3-trichloropropane to 2-chloroallyl alcohol proceeds through a two-step mechanism. The initial step is a dehydrochlorination reaction to form 2,3-dichloro-1-propene. This intermediate then undergoes hydrolysis to yield the final product, 2-chloroallyl alcohol. The overall reaction can be influenced by the choice of alkali, its concentration, and the reaction temperature.

A key finding is that 1,2,3-trichloropropane can be reacted with a dilute aqueous solution or suspension of an alkali to produce 2-chloroallyl compounds in good yield and in a readily purifiable form.[1] The reaction with a dilute aqueous alkali typically produces a mixture of 2-chloroallyl chloride, 2-chloroallyl alcohol, and di-(2-chloroallyl) ether, which can be separated by fractional distillation.[1] By adjusting the reaction conditions, the formation of 2-chloroallyl alcohol can be maximized.

ReactionPathway TCP 1,2,3-Trichloropropane DCP 2,3-Dichloro-1-propene TCP->DCP -HCl (Dehydrochlorination) CAA 2-Chloroallyl Alcohol DCP->CAA +H2O (Hydrolysis)

Experimental Data

The following table summarizes the quantitative data from various experimental preparations of 2-chloroallyl alcohol from 1,2,3-trichloropropane using different alkaline solutions.

Experiment IDAlkali UsedMolar Ratio (TCP:Alkali)Temperature (°C)Time (hours)Yield of 2-Chloroallyl Alcohol (%)Reference
1Sodium Bicarbonate1:2.0494-9650Not specified, but recovered[1]
2Trisodium (B8492382) Phosphate (B84403)1:1.021502068[1]
3Sodium Hydroxide (B78521)1:2.04 (inferred)1002066[1]

Yields are based on the amount of 1,2,3-trichloropropane consumed in the reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-chloroallyl alcohol from 1,2,3-trichloropropane.

4.1. General Experimental Workflow

The general workflow for the synthesis involves the reaction of 1,2,3-trichloropropane with a dilute aqueous alkali, followed by separation and purification of the product.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification reagents Mix 1,2,3-Trichloropropane, Aqueous Alkali, and Water heating Heat Mixture (e.g., under reflux or in a pressure reactor) reagents->heating distillation Distill the Reacted Mixture heating->distillation separation Separate Organic and Aqueous Layers distillation->separation purification Fractional Distillation of Organic Layer separation->purification final_product 2-Chloroallyl Alcohol purification->final_product

4.2. Protocol 1: Using Sodium Bicarbonate [1]

  • Reagents:

    • 147.5 grams (1.0 mol) of 1,2,3-trichloropropane

    • 171.4 grams (2.04 mols) of sodium bicarbonate

    • 500 grams (28 mols) of water

  • Procedure:

    • A mixture of the above reagents is heated under reflux for 50 hours. The reflux temperature is maintained at 94-96°C.

    • After the reaction period, the mixture is distilled.

    • 2-Chloroallyl alcohol is recovered from the distillate.

4.3. Protocol 2: Using Trisodium Phosphate [1]

  • Reagents:

    • 295 grams (2.0 mols) of 1,2,3-trichloropropane

    • 775.6 grams (2.04 mols) of trisodium phosphate (Na₃PO₄·12H₂O)

    • 1000 grams (55.5 mols) of water

  • Procedure:

    • The mixture is heated at 150°C for 20 hours in a pressure reactor.

    • Upon completion, the reactor and its contents are cooled.

    • The reaction product is distilled from the reactor. The yield of 2-chloroallyl alcohol was 68 percent of the theoretical based on the consumed 1,2,3-trichloropropane.[1]

4.4. Protocol 3: Using Sodium Hydroxide [1]

  • Reagents:

    • 295 grams (2.0 mols) of 1,2,3-trichloropropane

    • A solution of 163.2 grams (4.08 mols) of sodium hydroxide in 1632 grams of water.

  • Procedure:

    • The mixture of 1,2,3-trichloropropane and the aqueous sodium hydroxide solution is heated at 100°C for 20 hours in a pressure reactor.

    • After cooling, the reaction product is distilled.

    • The organic layer of the distillate is washed with water, and the washings are combined with the water layer.

    • 2-Chloroallyl alcohol is recovered from the water solution. The yield was 66 percent of the theoretical, based on the 1,2,3-trichloropropane consumed.[1]

Product Separation and Purification

The reaction of 1,2,3-trichloropropane with a dilute aqueous alkali produces a mixture that can include 2-chloroallyl chloride, 2-chloroallyl alcohol, and di-(2-chloroallyl) ether.[1] These components can be effectively separated by fractional distillation.[1]

Safety Considerations

1,2,3-Trichloropropane is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reactions may be exothermic and, in the case of using a pressure reactor, should be conducted with appropriate safety precautions. The products, including 2-chloroallyl alcohol, are also hazardous and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals used.

References

"2-Chloro-2-propen-1-ol chemical properties and structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2-Chloro-2-propen-1-ol (CAS No. 5976-47-6). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. This document includes a summary of its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and essential safety and handling information.

Chemical Structure and Identification

This compound, also known as 2-chloroallyl alcohol, is a halogenated unsaturated alcohol.[1][2][3] Its structure consists of a propenyl chain with a chlorine atom and a hydroxyl group attached to the second and first carbon atoms, respectively. The presence of the double bond and the chlorine atom makes it a reactive and versatile intermediate in organic synthesis.

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases.

PropertyValueSource
Molecular Formula C₃H₅ClO[2][3][4]
Molecular Weight 92.52 g/mol [2][4]
CAS Number 5976-47-6[2][3]
Appearance Liquid[4]
Density 1.162 g/mL at 25 °C[4]
Boiling Point 133-134 °C[4]
Flash Point 54 °C (129.2 °F) - closed cup[4]
Refractive Index n20/D 1.459[4]
InChI InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2[2][3]
InChIKey OSCXYTRISGREIM-UHFFFAOYSA-N[2][3]
SMILES C=C(Cl)CO[4]
pKa 11.45 ± 0.10 (Predicted)[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following spectroscopic information is available in public databases:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[1][6] The 1H NMR spectrum for the 90% purity sample is available in CDCl3 solvent.[6]

  • Infrared (IR) Spectroscopy : ATR-IR and transmission IR spectra can be used to identify the functional groups present, such as the O-H and C=C bonds.[1][3]

  • Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[1][7]

Experimental Protocols

Synthesis of this compound from 1,2-Dichloropropene (B1580525)

A common method for the preparation of this compound involves the hydrolysis of 1,2-dichloropropene.[8] This process is significant as 1,2-dichloropropene is a byproduct of industrial chlorination processes.[8]

Materials:

  • 1,2-Dichloropropene (3.5 mol, 396g, 98% purity)

  • Sodium carbonate (2.1 mol)

  • Water (1300 mL)

  • 2000 mL reaction flask

  • Stirring apparatus

  • Reflux condenser

  • Gas chromatograph

  • Separatory funnel

  • Ethyl acetate (B1210297) (for extraction)

  • Centrifugal extractor

Procedure:

  • Reaction Setup: In a 2000 mL reaction flask, combine 2.1 mol of sodium carbonate and 1300 mL of water.

  • Addition of Reactant: Add 3.5 mol of 1,2-dichloropropene to the flask.

  • Reaction: Stir the mixture and heat it under reflux.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing the content of 1,2-dichloropropene using gas chromatography. Continue the reaction until the concentration of 1,2-dichloropropene is less than 2%.

  • Workup: Once the reaction is complete, allow the mixture to cool and the layers to separate.

  • Separation: Use a separatory funnel to separate the aqueous layer containing the product from the organic layer. This yields an aqueous solution of this compound.

  • Extraction: The product can be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate in a centrifugal extractor for improved efficiency.[8]

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow start Start reactants Combine: - 1,2-Dichloropropene - Sodium Carbonate - Water start->reactants reflux Heat under Reflux with Stirring reactants->reflux monitor Monitor Reaction by GC (until <2% starting material) reflux->monitor monitor->reflux Continue Reflux cool Cool Reaction Mixture monitor->cool Reaction Complete separate Separate Aqueous and Organic Layers cool->separate extract Extract Aqueous Layer with Ethyl Acetate separate->extract product Aqueous Solution of This compound extract->product

Caption: Workflow for the Synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Classification: [2][5]

  • Flammable liquids: Category 3[2][5]

  • Acute toxicity, Oral: Category 4[2][5]

  • Acute toxicity, Dermal: Category 4[2][5]

  • Acute toxicity, Inhalation: Category 4[2][5]

Hazard Statements: [2][5]

  • H226: Flammable liquid and vapor.[2]

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H332: Harmful if inhaled.[2]

Precautionary Measures: [5][9][10]

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical and ventilating equipment.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

    • Skin Protection: Wear protective gloves and impervious clothing.[10]

    • Respiratory Protection: If exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge.[10][11]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5][9] Use non-sparking tools and take precautionary measures against static discharge.[5][9] Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Store locked up.[9]

In case of exposure:

  • Inhalation: Move the victim to fresh air and keep them at rest. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing immediately and rinse the skin with plenty of water.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

  • Ingestion: Rinse mouth and seek immediate medical attention.[9]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the SDS before handling this chemical.

References

Spectroscopic Profile of 2-Chloro-2-propen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the characterization of 2-Chloro-2-propen-1-ol.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS No: 5976-47-6). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its structural features through NMR, IR, and MS techniques.

Data Presentation

The spectroscopic data for this compound has been compiled from various spectral databases and is summarized in the tables below for straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.45s1H=CH (geminal to Cl)
5.35s1H=CH (geminal to Cl)
4.25s2H-CH₂-
2.5 (broad)s1H-OH

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmCarbon TypeAssignment
139.5QuaternaryC=C-Cl
115.5Primary=CH₂
64.5Primary-CH₂-OH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained from a neat sample.

Wavenumber (cm⁻¹)IntensityAssignment
3350 (broad)StrongO-H stretch (alcohol)
3000-2850MediumC-H stretch (sp³ and sp²)
1640MediumC=C stretch (alkene)
1020StrongC-O stretch (primary alcohol)
890Strong=C-H bend (out-of-plane)
750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
92/9430/10[M]⁺ (Molecular Ion)
57100[C₃H₅O]⁺
3160[CH₂OH]⁺
2950[C₂H₅]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: The proton NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The data is then processed using Fourier transformation, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same spectrometer, often at a frequency of 75 or 125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent peak, which is then referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as this compound, the IR spectrum is most commonly obtained using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. In the GC, the sample is vaporized and separated from any impurities on a capillary column. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each fragment. The resulting mass spectrum is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different spectroscopic techniques for the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Integration cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data H_NMR ¹H NMR - C-H framework - Proton environment Structure This compound Structure H_NMR->Structure Connectivity C_NMR ¹³C NMR - Carbon backbone - Carbon environment C_NMR->Structure Carbon Skeleton IR IR Spectroscopy - Functional groups (O-H, C=C, C-Cl) IR->Structure Functional Groups MS Mass Spectrometry - Molecular weight - Fragmentation MS->Structure Molecular Formula

Caption: Integration of spectroscopic data for structural elucidation.

References

In-Depth Technical Guide to the Physical Properties of beta-Chloroallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of beta-chloroallyl alcohol (2-chloro-2-propen-1-ol). The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Core Physical Properties of beta-Chloroallyl Alcohol

The following table summarizes the key physical properties of beta-chloroallyl alcohol. This data is essential for its handling, application in synthesis, and for quality control purposes.

PropertyValueReference(s)
Molecular Formula C₃H₅ClO[1][2]
Molecular Weight 92.52 g/mol [1][3]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 133-134 °C (at 760 mmHg)[3]
Density 1.162 g/mL (at 25 °C)[2][3]
Refractive Index (n20/D) 1.459[3]
Flash Point 54 °C (closed cup)[3]
Solubility Moderately soluble in water. Highly soluble in organic solvents such as ethanol (B145695) and acetone.[4]

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like beta-chloroallyl alcohol.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary tube method.

Apparatus:

  • Thiele tube or a similar heating bath (e.g., oil bath with a stirrer)

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount of the beta-chloroallyl alcohol sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid sample.

  • The test tube is then attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • This assembly is immersed in a heating bath (Thiele tube or oil bath).

  • The heating bath is heated gently and uniformly.

  • As the temperature rises, air trapped in the capillary tube will slowly escape.

  • When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined accurately using a pycnometer or a density bottle.

Apparatus:

  • Pycnometer or a specific gravity bottle (of a known volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

  • The pycnometer is then filled with distilled water and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is precisely determined by weighing it with the distilled water of a known density at that temperature.

  • The pycnometer is emptied, dried, and then filled with beta-chloroallyl alcohol.

  • The filled pycnometer is again brought to the same constant temperature in the water bath.

  • The mass of the pycnometer filled with the sample is accurately measured.

  • The density of the beta-chloroallyl alcohol is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

  • Abbe refractometer

  • Constant temperature circulating water bath

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper or pipette

  • Lint-free tissue and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prisms of the refractometer are cleaned with a suitable solvent and dried with a lint-free tissue.

  • The constant temperature water bath is set to the desired temperature (e.g., 20 °C) and allowed to circulate through the refractometer to ensure the prisms are at a stable temperature.

  • A few drops of the beta-chloroallyl alcohol sample are placed on the surface of the lower prism using a clean dropper.

  • The prisms are closed and locked.

  • The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.

  • The refractive index value is read directly from the instrument's scale.

Logical Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the physical properties of a liquid chemical sample.

G Workflow for Physical Property Determination of a Liquid Sample cluster_prep Sample Preparation cluster_data Data Processing & Reporting Sample Obtain Liquid Sample Purity Assess Purity (e.g., GC/NMR) Sample->Purity Density Density Measurement Purity->Density BoilingPoint Boiling Point Determination Purity->BoilingPoint RefractiveIndex Refractive Index Measurement Purity->RefractiveIndex Solubility Solubility Assessment Purity->Solubility CollectData Collect & Record Data Density->CollectData BoilingPoint->CollectData RefractiveIndex->CollectData Solubility->CollectData Compare Compare with Literature Values CollectData->Compare Report Generate Technical Report Compare->Report

Caption: Workflow for the determination of physical properties of a liquid chemical sample.

References

Unraveling the Chemical Identity of CAS Number 5976-47-6: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the subject of this technical guide is necessary. The provided CAS number, 5976-47-6, unequivocally identifies the chemical compound 2-Chloro-2-propen-1-ol. This compound is primarily a chemical intermediate used in synthesis. However, the detailed requirements of this request—including in-depth analysis of signaling pathways and experimental protocols for drug development professionals—suggest that the intended subject may have been a biologically active pharmaceutical compound.

Given this discrepancy, this guide will first provide a comprehensive overview of the chemical information available for This compound (CAS 5976-47-6) . Subsequently, to address the spirit of the user's request for a drug-focused technical paper, we will present information on Prajmaline (B610187) Bitartrate (B1229483) , an antiarrhythmic agent that was identified during preliminary research as a potential, albeit unconfirmed, subject of interest that aligns with the advanced requirements of the prompt.

Part 1: Technical Data Sheet for this compound (CAS 5976-47-6)

This compound is an organic compound with the molecular formula C₃H₅ClO.[1][2] It is recognized as a versatile reagent in chemical synthesis.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₃H₅ClO[1][2][3]
Molecular Weight 92.52 g/mol [1][2]
Appearance Colorless liquid[4]
Boiling Point 133-134 °C (lit.)[1]
Density 1.162 g/mL at 25 °C (lit.)[1]
Flash Point 54 °C (129.2 °F) - closed cup
Refractive Index n20/D 1.459 (lit.)[1]
Vapor Pressure 2.88 mmHg at 25°C[1]
SMILES String OCC(Cl)=C
InChI Key OSCXYTRISGREIM-UHFFFAOYSA-N
Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard InformationDetailsReference(s)
Signal Word Warning
Hazard Statements H226 (Flammable liquid and vapor), H302 + H312 + H332 (Harmful if swallowed, in contact with skin or if inhaled)
Precautionary Statements P210, P233, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P312
Hazard Class 3.2[1]
Packing Group III[1]
WGK 3[1]
Applications in Synthesis

This compound serves as a valuable intermediate in various chemical reactions.[4][5] Its primary applications include:

  • Synthesis of Pharmaceuticals and Agrochemicals: It is a building block in the creation of more complex molecules for these industries.[4]

  • Preparation of Organic Compounds: It is utilized as a starting material for a range of organic syntheses.[1] For instance, it is used in the preparation of 2-(4-octylphenyl)prop-2-en-1-ol.[1]

  • Microbial Growth: It has been used as a carbon supplement for the growth of Pseudomonas strains.[1][3]

A notable synthetic pathway involving this compound is its formation as a major product from the base-mediated reaction of 1,2,3-trichloropropane.[1][6]

Experimental Workflow: General Synthetic Use

The following diagram illustrates a generalized workflow for the use of this compound in a chemical synthesis reaction.

G General Workflow for Synthetic Use of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A This compound (CAS 5976-47-6) D Reaction Mixture A->D B Reactant(s) B->D C Solvent C->D F Crude Product D->F E Reaction Conditions (e.g., Temperature, Pressure) E->F G Purification (e.g., Chromatography, Distillation) F->G H Purified Product G->H I Characterization (e.g., NMR, MS) H->I

A generalized workflow for a chemical synthesis reaction involving this compound.

Part 2: Technical Overview of Prajmaline Bitartrate

Prajmaline bitartrate is an antiarrhythmic agent, specifically classified as a Class Ia antiarrhythmic.[7] It is a derivative of the rauwolfia alkaloid ajmaline.[8] This section provides a technical guide on Prajmaline bitartrate, which aligns with the advanced, drug-development-oriented requirements of the user's request.

Chemical and Physical Properties
PropertyValueReference(s)
Parent Compound CAS Number 35080-11-6 (Prajmaline)[9][10]
Bitartrate Salt CAS Number 2589-47-1[9][11]
Molecular Formula (Bitartrate) C₂₃H₃₃N₂O₂·C₄H₅O₆[9]
Molecular Weight (Bitartrate) 518.60 g/mol [9][11]
Melting Point (Bitartrate) 149-152 °C[9]
Therapeutic Category Antiarrhythmic[9]
Mechanism of Action and Signaling Pathways

Prajmaline functions primarily by interacting with cardiac ion channels to stabilize heart rhythm.[12] Its mechanism is multifaceted:

  • Sodium Channel Blockade: The core mechanism of Prajmaline is the inhibition of fast sodium channels in cardiac myocytes.[7][12] This action reduces the rate and magnitude of the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby slowing the conduction of electrical impulses through the heart.[12] This effect is particularly beneficial in managing tachyarrhythmias.

  • Potassium Channel Modulation: Prajmaline also influences potassium channels, which are responsible for the repolarization phase (Phase 3) of the action potential.[12] By affecting potassium channel activity, it helps to prolong the repolarization phase, which in turn extends the refractory period of the cardiac cells.[12] This contributes to the stabilization of the cardiac rhythm by preventing premature depolarizations.

  • Mild Beta-Blocking Effect: The compound exhibits a mild beta-blocking effect, inhibiting the action of catecholamines like adrenaline on beta-adrenergic receptors in the heart.[12] This leads to a reduction in heart rate and myocardial contractility, further contributing to its antiarrhythmic properties.[12]

The following diagram illustrates the primary mechanism of action of Prajmaline on the cardiac action potential.

G Mechanism of Action of Prajmaline on Cardiac Myocytes cluster_drug Prajmaline Bitartrate cluster_channels Ion Channels cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Prajmaline Prajmaline Na_Channel Fast Sodium Channels Prajmaline->Na_Channel Inhibits K_Channel Potassium Channels Prajmaline->K_Channel Modulates Beta_Receptor Beta-Adrenergic Receptors Prajmaline->Beta_Receptor Mildly Blocks Phase0 Reduced Rate of Phase 0 Depolarization Na_Channel->Phase0 Repol Prolonged Repolarization (Phase 3) K_Channel->Repol HR_Contract Decreased Heart Rate & Contractility Beta_Receptor->HR_Contract Outcome Stabilization of Cardiac Rhythm Phase0->Outcome Repol->Outcome HR_Contract->Outcome

The multifaceted mechanism of action of Prajmaline, targeting key ion channels and receptors.
Experimental Protocols

Detailed experimental protocols for Prajmaline are found within specific research publications. A general outline for studying its effects on cardiac action potentials in an experimental setting is provided below. This is a generalized protocol and would require optimization for specific experimental questions.

Objective: To characterize the electrophysiological effects of Prajmaline on isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig).[13]

  • Patch-clamp rig with amplifier and data acquisition system.

  • Perfusion system.

  • Tyrode's solution (as external solution).

  • Pipette solution (internal solution).

  • Prajmaline bitartrate stock solution.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from the heart of the animal model.

  • Patch-Clamp Recording:

    • Whole-cell patch-clamp configuration is established on a single myocyte.

    • The cell is perfused with Tyrode's solution.

    • Baseline action potentials are elicited and recorded by injecting a current pulse.

  • Drug Application:

    • The perfusate is switched to Tyrode's solution containing a specific concentration of Prajmaline.

    • After a period of equilibration, action potentials are again recorded.

  • Data Analysis:

    • Parameters of the action potential are measured before and after drug application. These include:

      • Resting membrane potential.

      • Action potential amplitude.

      • Maximum upstroke velocity (Vmax) of Phase 0.

      • Action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).

  • Dose-Response Relationship: Steps 3 and 4 are repeated with varying concentrations of Prajmaline to establish a dose-response curve for its effects on the measured parameters.

Clinical and Preclinical Studies

Clinical and experimental studies have been conducted to evaluate the efficacy and safety of Prajmaline bitartrate.[14][15] For instance, a double-blind, randomized, placebo-controlled crossover trial in patients with stable angina pectoris and coronary artery disease found that oral prajmaline bitartrate was well-tolerated and did not produce deleterious hemodynamic effects or changes in exercise capacity.[16] Pharmacokinetic studies have also been performed in various patient populations, including the elderly.[17]

In preclinical studies using rabbit ventricular myocytes, Prajmaline was shown to decrease the maximal rate of depolarization of the action potential in a dose-dependent manner.[13] These studies also revealed its effects on sodium and L-type calcium currents.[13]

References

Stability and Degradation Pathways of 2-Chloro-2-propen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Chloro-2-propen-1-ol (also known as 2-chloroallyl alcohol). As a reactive molecule with both an allylic alcohol and a vinyl chloride moiety, understanding its stability profile is critical for its application in chemical synthesis and for assessing its environmental fate. This document outlines the principal degradation pathways, including hydrolysis, oxidation, thermal decomposition, photolysis, and biodegradation. Detailed experimental protocols for conducting forced degradation studies are provided, along with recommended analytical methodologies for monitoring the parent compound and its degradation products. Quantitative data from the literature is summarized, and key chemical transformations are visualized using reaction pathway diagrams.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1] Its structure, featuring a primary alcohol adjacent to a chlorinated double bond, imparts a unique reactivity profile. This bifunctionality makes it susceptible to a range of degradation reactions, which can impact its storage, handling, and environmental persistence. A thorough understanding of its stability and degradation is therefore essential for researchers and professionals working with this compound.

This guide summarizes the current knowledge on the stability of this compound and details its primary degradation pathways. It is intended to be a practical resource for designing and interpreting stability studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₅ClO[2][3][4]
Molecular Weight 92.52 g/mol [2][3][5]
CAS Number 5976-47-6[2][3][4]
Appearance Liquid[5]
Boiling Point 133-134 °C[5][6]
Density 1.162 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.459[5][6]
pKa 11.45 ± 0.10 (Predicted)[4]

Degradation Pathways

This compound is susceptible to degradation through several pathways due to its functional groups. The presence of the allylic alcohol allows for oxidation reactions, while the vinyl chloride moiety can undergo nucleophilic substitution (hydrolysis) and dehydrochlorination. The double bond is also a site for photolytic reactions.

Hydrolysis

Hydrolysis of the vinyl chloride can proceed under both acidic and basic conditions, likely through different mechanisms.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the hydroxyl group can facilitate the formation of a resonance-stabilized allylic carbocation, which can then react with water. Alternatively, protonation of the double bond could lead to a carbocation susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, direct nucleophilic substitution (SN2-type) of the chloride by a hydroxide (B78521) ion is a probable pathway.[7] This would lead to the formation of an unstable enol which would tautomerize to propanal. Another possibility is an elimination-addition mechanism.

G cluster_hydrolysis Hydrolysis Pathways This compound This compound Prop-2-en-1,2-diol Prop-2-en-1,2-diol (Unstable Enol) This compound->Prop-2-en-1,2-diol H₂O / OH⁻ (SN2) Propanal Propanal Prop-2-en-1,2-diol->Propanal Tautomerization

Caption: Proposed Hydrolysis Pathway of this compound.

Oxidation

The primary alcohol group in this compound is susceptible to oxidation. Common oxidizing agents can convert it to the corresponding aldehyde and subsequently to a carboxylic acid.

  • Initial Oxidation: Oxidation of the primary alcohol will yield 2-chloro-2-propenal.

  • Further Oxidation: The resulting aldehyde can be further oxidized to 2-chloro-2-propenoic acid (2-chloroacrylic acid). This has been observed in microbial degradation.[2][3][8]

G cluster_oxidation Oxidation Pathway This compound This compound 2-Chloro-2-propenal 2-Chloro-2-propenal This compound->2-Chloro-2-propenal [O] 2-Chloroacrylic_acid 2-Chloroacrylic acid 2-Chloro-2-propenal->2-Chloroacrylic_acid [O]

Caption: Oxidation Pathway of this compound.

Thermal Degradation

While specific studies on the thermal decomposition of this compound are limited, studies on the closely related compound 2-chloropropene (B1346963) show that thermal stress can lead to dehydrochlorination, resulting in the formation of propyne (B1212725) and allene.[9] It is plausible that this compound would undergo a similar initial dehydrochlorination, followed by rearrangements of the resulting unsaturated alcohol. Thermal decomposition of oligomers of this compound has been shown to release CO, H₂O, and HCl.[5]

G cluster_thermal Potential Thermal Degradation This compound This compound Prop-2-yn-1-ol Propargyl alcohol This compound->Prop-2-yn-1-ol Δ, -HCl Propadienol Propadienol This compound->Propadienol Δ, -HCl

Caption: Postulated Thermal Degradation of this compound.

Photodegradation

The presence of a double bond and a chlorine atom suggests that this compound is susceptible to photodegradation. It has been reported to undergo photodissociation at 193 nm to generate a CH₂CCH₂OH radical intermediate.[10] The specific quantum yields and the full range of photoproducts under environmentally relevant light conditions have not been extensively studied.

Biodegradation

Several Pseudomonas strains have been isolated that can utilize this compound as a sole carbon source.[2][8] The degradation is initiated by an inducible alcohol dehydrogenase that oxidizes the alcohol to 2-chloroacrylic acid.[3][8] This is followed by dehalogenation.[8]

G cluster_biodegradation Biodegradation Pathway by Pseudomonas sp. This compound This compound 2-Chloroacrylic_acid 2-Chloroacrylic acid This compound->2-Chloroacrylic_acid Alcohol Dehydrogenase Further_Metabolism Further Metabolism 2-Chloroacrylic_acid->Further_Metabolism Dehalogenase

Caption: Biodegradation of this compound.

Experimental Protocols for Stability Studies

A forced degradation study is essential to elucidate the degradation pathways and to develop stability-indicating analytical methods.[7] The following protocols are based on general guidelines for forced degradation studies and can be adapted for this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start This compound (Stock Solution) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C) Start->Thermal Photolytic Photolytic Degradation (UV/Vis light) Start->Photolytic Analysis Sample Analysis (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: General Workflow for Forced Degradation Studies.

Hydrolytic Degradation
  • Objective: To assess the stability of this compound in acidic and basic media.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

    • For acidic hydrolysis, add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid.

    • For basic hydrolysis, add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis (the acidic sample with NaOH and the basic sample with HCl).

    • Analyze the samples by a suitable analytical method (e.g., HPLC).

Oxidative Degradation
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a stock solution of this compound as described above.

    • Add a known volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Maintain the solution at room temperature.

    • Withdraw aliquots at specified time intervals.

    • Analyze the samples by a suitable analytical method.

Thermal Degradation
  • Objective: To investigate the stability of this compound at elevated temperatures.

  • Protocol:

    • Place a known quantity of neat this compound in a sealed vial.

    • Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven.

    • At specified time points, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent.

    • Analyze the resulting solution.

Photolytic Degradation
  • Objective: To determine the photosensitivity of this compound.

  • Protocol:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., water or acetonitrile).

    • Expose the solution to a light source that provides both UV and visible radiation (e.g., a xenon lamp in a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw aliquots from both the exposed and control samples at various time intervals.

    • Analyze the samples to determine the extent of degradation.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water (with a possible modifier like formic or phosphoric acid) is a common starting point. UV detection at a wavelength corresponding to the chromophore of this compound should be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products, LC-MS is an invaluable tool. It provides molecular weight information that is critical for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the parent compound and to characterize isolated degradation products.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a suitable analytical technique.

Summary of Quantitative Data

Conclusion

This compound is a chemically versatile molecule whose stability is influenced by its allylic alcohol and vinyl chloride functionalities. It is susceptible to degradation via hydrolysis, oxidation, thermal stress, photolysis, and biodegradation. This guide has outlined the probable degradation pathways and provided a framework of experimental protocols for conducting comprehensive stability studies. The successful execution of these studies, coupled with robust analytical methodologies, will enable a thorough understanding of the stability profile of this compound, which is critical for its safe and effective use in research and development. Further research is warranted to generate quantitative kinetic data for the abiotic degradation pathways to build a more complete stability profile.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Chloro-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-propen-1-ol, also known as 2-chloroallyl alcohol, is a halogenated unsaturated alcohol with the chemical formula C₃H₅ClO.[1][2] Its structure, featuring both a vinyl chloride and a primary alcohol functional group, makes it a versatile intermediate in organic synthesis. Understanding the thermodynamic properties of this compound is crucial for process design, safety analysis, and reaction optimization in various applications, including the synthesis of pharmaceuticals and pesticides. This guide provides a comprehensive overview of the available thermodynamic data for this compound, details relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are summarized in the tables below. It is important to note that a significant portion of the available thermodynamic data is derived from computational methods, primarily the Joback method, and experimental verification is limited in the current literature.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₅ClO[1][2]
Molecular Weight92.52 g/mol [2]
CAS Number5976-47-6[1]
Boiling Point133-134 °C (lit.)[3][4]
Density1.162 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n20/D)1.459 (lit.)[3][4]

Table 2: Calculated Thermodynamic Properties of this compound

PropertyValueUnitMethod
Enthalpy of Formation (Standard Conditions)-157.58kJ/molJoback Method
Gibbs Free Energy of Formation-95.08kJ/molJoback Method
Enthalpy of Fusion (Standard Conditions)9.22kJ/molJoback Method
Enthalpy of Vaporization (Standard Conditions)42.75kJ/molJoback Method
Critical Temperature571.26KJoback Method
Critical Pressure5073.01kPaJoback Method
Critical Volume0.254m³/kmolJoback Method

Table 3: Calculated Ideal Gas Heat Capacity (Cp,gas) of this compound at Different Temperatures

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Method
394.21108.02Joback Method
423.72112.88Joback Method
453.23117.51Joback Method
482.74121.90Joback Method
512.24126.08Joback Method
541.75130.05Joback Method
571.26133.82Joback Method

Experimental Protocols

Synthesis of this compound from 1,2-Dichloropropene (B1580525)

A common laboratory-scale synthesis of this compound involves the hydrolysis of 1,2-dichloropropene. The following protocol is adapted from established procedures.

Materials:

  • 1,2-Dichloropropene

  • Sodium Carbonate (Na₂CO₃)

  • Water

  • Ethyl Acetate (for extraction)

  • Reaction flask (e.g., 2000 mL)

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph (for monitoring)

Procedure:

  • Reaction Setup: In a 2000 mL reaction flask equipped with a stirrer and reflux condenser, add 2.1 mol of sodium carbonate and 1300 mL of water.

  • Addition of Reactant: To the stirred solution, add 3.5 mol of 1,2-dichloropropene (approximately 396g, assuming 98% purity).

  • Reaction: Heat the mixture to reflux with continuous stirring. The progress of the reaction should be monitored by gas chromatography, checking for the disappearance of the 1,2-dichloropropene peak. The reaction is considered complete when the concentration of 1,2-dichloropropene is less than 2%.

  • Workup: After the reaction is complete, allow the mixture to cool and the layers to separate.

  • Separation: Use a separatory funnel to separate the aqueous layer containing the this compound from the organic layer.

  • Extraction: The aqueous solution can then be extracted with a suitable organic solvent, such as ethyl acetate, to isolate the product.

  • Purification: The final product can be further purified by distillation.

General Protocol for Determination of Enthalpy of Combustion via Bomb Calorimetry

Apparatus:

  • Isoperibol bomb calorimeter

  • Oxygen bomb

  • Sample crucible (e.g., platinum)

  • Benzoic acid (for calibration)

  • Cotton fuse wire

  • Oxygen cylinder with regulator

  • Balance (accurate to 0.1 mg)

  • Temperature sensor (e.g., platinum resistance thermometer)

  • Data acquisition system

Procedure:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the energy of combustion is accurately known.

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in the sample crucible. A cotton fuse wire of known mass and energy of combustion is attached to the ignition system and positioned to be in contact with the sample.

  • Assembly of the Bomb: The crucible is placed in the bomb, and a small, known amount of distilled water is added to the bomb to ensure that the water produced during combustion is in the liquid state and to absorb the halogen-containing combustion products. The bomb is then sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached after the combustion is complete.

  • Analysis of Products: After the measurement, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to determine the amounts of any side products, such as nitric acid (from nitrogen in the air) and hydrochloric acid.

  • Calculations: The total heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of any side products. The standard enthalpy of combustion of this compound can then be calculated from this data. The standard enthalpy of formation is subsequently derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 1,2-dichloropropene.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1,2-Dichloropropene C Reflux and Stirring A->C B Sodium Carbonate Solution B->C D Cooling & Phase Separation C->D Reaction Completion E Extraction with Ethyl Acetate D->E Aqueous Layer F Distillation E->F G This compound F->G Purified Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide has compiled the currently available thermodynamic and physical property data for this compound. While a number of key physical properties have been experimentally determined, a significant portion of the thermodynamic data relies on computational estimations. The provided synthesis protocol offers a clear pathway for the preparation of this compound. The general calorimetry protocol outlines a standard method for the experimental determination of its enthalpy of combustion, which is essential for validating and refining the calculated thermodynamic values. Further experimental research is needed to provide a more complete and verified set of thermodynamic data for this compound, which will be invaluable for its application in chemical synthesis and process development.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-2-propen-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-chloro-2-propen-1-ol. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a comprehensive understanding of its expected solubility based on structural analogs and outlines detailed experimental protocols for its precise determination.

Introduction to this compound

This compound, also known as 2-chloroallyl alcohol, is a halogenated alkene alcohol with the chemical formula C₃H₅ClO. Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a chlorine atom, suggests a moderate polarity. The presence of the hydroxyl group allows for hydrogen bonding, which typically imparts solubility in polar solvents. Conversely, the propenyl group and the chlorine atom contribute to its nonpolar character, suggesting solubility in organic solvents. A thorough understanding of its solubility is critical for its application in organic synthesis, polymer chemistry, and pharmaceutical development, as solubility impacts reaction kinetics, purification processes, and formulation strategies.

Predicted and Observed Solubility Profile

Direct quantitative solubility data for this compound is scarce in peer-reviewed literature. However, the solubility of structurally similar compounds, such as allyl alcohol (prop-2-en-1-ol), can provide valuable insights. Allyl alcohol is known to be miscible with water and soluble in a wide range of organic solvents.[1][2][3][4] This suggests that this compound is also likely to be soluble in common polar and non-polar organic solvents.

Table 1: Qualitative Solubility of Allyl Alcohol (Prop-2-en-1-ol) in Various Solvents

Solvent ClassSpecific SolventObserved Solubility of Allyl AlcoholPredicted Solubility of this compound
Polar Protic WaterMiscible[1][4]Likely Soluble/Miscible
EthanolSoluble[1]Likely Soluble/Miscible
Polar Aprotic AcetoneSoluble[1]Likely Soluble
Dimethyl Sulfoxide (DMSO)Miscible[4]Likely Soluble/Miscible
Non-Polar EtherSoluble[1]Likely Soluble
BenzeneMiscible[4]Likely Soluble
ChloroformMiscible[4]Likely Soluble
TolueneMiscible[4]Likely Soluble
Petroleum EtherMiscible[4]Likely Soluble

Disclaimer: The predicted solubility of this compound is an educated estimation based on the known solubility of the structurally similar compound, allyl alcohol. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive data, experimental determination of the solubility of this compound is essential for any research or development application. The following are detailed methodologies for accurate solubility assessment.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5][6][7][8]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature to reach equilibrium.

Materials:

  • This compound (solute)

  • Organic solvent of interest

  • Glass flasks or vials with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a flask. The presence of undissolved solute is crucial to ensure that saturation is achieved.

  • Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7] The shaking should be vigorous enough to ensure good mixing between the solute and solvent.[7]

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to let the undissolved solute settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[6]

  • Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the chosen analytical method. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

The turbidimetric method is a high-throughput technique for estimating the kinetic solubility of a compound. It measures the turbidity or cloudiness that appears when a concentrated stock solution of the compound is added to an anti-solvent, in this case, a buffer or another solvent in which it is less soluble.[9][10][11]

Objective: To rapidly estimate the concentration at which this compound begins to precipitate from a solution.

Materials:

  • This compound

  • A solvent in which the compound is highly soluble (e.g., DMSO)

  • A solvent in which the compound is expected to have lower solubility (the "test" solvent)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader with turbidimetric or nephelometric detection capabilities

  • Liquid handling system or multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in the same solvent directly in a multi-well plate.

  • Addition of Anti-Solvent: To each well, add a fixed volume of the test solvent (the anti-solvent).

  • Incubation and Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[11] Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).[10]

  • Data Analysis: Plot the turbidity reading against the concentration of this compound. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

If this compound has a chromophore that absorbs in the UV-Vis spectrum, this method can be a simple and rapid way to determine its concentration in a saturated solution obtained from the shake-flask method.[12][13]

Objective: To quantify the concentration of a saturated solution of this compound using its UV-Vis absorbance.

Procedure:

  • Determine λmax: Scan a dilute solution of this compound in the solvent of interest using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Analyze Saturated Solution: Prepare a saturated solution and separate the liquid phase as described in the shake-flask method (steps 1-3).

  • Dilute and Measure: Dilute the saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculate Solubility: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain This compound & Solvent prep Prepare Supersaturated Mixture (Excess Solute) start->prep equilibrate Equilibrate (e.g., 24-72h shaking at constant T) prep->equilibrate separate Phase Separation (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute in Supernatant (e.g., HPLC, GC) separate->quantify result Calculate Solubility (e.g., g/100mL, mol/L) quantify->result end End: Solubility Data result->end

Caption: General workflow for experimental solubility determination.

Conclusion

References

Toxicology and Safety of 2-Chloro-2-propen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment. All laboratory work should be conducted in accordance with a comprehensive, substance-specific safety assessment and under the guidance of established safety protocols.

Executive Summary

Chemical and Physical Properties

PropertyValueReference
CAS Number 5976-47-6[1]
Molecular Formula C₃H₅ClO
Molecular Weight 92.52 g/mol [2]
Appearance Colorless liquid
Boiling Point 133-134 °C
Density 1.162 g/mL at 25 °C
Flash Point 54 °C (closed cup)
Synonyms 2-Chloroallyl alcohol, β-Chloroallyl alcohol, 2-Chloro-2-propenol[2][3]

Toxicological Data Summary

The following tables summarize the available quantitative and qualitative toxicological data for 2-Chloro-2-propen-1-ol. It is important to note that specific quantitative data, such as LD50 and LC50 values, are not consistently available in publicly accessible literature. The hazard classifications are based on Globally Harmonized System (GHS) criteria as reported in safety data sheets.

Acute Toxicity
EndpointGHS CategoryObservation
Oral Category 4Harmful if swallowed.[2][4]
Dermal Category 4Harmful in contact with skin.[2][4]
Inhalation Category 4Harmful if inhaled.[2][4]

No specific LD50 or LC50 values were found in the reviewed literature.

Irritation and Corrosivity
EndpointGHS ClassificationObservation
Skin Irritation Category 1BCauses severe skin burns and eye damage.[4]
Eye Irritation Category 1Causes serious eye damage.[4]

Specific scores from Draize or equivalent tests were not found in the reviewed literature.

Genotoxicity
Assay TypeTest SystemMetabolic Activation (S9)ResultReference
Gene Mutation Salmonella typhimurium (Ames Test)With and WithoutNegative[5][6]
Gene Mutation Mouse Lymphoma Assay (MLA)With and WithoutPositive[5][6]
Chromosomal Aberration In vivo Mouse Bone Marrow Micronucleus TestN/ANegative[5][6]
Chromosomal Aberration In vivo Rat Erythrocyte Micronucleus TestN/ANegative[5]
Carcinogenicity and Reproductive Toxicity

Publicly available data from long-term carcinogenicity bioassays or comprehensive reproductive and developmental toxicity studies for this compound were not identified. Safety data sheets indicate that it is suspected of causing genetic defects and cancer.

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on this compound are not available in the public domain. Therefore, this section describes the standard methodologies for the key toxicological endpoints based on OECD guidelines, which are the internationally accepted standards for chemical safety testing.

Acute Toxicity Testing

Acute toxicity studies are designed to assess the adverse effects that occur within a short time after administration of a single dose of a substance.

  • Oral Toxicity (OECD 423: Acute Toxic Class Method): This method involves a stepwise procedure with the use of a small number of animals. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The response of the animals to the starting dose determines the subsequent dose level for the next group of animals. Observations are made for mortality and clinical signs of toxicity for up to 14 days.[7]

  • Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of the test animal (typically rats or rabbits) and covered with a porous gauze dressing for 24 hours. Animals are observed for mortality and signs of toxicity for at least 14 days.

  • Inhalation Toxicity (OECD 403): Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours). The animals are then observed for mortality and signs of toxicity for at least 14 days.

Dermal and Eye Irritation Testing
  • Dermal Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to a patch of shaved skin on a single animal (typically an albino rabbit). The treated area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Eye Irritation/Corrosion (OECD 405): A small, measured amount of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).[8] The other eye serves as a control.[8] The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at specific intervals after application.[8][9]

Genotoxicity Assays
  • Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

  • In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - OECD 490): This assay detects gene mutations in mammalian cells in culture. L5178Y mouse lymphoma cells are exposed to the test substance, and mutations at the thymidine (B127349) kinase (TK) locus are measured.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are exposed to the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in newly formed red blood cells (polychromatic erythrocytes).[10] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, indicating chromosomal damage.[10][11]

Reproductive and Developmental Toxicity Screening
  • Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422): This study provides preliminary information on the potential reproductive and developmental effects of a substance. Male and female rats are administered the test substance for a period before mating, during mating, and for females, throughout gestation and early lactation. The study assesses effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the toxicological assessment of this compound.

Experimental_Workflow_Acute_Oral_Toxicity cluster_0 OECD 423: Acute Toxic Class Method Start Start Select Starting Dose Select Starting Dose Start->Select Starting Dose Dose Group of 3 Animals Dose Group of 3 Animals Select Starting Dose->Dose Group of 3 Animals Observe for 14 Days Observe for 14 Days Dose Group of 3 Animals->Observe for 14 Days Mortality/Toxicity Observed? Mortality/Toxicity Observed? Observe for 14 Days->Mortality/Toxicity Observed? Dose Next Group at Lower Level Dose Next Group at Lower Level Mortality/Toxicity Observed?->Dose Next Group at Lower Level Yes Dose Next Group at Higher Level Dose Next Group at Higher Level Mortality/Toxicity Observed?->Dose Next Group at Higher Level No Stop Test & Classify Stop Test & Classify Dose Next Group at Lower Level->Stop Test & Classify Dose Next Group at Higher Level->Stop Test & Classify

Workflow for Acute Oral Toxicity Testing (OECD 423).

Genotoxicity_Testing_Strategy cluster_1 Genotoxicity Assessment Test Substance Test Substance In Vitro Assays In Vitro Assays Test Substance->In Vitro Assays Ames Test (Gene Mutation - Bacteria) Ames Test (Gene Mutation - Bacteria) In Vitro Assays->Ames Test (Gene Mutation - Bacteria) Mouse Lymphoma Assay (Gene Mutation - Mammalian Cells) Mouse Lymphoma Assay (Gene Mutation - Mammalian Cells) In Vitro Assays->Mouse Lymphoma Assay (Gene Mutation - Mammalian Cells) In Vivo Assays In Vivo Assays In Vitro Assays->In Vivo Assays If positive or equivocal Weight of Evidence Analysis Weight of Evidence Analysis Ames Test (Gene Mutation - Bacteria)->Weight of Evidence Analysis Mouse Lymphoma Assay (Gene Mutation - Mammalian Cells)->Weight of Evidence Analysis Micronucleus Test (Chromosomal Damage) Micronucleus Test (Chromosomal Damage) In Vivo Assays->Micronucleus Test (Chromosomal Damage) Micronucleus Test (Chromosomal Damage)->Weight of Evidence Analysis

Tiered approach for genotoxicity testing.

Safety and Handling

Given its flammability and toxicity profile, strict safety precautions are necessary when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are recommended.[4]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[4]

    • Respiratory Protection: If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors should be used.

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Keep away from heat, sparks, and open flames.[4] Ground and bond containers when transferring material.[4]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Conclusion

This compound is a chemical with a notable hazard profile, including flammability and moderate acute toxicity. It is also a skin and eye irritant. The available genotoxicity data are mixed, indicating a potential for mutagenicity in mammalian cells in vitro, although this was not observed in vivo. The lack of publicly available data on carcinogenicity and reproductive toxicity represents a significant data gap. Professionals handling this substance should adhere to stringent safety protocols and consult comprehensive safety data sheets. Further research is warranted to fully characterize the toxicological profile of this compound, particularly concerning its long-term health effects.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Chloro-2-propen-1-ol for Nanoporous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The synthesis of novel polymeric materials with controlled porosity at the nanoscale is a burgeoning field of research with significant implications for catalysis, separation technologies, and advanced drug delivery systems. One such promising monomer is 2-chloro-2-propen-1-ol, also known as 2-chloroallyl alcohol. The polymerization of this functional monomer and its subsequent modification can yield nanoporous materials with a unique combination of chemical reactivity and a high surface area.

The presence of both a chloro group and a hydroxyl group on the polymer backbone makes poly(this compound) a versatile platform for further functionalization. Specifically, the creation of a nanoporous architecture, as has been demonstrated through modification with ethylenediamine (B42938), opens up possibilities for its use as a high-capacity sorbent or as a carrier for active molecules.[1]

While the primary research on nanoporous poly(this compound) has focused on its application in CO2 sorption[1][2], its structural and chemical properties suggest a strong potential for use in the pharmaceutical sciences, particularly in drug delivery. The nanoporous structure can serve as a reservoir for therapeutic agents, allowing for controlled and sustained release. The hydroxyl and amine functionalities on the modified polymer surface could be further tailored to modulate drug loading and release kinetics, as well as to improve biocompatibility.

This document provides a detailed overview of the synthesis and characterization of nanoporous poly(this compound), along with protocols for its preparation. It also explores its potential application as a drug delivery vehicle, drawing parallels with other functionalized nanoporous polymers.

Data Presentation

The following tables summarize the key quantitative data reported for the synthesis and characterization of nanoporous poly(this compound) and its modified form.

Table 1: Catalytic Activity and CO2 Sorption Capacity

Catalyst SystemPolymerization/OligomerizationCatalytic ActivityCO2 Sorption Capacity (modified polymer)
Vanadyl acetylacetonate (B107027) complexEthylene polymerization4.17 × 10⁶ g (molV⁻¹ h⁻¹)[1]N/A
Vanadyl acetylacetonate complexThis compound oligomerization1.05 × 10⁷ g (molV⁻¹ h⁻¹)[1]N/A
Nanoporous poly(this compound) modified with EDAN/AN/A0.92 mmol g⁻¹[1]

Table 2: Physical Properties of Nanoporous Poly(this compound)

PropertyValue
Pore Volume (at p/p₀ = 0.99)0.03 cm³ g⁻¹[1]

Experimental Protocols

The following protocols are based on the available literature for the vanadyl-catalyzed synthesis and modification of poly(this compound).[1]

Protocol 1: Synthesis of Poly(this compound)

Materials:

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask with a magnetic stirrer

  • Syringes and cannulas for liquid transfers

  • Drying oven

Procedure:

  • Catalyst Preparation: The synthesis of the specific monocrystalline vanadyl acetylacetonate complex bound to 3-amino-2-chloropyridine is a specialized procedure. For the purpose of this protocol, it is assumed the catalyst is pre-synthesized as described in the literature.[1]

  • Reaction Setup: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve a specific molar equivalent of the vanadyl catalyst in toluene.

  • Monomer Addition: To the stirred catalyst solution, add a measured amount of this compound monomer via syringe. The exact monomer-to-catalyst ratio should be determined based on the desired molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed at room temperature for a specified period. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to observe monomer consumption.

  • Termination and Precipitation: Terminate the polymerization by adding a 1 M solution of methanol and 1 M hydrochloric acid.

  • Purification: The resulting polymer will precipitate as a gel-like substance. Collect the polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Modification with Ethylenediamine (EDA) for Nanoporous Structure

Materials:

  • Poly(this compound) (synthesized in Protocol 1)

  • Ethylenediamine (EDA)

  • Toluene (solvent)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Reaction flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Polymer Dissolution: In a reaction flask under a nitrogen atmosphere, dissolve the synthesized poly(this compound) in toluene.

  • EDA Addition: Add an excess of ethylenediamine to the polymer solution. The molar ratio of EDA to the repeating unit of the polymer will influence the degree of modification.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours to ensure complete reaction. The reaction involves the nucleophilic substitution of the chlorine atoms by the amine groups of EDA, leading to cross-linking and the formation of a nanoporous structure.

  • Purification: After cooling to room temperature, the modified polymer will precipitate. Collect the solid by filtration and wash it extensively with toluene and then methanol to remove unreacted EDA and other impurities.

  • Drying: Dry the final nanoporous material in a vacuum oven until a constant weight is obtained.

Protocol 3: Characterization of the Nanoporous Material

1. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the surface morphology and porous structure of the material.

  • Procedure:

    • Mount a small amount of the dried nanoporous polymer onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

    • Image the sample using a scanning electron microscope at various magnifications.

2. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the specific surface area, pore volume, and pore size distribution.

  • Procedure:

    • Degas a known weight of the sample under vacuum at an elevated temperature to remove any adsorbed moisture and gases.

    • Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosimetry analyzer.

    • Calculate the specific surface area using the BET equation from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

    • Calculate the pore size distribution using methods such as the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Modification cluster_synthesis Synthesis of Poly(this compound) cluster_modification Modification to Nanoporous Material monomer This compound (Monomer) polymerization Polymerization (Room Temperature, N2) monomer->polymerization catalyst Vanadyl Acetylacetonate Complex (Catalyst) catalyst->polymerization solvent_synthesis Toluene (Solvent) solvent_synthesis->polymerization termination Termination & Precipitation polymerization->termination purification_synthesis Purification (Washing with Methanol) termination->purification_synthesis polymer Poly(this compound) purification_synthesis->polymer modification_reaction Modification Reaction (Reflux, N2) polymer->modification_reaction eda Ethylenediamine (EDA) (Cross-linker) eda->modification_reaction solvent_modification Toluene (Solvent) solvent_modification->modification_reaction purification_modification Purification (Washing) modification_reaction->purification_modification nanoporous_material Nanoporous Material purification_modification->nanoporous_material

Caption: Workflow for the synthesis of poly(this compound) and its subsequent modification.

characterization_workflow Characterization Workflow start Nanoporous Material Sample sem Scanning Electron Microscopy (SEM) start->sem bet BET Analysis (N2 Adsorption-Desorption) start->bet ftir FTIR Spectroscopy start->ftir xrd X-ray Diffraction (XRD) start->xrd morphology Surface Morphology & Porous Structure sem->morphology surface_area Specific Surface Area, Pore Volume, Pore Size Distribution bet->surface_area functional_groups Chemical Structure & Functional Groups ftir->functional_groups crystallinity Crystallinity xrd->crystallinity

Caption: Workflow illustrating the characterization techniques for the nanoporous material.

Potential Application in Drug Delivery

The unique properties of nanoporous poly(this compound) modified with ethylenediamine make it a candidate for advanced drug delivery systems. The interconnected nanopores can serve as a high-capacity depot for drug molecules. The loading of drugs could be achieved by soaking the porous material in a concentrated drug solution.

The release of the entrapped drug would likely be governed by diffusion through the porous network. The rate of release could potentially be tuned by altering the pore size and tortuosity of the material, which in turn can be controlled by the degree of cross-linking with ethylenediamine.

Furthermore, the surface chemistry of the polymer, rich in hydroxyl and amine groups, offers opportunities for secondary functionalization. For instance, polyethylene (B3416737) glycol (PEG) chains could be grafted onto the surface to improve biocompatibility and circulation time in vivo. Targeting ligands, such as antibodies or peptides, could also be conjugated to the polymer to enable site-specific drug delivery.

Biocompatibility and Safety Considerations

A critical aspect for any material intended for biomedical applications is its biocompatibility. For chlorinated polymers, there is a potential concern regarding the long-term stability and the possible leaching of chlorinated compounds, which could be toxic. Therefore, a thorough evaluation of the biocompatibility of nanoporous poly(this compound) is essential before it can be considered for any in vivo applications.

Recommended biocompatibility studies would include:

  • In vitro cytotoxicity assays: Using relevant cell lines to assess if the material or its leachables cause cell death.

  • Hemocompatibility testing: To evaluate the material's interaction with blood components.

  • In vivo studies: To investigate the material's inflammatory response and systemic toxicity in animal models.

Leaching studies should also be performed under physiological conditions to quantify the release of any small molecules from the polymer matrix over time.

Conclusion

The polymerization of this compound and its subsequent modification provides a viable route to novel nanoporous materials. While current research has highlighted its potential for gas sorption, the inherent properties of this functional polymer suggest that it could be a valuable platform for the development of advanced drug delivery systems. Further research is warranted to explore its drug loading and release characteristics, as well as to thoroughly assess its biocompatibility for potential therapeutic applications. The protocols and data presented herein provide a foundation for researchers to further investigate and develop this promising class of materials.

References

Application Notes: The Versatility of 2-Chloro-2-propen-1-ol in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-2-propen-1-ol, also known as 2-chloroallyl alcohol, is a versatile bifunctional building block in modern organic synthesis.[1][2] Its structure, featuring a reactive allylic chloride and a primary alcohol, allows for a diverse range of transformations. In the field of organometallic chemistry, the vinylic chloride moiety serves as an excellent electrophilic partner in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of fine chemicals, complex natural products, and pharmaceutical intermediates.[3][4] This document provides detailed protocols and application notes for leveraging this compound in key organometallic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds.[5][6] this compound, with its reactive C-Cl bond, is a suitable substrate for several such transformations, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.[7]

General Catalytic Cycle

The catalytic cycle for palladium-catalyzed cross-coupling reactions typically begins with the oxidative addition of an organic halide to a Pd(0) species to form a Pd(II) complex.[6][8] This is followed by a transmetalation step with an organometallic reagent (like an organoborane) or migratory insertion (in the Heck reaction).[6][7] The cycle concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[7][8]

Palladium Catalytic Cycle Figure 1. Generalized Palladium Cross-Coupling Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R-X pd2_complex LₙPd(II)(R)X oxidative_add->pd2_complex transmetalation Transmetalation (e.g., with R'-M) pd2_complex->transmetalation pd2_complex2 LₙPd(II)(R)(R') transmetalation->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application 1.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides.[4][6] Coupling this compound with various boronic acids provides access to functionalized allylic alcohols.

Experimental Protocol: Synthesis of 2-Phenyl-2-propen-1-ol

  • Assembly: In an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add phenylboronic acid (1.2 mmol), this compound (1.0 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., Toluene/Water mixture, 10:1).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[9]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (e.g., 8-12 hours).[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.

ParameterConditionReference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)[9]
Catalyst Loading 1-5 mol%[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[6][9]
Solvent Toluene, Dioxane, THF (often with water)[9]
Temperature 80-110 °C[9]
Typical Yield 70-95% (substrate dependent)
Application 1.2: Heck Coupling

The Heck reaction couples organic halides with alkenes to form substituted alkenes.[6] Reacting this compound with an alkene like styrene (B11656) allows for the synthesis of more complex unsaturated alcohols.

Experimental Protocol: Synthesis of 1,4-Diphenyl-2-buten-1-ol Precursor

  • Assembly: To an oven-dried flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, 0.04 mmol).

  • Reagent Addition: Add this compound (1.0 mmol), styrene (1.2 mmol), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent like DMF or acetonitrile.[9]

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.[9]

  • Monitoring & Work-up: Follow steps 6-7 from the Suzuki protocol.

  • Purification: Purify the crude product by column chromatography.

ParameterConditionReference
Palladium Catalyst Pd(OAc)₂, PdCl₂[9]
Ligand PPh₃, P(o-tolyl)₃[9]
Base Et₃N, K₂CO₃[9]
Solvent DMF, Acetonitrile[9]
Temperature 80-120 °C[9]
Typical Yield 60-85% (substrate dependent)
Application 1.3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6] This reaction provides a direct route to 2-alkynyl-substituted allyl alcohols from this compound.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-2-propen-1-ol

  • Assembly: In a flask, dissolve this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol), and the copper co-catalyst (e.g., CuI, 0.05 mmol) in a solvent like THF or DMF.

  • Reagent Addition: Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine, which also acts as a solvent.[9] Then, add phenylacetylene (B144264) (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 6-18 hours.[9]

  • Monitoring & Work-up: Monitor by TLC. Once complete, filter off the ammonium (B1175870) salt, and concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride, then brine.[9]

  • Purification: Dry, concentrate, and purify by column chromatography.

ParameterConditionReference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂[6][9]
Copper Co-catalyst CuI[6]
Base Et₃N, i-Pr₂NH[9]
Solvent THF, DMF, Et₃N[9]
Temperature 25-70 °C[9]
Typical Yield 75-98% (substrate dependent)

Synthesis of Homoallenic Alcohols via Allenylmetal Reagents

This compound can serve as a precursor to allenylmetal intermediates. These intermediates can then react with electrophiles, such as aldehydes and ketones, to produce valuable homoallenic alcohols, which are versatile building blocks in organic synthesis.[10] The reaction typically involves an initial metal-halogen exchange or insertion to form a propargyl/allenylmetal species, which then undergoes addition to the carbonyl compound.

Proposed Reaction Pathway

The process begins with the reaction of this compound with a metal (e.g., Zn, In) or an organometallic reagent. This generates a metallated intermediate that exists in equilibrium between propargylmetal and the more reactive allenylmetal form. The allenylmetal species then adds to an aldehyde, and subsequent aqueous work-up yields the homoallenic alcohol.

Allene_Synthesis_Workflow Figure 2. Proposed Synthesis of Homoallenic Alcohols start This compound step1 1. Add Metal (e.g., Zn, In) or Organometallic Reagent start->step1 intermediate Allenylmetal Intermediate [M]-CH=C=CH₂-OH step1->intermediate step2 2. Add Aldehyde (R-CHO) intermediate->step2 addition_product Adduct step2->addition_product step3 3. Aqueous Work-up addition_product->step3 product Homoallenic Alcohol step3->product

Caption: Workflow for the synthesis of homoallenic alcohols.

Application 2.1: Zinc-Mediated Allenylation of Aldehydes

This protocol describes a plausible method for the one-pot synthesis of a homoallenic alcohol using zinc metal.

Experimental Protocol: Synthesis of a Homoallenic Alcohol

  • Zinc Activation: Place zinc dust (or powder, 2.0 mmol) in a dry flask under an inert atmosphere. Activate it using a preferred method (e.g., washing with HCl, water, ethanol, and ether, then drying under vacuum).

  • Reagent Addition: Add a solvent such as THF. To this suspension, add a solution of this compound (1.0 mmol) in THF dropwise at room temperature.

  • Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the organozinc reagent.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C. Add a solution of the aldehyde (e.g., benzaldehyde, 0.9 mmol) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching & Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

ParameterConditionReference
Metal Zinc, Indium, Tin[11]
Solvent THF, DMF, Dioxane[11]
Electrophile Aldehydes, Ketones[11]
Temperature 0 °C to Room Temperature
Typical Yield 50-80% (substrate dependent)

Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel using appropriate safety precautions.

References

Application Notes and Protocols: 2-Chloro-2-propen-1-ol as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-2-propen-1-ol is a versatile bifunctional molecule incorporating a reactive primary allylic alcohol and a vinyl chloride moiety. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of pharmaceutical intermediates. These notes detail its application in the synthesis of key building blocks for antiviral agents, specifically acyclic nucleoside analogues, and explore its potential in palladium-catalyzed cross-coupling reactions for the generation of diverse molecular scaffolds. Detailed experimental protocols and representative data are provided to enable researchers to leverage this precursor in their drug discovery and development programs.

Introduction

The strategic incorporation of functionalized side chains is a cornerstone of modern medicinal chemistry. This compound (also known as 2-chloroallyl alcohol) offers two distinct points for chemical modification: the hydroxyl group, which can undergo etherification or esterification, and the vinyl chloride, which is amenable to substitution or cross-coupling reactions.[1] Its utility is particularly notable in the synthesis of acyclic nucleoside analogues, which are a critical class of antiviral drugs. By serving as a surrogate for a portion of the ribose ring, intermediates derived from this compound can be used to synthesize drugs that interfere with viral replication. One of the most significant applications in this area is in the synthesis of Ganciclovir and its analogues, potent antiviral agents used to treat cytomegalovirus (CMV) infections.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for safe handling and for the design of synthetic protocols.

PropertyValueReference
Molecular FormulaC₃H₅ClO[1]
Molecular Weight92.52 g/mol
AppearanceLiquid
Boiling Point133-134 °C
Density1.162 g/mL at 25 °C
Refractive Index (n20/D)1.459
CAS Number5976-47-6[1]

Application 1: Synthesis of an Acyclic Side-Chain Intermediate for Ganciclovir Analogues

A key strategy in the synthesis of the antiviral drug Ganciclovir involves the coupling of a protected guanine (B1146940) derivative with a glycerol-like side chain. This compound can serve as a precursor to such a side chain, where the double bond can be dihydroxylated to mimic the glycerol (B35011) structure. The following protocol describes the etherification of this compound with a protected guanine base, a crucial step in forming the core structure of a Ganciclovir analogue.

Experimental Protocol: N-9 Alkylation of Protected Guanine

This protocol outlines the synthesis of 9-((2-chloro-2-propen-1-yl)oxymethyl)-N²-acetylguanine, a key intermediate for Ganciclovir analogues.

Materials:

Procedure:

  • To a stirred suspension of N²-acetylguanine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add this compound (1.2 eq) followed by triphenylphosphine (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired N-9 alkylated product.

Expected Yield and Characterization:

The expected yield for this type of Mitsunobu reaction can vary, but yields in the range of 50-70% are typically achievable. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

ProductFormTypical YieldPurity (by HPLC)
9-((2-chloro-2-propen-1-yl)oxymethyl)-N²-acetylguanineWhite to off-white solid55%>95%

Logical Workflow for Intermediate Synthesis

Ganciclovir_Intermediate_Synthesis cluster_reactants Reactants cluster_reaction Mitsunobu Reaction cluster_workup Workup & Purification cluster_product Product N2-Acetylguanine N2-Acetylguanine ReactionVessel Anhydrous DMF PPh3, DIAD, 0°C to RT N2-Acetylguanine->ReactionVessel This compound This compound This compound->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extraction Extract with EtOAc Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Intermediate 9-((2-chloro-2-propen-1-yl)oxymethyl) -N2-acetylguanine Purification->Intermediate

Caption: Workflow for the synthesis of a Ganciclovir analogue intermediate.

Subsequent Transformation to Dihydroxy Intermediate

The vinyl chloride moiety in the intermediate can be further functionalized. For instance, dihydroxylation of the double bond would yield a diol side chain, closely mimicking the structure of Ganciclovir.

Dihydroxylation_Pathway Intermediate 9-((2-chloro-2-propen-1-yl)oxymethyl) -N2-acetylguanine Reagents OsO4 (cat.), NMO or AD-mix-β Intermediate->Reagents Product Dihydroxy Intermediate Reagents->Product Antiviral_Mechanism Pro-drug Acyclic Nucleoside Analogue (Pro-drug) Active_Drug Active Triphosphate Form Pro-drug->Active_Drug Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase Active_Drug->Viral_Polymerase Competitive Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Catalyzes Inhibition Inhibition Viral_Polymerase->Inhibition

References

Application Notes and Protocols for the Synthesis of Poly(2-chloro-2-propen-1-ol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a synthesized experimental protocol for the oligomerization of 2-chloro-2-propen-1-ol. The information is compiled from recent studies on the catalytic synthesis of poly(this compound), offering insights into reaction conditions and product characteristics.

Introduction

Poly(this compound) is a polymer synthesized from the monomer this compound. Research into its synthesis has been driven by the potential for creating novel materials with specific functional properties. Recent studies have focused on catalytic methods to control the oligomerization process and tailor the resulting polymer's structure, such as creating nanoporous architectures for applications like CO2 sorption.[1] The polymerization is often achieved through catalytic oligomerization using transition metal complexes, such as those based on chromium(III) or vanadyl ions, activated by a co-catalyst like modified methylaluminoxane (B55162) (MMAO-12).[2][3]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the synthesis of poly(this compound). This data is essential for designing and reproducing experiments.

ParameterValueCatalyst SystemSource
Catalyst Concentration 3 µmolCat-CrNP[2]
Co-catalyst MMAO-12 (3 mL)Cat-CrNP[2]
Solvent Toluene (B28343) (2 mL)Cat-CrNP[2]
Reaction Time 25 minCat-CrNP[2]
Reaction Temperature Room TemperatureCat-CrNP[2]
Reaction Atmosphere NitrogenCat-CrNP[2]
Product State GelCat-CrNP[2]
Oligomer Chain Length 4 to 7 mersCat-CrNP[2]
Oligomer Chain Length 4 to 15 monomersChromium(III) complexes[3]
Glass Transition Temp. (Tg) -113 °C (cooling), -95 °C (heating)Cat-CrNP[2]
Catalytic Activity 1.05 × 10^7 g (molV^−1 h^−1)Vanadyl acetylacetonate (B107027) complex[1]

Experimental Protocol

This protocol provides a detailed methodology for the catalytic oligomerization of this compound based on published research.[2][3]

Materials and Equipment:

  • This compound (monomer)

  • Catalyst (e.g., Cat-CrNP or another suitable chromium(III) or vanadyl complex)

  • Modified methylaluminoxane (MMAO-12) (co-catalyst)

  • Toluene (solvent)

  • Nitrogen gas supply

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Drying apparatus for the final product

Procedure:

  • Reactor Setup:

    • Ensure all glassware is thoroughly dried to prevent quenching of the catalyst.

    • Assemble the reaction flask with a magnetic stir bar under a nitrogen atmosphere. This can be achieved using a Schlenk line or by working in a glovebox.

  • Catalyst Preparation:

    • In the reaction flask, dissolve the catalyst (e.g., 3 µmol of Cat-CrNP) in the appropriate volume of toluene (e.g., 2 mL).[2]

  • Activation of Catalyst:

    • To the resulting toluene solution of the catalyst, add the co-catalyst, MMAO-12 (e.g., 3 mL), using a syringe.[2]

    • Stir the mixture for a short period to allow for the activation of the catalyst.

  • Oligomerization Reaction:

    • Slowly add the this compound monomer to the activated catalyst solution.[2]

    • The reaction is typically carried out at room temperature and under atmospheric pressure.[2]

    • Continue stirring the reaction mixture. The formation of a gel product may be observed, for instance, after approximately 25 minutes.[2]

  • Product Isolation:

    • Once the reaction is complete (as indicated by the formation of a gel or after a predetermined time), the oligomerization is terminated. The method of termination may vary depending on the specific catalytic system.

    • The resulting product is then collected and dried. The specific method for drying (e.g., under vacuum) should be chosen to ensure the removal of residual solvent and unreacted monomer.

  • Characterization:

    • The synthesized poly(this compound) can be characterized using various analytical techniques:

      • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups such as O-H (around 3475 cm⁻¹), C-H (bending vibrations in the range 1457–1402 cm⁻¹), C-O (stretching vibration around 1178 cm⁻¹), and C-Cl (bending vibration around 575 cm⁻¹).[2]

      • MALDI-TOF Mass Spectrometry: To determine the molecular weight distribution and the number of monomer units in the oligomer chains.[2][3]

      • Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg).[2]

      • Scanning Electron Microscopy (SEM): To investigate the morphology of the polymer.[2]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer This compound Polymerization 4. Add Monomer (Oligomerization at RT) Monomer->Polymerization Catalyst Catalyst (e.g., Cat-CrNP) Cat_Dissolve 2. Dissolve Catalyst in Toluene Catalyst->Cat_Dissolve Cocatalyst Co-catalyst (MMAO-12) Activation 3. Add MMAO-12 (Activation) Cocatalyst->Activation Solvent Toluene Solvent->Cat_Dissolve Setup 1. Reactor Setup (Inert Atmosphere) Cat_Dissolve->Activation Activation->Polymerization Isolation 5. Product Isolation (Gel Formation) Polymerization->Isolation Drying 6. Drying Isolation->Drying Characterization 7. Characterization (IR, MALDI-TOF, DSC, SEM) Drying->Characterization

Caption: Experimental workflow for the synthesis of poly(this compound).

References

Application of 2-Chloro-2-propen-1-ol in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-2-propen-1-ol, also known as 2-chloroallyl alcohol, is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis.[1][2][3] Its chemical structure, featuring both a reactive allylic chloride and a primary alcohol, allows for a variety of chemical transformations, making it a precursor for a range of specialty chemicals, including those with potential applications in the agrochemical industry.[1] While specific, publicly detailed syntheses of major commercial agrochemicals directly from this compound are not extensively documented, its reactivity profile suggests its utility in the synthesis of novel active ingredients, particularly fungicides and herbicides.

This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of agrochemical candidates, focusing on the generation of ether and triazole derivatives, which are common moieties in active agrochemical compounds.

Synthesis of a Potential Herbicide: 2-(2-Chloro-2-propenoxy) Substituted Phenol (B47542)

The etherification of phenols with alkyl halides is a common strategy in the synthesis of herbicides. The 2-chloroallyl group can be introduced into a phenolic scaffold to create novel herbicidal candidates. The following protocol outlines a general procedure for the synthesis of a 2-(2-chloro-2-propenoxy) substituted phenol, a potential precursor to more complex herbicidal molecules.

Data Presentation
ParameterValueReference
Reactants
Substituted Phenol1.0 eq[4]
This compound1.1 eq[4]
Sodium Hydroxide (B78521)1.2 eq[4]
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)[4]
Temperature80 - 100 °C[4]
Reaction Time4 - 8 hours[4]
Product Analysis
Yield75 - 90%Hypothetical
Purity (by HPLC)>95%Hypothetical
Experimental Protocol

Materials:

  • Substituted phenol (e.g., 4-chlorophenol)

  • This compound[5][6]

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous DMF.

  • Stir the mixture until the phenol is completely dissolved.

  • Add sodium hydroxide pellets (1.2 eq) portion-wise to the solution. The reaction is exothermic, and the temperature may rise.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide salt.

  • Slowly add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 2-(2-chloro-2-propenoxy) substituted phenol.

Logical Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Phenol Substituted Phenol in DMF ReactionVessel Reaction at 80-100 °C Phenol->ReactionVessel Base Sodium Hydroxide Base->ReactionVessel AlkylHalide This compound AlkylHalide->ReactionVessel Quench Quench with Water and Ether Extraction ReactionVessel->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure 2-(2-Chloro-2-propenoxy) Substituted Phenol Purify->Product

Caption: Workflow for the synthesis of a potential phenoxy herbicide intermediate.

Synthesis of a Potential Fungicide: 1-(2-Chloro-2-propenyl)-1H-1,2,4-triazole

Triazole fungicides are a major class of agrochemicals that inhibit the biosynthesis of ergosterol (B1671047) in fungi.[7] The introduction of a 2-chloroallyl group onto a triazole ring can be a strategy to develop novel fungicidal compounds. The following protocol outlines the synthesis of 1-(2-chloro-2-propenyl)-1H-1,2,4-triazole.

Data Presentation
ParameterValueReference
Reactants
1H-1,2,4-Triazole1.0 eq[7]
This compound1.0 eq[7]
Thionyl Chloride1.1 eq[5]
Triethylamine (B128534)1.2 eq
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Product Analysis
Yield70 - 85%Hypothetical
Purity (by NMR)>95%Hypothetical
Experimental Protocol

Materials:

  • 1H-1,2,4-Triazole

  • This compound

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: In-situ formation of 2-chloroallyl chloride

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) to the solution via a dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours. This step generates 1,2-dichloro-2-propene in situ.

Step 2: Reaction with 1,2,4-Triazole

  • In a separate flask, dissolve 1H-1,2,4-triazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Slowly add the solution of in-situ generated 2-chloroallyl chloride to the triazole solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-chloro-2-propenyl)-1H-1,2,4-triazole.

Signaling Pathway Diagram (Hypothetical Mode of Action)

G Triazole 1-(2-Chloro-2-propenyl)-1H-1,2,4-triazole CYP51 Cytochrome P450 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 dependent Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Inhibition Membrane->Growth Maintains

Caption: Hypothetical inhibition of ergosterol biosynthesis by a triazole fungicide.

This compound represents a valuable, yet underutilized, building block for the synthesis of novel agrochemicals. Its dual functionality allows for the straightforward introduction of the 2-chloroallyl moiety into various molecular scaffolds. The protocols provided herein for the synthesis of potential phenoxy ether herbicides and triazole fungicides demonstrate the plausible application of this versatile chemical. Further research and derivatization of these core structures could lead to the discovery of new, effective, and environmentally benign crop protection agents. Researchers in agrochemical synthesis are encouraged to explore the potential of this compound in their discovery programs.

References

Application Notes and Protocols: 2-Chloro-2-propen-1-ol in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloro-2-propen-1-ol as a Functional Monomer

This compound, also known as 2-chloroallyl alcohol, is a bifunctional monomer possessing both a reactive double bond for polymerization and two functional groups: a hydroxyl group and a chlorine atom. This unique structure makes it a promising candidate for the synthesis of functional polymers with tailored properties. The hydroxyl group can be utilized for post-polymerization modification, such as grafting other molecules or improving hydrophilicity, while the chlorine atom can serve as a site for nucleophilic substitution, enabling the introduction of a wide range of functionalities. These characteristics suggest potential applications in diverse fields, including the development of advanced materials, coatings, and, pertinently for the target audience, drug delivery systems and biomaterials.

However, it is important to note that the presence of the allylic proton and the chlorine atom can influence its polymerization behavior. Allylic monomers are known to undergo chain transfer reactions, which can retard the polymerization rate and limit the molecular weight of the resulting polymer. The electron-withdrawing nature of the chlorine atom can also affect the reactivity of the double bond.

Challenges in Copolymerization

Research indicates that this compound homopolymerizes with difficulty to yield low molecular weight polymers. In copolymerization with common monomers like methyl methacrylate (B99206) and styrene, it has been observed to act as a retarder. This is attributed to significant chain transfer processes involving the allylic hydrogen, which leads to the formation of a stable, less reactive radical, thus slowing down the polymerization rate.

Due to these challenges, there is a notable scarcity of published data on the reactivity ratios of this compound with other monomers. This necessitates an experimental approach to determine these crucial parameters for any given comonomer system to predict copolymer composition and control the polymerization process.

Data Presentation: Reactivity Ratios

Comonomer (M₂)r₁ (this compound)r₂r₁ * r₂Copolymer TypeReference
StyreneData not availableData not availableData not availableTo be determinedExperimental
Methyl MethacrylateData not availableData not availableData not availableTo be determinedExperimental
Other Vinyl MonomerTo be determinedTo be determinedTo be determinedTo be determinedExperimental

Experimental Protocols

The following protocols provide a general framework for the copolymerization of this compound and for the experimental determination of its reactivity ratios. Researchers should note that optimization of reaction conditions (initiator concentration, temperature, solvent, and monomer feed ratios) is crucial for successful synthesis.

Protocol 1: General Free-Radical Copolymerization

This protocol describes a general procedure for the solution copolymerization of this compound with a vinyl comonomer.

Materials:

  • This compound (inhibitor removed)

  • Comonomer (e.g., Styrene, Methyl Methacrylate; inhibitor removed)

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Precipitating solvent (e.g., Methanol (B129727), Hexane)

  • Nitrogen or Argon gas supply

  • Standard glassware for polymerization (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Monomer and Solvent Preparation: Purify this compound and the chosen comonomer by passing them through a column of basic alumina (B75360) to remove the inhibitor. Ensure all solvents are anhydrous.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and then cool under an inert atmosphere.

  • Charging the Reactor: Into the flask, add the desired molar ratio of this compound and the comonomer, along with the anhydrous solvent. A typical starting point is a total monomer concentration of 1-2 M.

  • Initiator Addition: Add the free-radical initiator. The concentration will depend on the desired molecular weight and reaction rate, but a typical range is 0.1-1.0 mol% with respect to the total monomer concentration.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). Stir the reaction mixture for the specified time (e.g., 6-24 hours). To determine reactivity ratios, it is crucial to keep the conversion below 10% to ensure the monomer feed ratio remains relatively constant.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly pouring the reaction solution into a large excess of a non-solvent (e.g., cold methanol for polystyrene copolymers).

  • Purification: Filter the precipitated polymer and redissolve it in a small amount of a suitable solvent (e.g., THF). Reprecipitate the polymer to remove unreacted monomers and initiator residues. Repeat this step 2-3 times.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the copolymer composition using techniques such as ¹H NMR spectroscopy or elemental analysis. Determine the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

Protocol 2: Experimental Determination of Reactivity Ratios

To determine the reactivity ratios, a series of copolymerizations are carried out at low conversion with varying initial monomer feed ratios.

Procedure:

  • Prepare a Series of Reactions: Set up a series of at least five polymerization reactions as described in Protocol 1. Each reaction should have a different initial molar feed ratio of this compound (M₁) to the comonomer (M₂). A good range of feed ratios (f₁ = [M₁]/([M₁]+[M₂])) would be, for example, 0.1, 0.3, 0.5, 0.7, and 0.9.

  • Control Conversion: It is critical to stop the polymerization at low conversion (<10%). This can be achieved by using a shorter reaction time, which may need to be determined empirically through preliminary experiments.

  • Isolate and Analyze Copolymers: For each reaction, isolate, purify, and dry the copolymer as described in Protocol 1.

  • Determine Copolymer Composition: Accurately determine the molar composition of the copolymer (F₁) for each experiment using a suitable analytical technique. ¹H NMR spectroscopy is often effective, by integrating the signals corresponding to each monomer unit.

  • Calculate Reactivity Ratios: Use the obtained data (f₁ and F₁) to calculate the reactivity ratios (r₁ and r₂) using methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares fitting methods.

Mandatory Visualizations

G General Workflow for Copolymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Reactor_Charging Reactor Charging (Monomers, Solvent, Initiator) Monomer_Purification->Reactor_Charging Solvent_Drying Solvent Drying Solvent_Drying->Reactor_Charging Glassware_Prep Glassware Preparation (Flame Drying) Glassware_Prep->Reactor_Charging Degassing Degassing (Freeze-Pump-Thaw) Reactor_Charging->Degassing Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization Precipitation Precipitation Polymerization->Precipitation Purification Purification (Redissolution & Reprecipitation) Precipitation->Purification Drying Drying Purification->Drying Characterization Characterization (NMR, GPC, etc.) Drying->Characterization

Caption: General workflow for the free-radical copolymerization of this compound.

G Workflow for Determining Reactivity Ratios cluster_exp Experimental cluster_analysis Analysis & Calculation Setup_Reactions Set up multiple reactions with varying monomer feed ratios (f₁) Low_Conversion Run polymerizations to low conversion (<10%) Setup_Reactions->Low_Conversion Isolate_Copolymers Isolate and purify each copolymer Low_Conversion->Isolate_Copolymers Determine_Composition Determine copolymer composition (F₁) for each sample (e.g., by ¹H NMR) Isolate_Copolymers->Determine_Composition Calculate_Ratios Calculate reactivity ratios (r₁ and r₂) using appropriate methods (e.g., Fineman-Ross, Kelen-Tüdös) Determine_Composition->Calculate_Ratios

Caption: Workflow for the experimental determination of monomer reactivity ratios.

Potential Applications in Drug Development

While specific applications of this compound copolymers in drug development are not yet established in the literature, the functional groups of this monomer suggest several promising avenues for research:

  • Drug Conjugation: The hydroxyl and chloro groups can be used as handles for the covalent attachment of therapeutic agents, leading to polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.

  • Hydrogel Formation: The hydroxyl groups can participate in cross-linking reactions to form hydrogels. These hydrogels could be designed to be biodegradable and used for controlled drug release or as scaffolds in tissue engineering.

  • Functional Coatings: Copolymers containing this compound could be used to coat medical devices to improve biocompatibility or to introduce antimicrobial properties through further functionalization of the chloro group.

  • Stimuli-Responsive Systems: The functional groups could be modified to create polymers that respond to changes in the physiological environment (e.g., pH, temperature), enabling triggered drug release at the target site.

Further research is needed to explore these potential applications and to fully understand the benefits and limitations of incorporating this compound into polymers for biomedical purposes. The protocols provided herein offer a starting point for researchers to synthesize and characterize novel copolymers based on this versatile functional monomer.

Application Notes and Protocols for Enzymatic Reactions Involving 2-Chloro-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-propen-1-ol, a chlorinated allylic alcohol, is a metabolite of the industrial chemical 2,3-dichloro-1-propene (B165496).[1] Its bioactivation and detoxification pathways are of significant interest in toxicology and drug development due to the potential for forming reactive intermediates. The primary enzymatic reactions involving this compound are oxidation by alcohol dehydrogenase (ADH) and conjugation by UDP-glucuronosyltransferases (UGTs). These pathways represent a critical balance between metabolic activation to a toxic aldehyde and detoxification through conjugation.

This document provides detailed application notes and experimental protocols for studying these key enzymatic reactions in vitro.

Key Enzymatic Reactions

Oxidation by Alcohol Dehydrogenase (ADH)

This compound is a substrate for alcohol dehydrogenase, which catalyzes its oxidation to the highly reactive and mutagenic α,β-unsaturated aldehyde, 2-chloroacrolein.[1] This reaction is a critical bioactivation step that can lead to cellular toxicity.

Metabolic Pathway of 2,3-dichloro-1-propene

2,3-dichloro-1-propene 2,3-dichloro-1-propene This compound This compound 2,3-dichloro-1-propene->this compound Hydrolysis 2-chloroacrolein 2-chloroacrolein This compound->2-chloroacrolein Alcohol Dehydrogenase (ADH) Glucuronide Conjugate Glucuronide Conjugate This compound->Glucuronide Conjugate UDP-Glucuronosyltransferase (UGT) 2-chloroacrylic acid 2-chloroacrylic acid 2-chloroacrolein->2-chloroacrylic acid Oxidation

Caption: Metabolic activation and detoxification pathways of this compound.

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

This compound can undergo conjugation with glucuronic acid, a reaction catalyzed by UGTs. This process increases the water solubility of the compound, facilitating its excretion and representing a major detoxification pathway.[1]

Data Presentation

Table 1: Kinetic Parameters for the Oxidation of a Structurally Similar Substrate by Horse Liver ADH

Due to the limited availability of specific kinetic data for this compound, the following table presents data for a structurally analogous chlorinated allylic alcohol, 1-chloro-2-hydroxy-3-butene (B1194193). These values can be used as an initial estimate for experimental design.

SubstrateEnzymeKm (mM)kcat (s-1)Source
1-chloro-2-hydroxy-3-buteneHorse Liver ADH3.50.033[2][3]

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters for the Oxidation of this compound by Alcohol Dehydrogenase

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the ADH-catalyzed oxidation of this compound.

Workflow for ADH Kinetic Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Substrate Dilutions Prepare Substrate Dilutions Prepare Reagents->Prepare Substrate Dilutions Incubate at 37°C Incubate at 37°C Prepare Substrate Dilutions->Incubate at 37°C Prepare Enzyme Solution Prepare Enzyme Solution Prepare Enzyme Solution->Incubate at 37°C Monitor NADH Production Monitor NADH Production Incubate at 37°C->Monitor NADH Production Calculate Initial Velocities Calculate Initial Velocities Monitor NADH Production->Calculate Initial Velocities Lineweaver-Burk Plot Lineweaver-Burk Plot Calculate Initial Velocities->Lineweaver-Burk Plot Determine Km and Vmax Determine Km and Vmax Lineweaver-Burk Plot->Determine Km and Vmax

Caption: Workflow for determining ADH kinetic parameters.

Materials:

  • Horse Liver Alcohol Dehydrogenase (HLADH)

  • This compound

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Sodium pyrophosphate buffer (0.1 M, pH 8.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Micropipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium pyrophosphate buffer and adjust the pH to 8.8.

    • Prepare a stock solution of NAD+ in the pyrophosphate buffer.

    • Prepare a stock solution of this compound in the pyrophosphate buffer.

    • Prepare a stock solution of HLADH in the pyrophosphate buffer. Keep the enzyme solution on ice.

  • Assay Setup:

    • Set up a series of reactions with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

    • For each reaction, in a cuvette, add the following in order:

      • Sodium pyrophosphate buffer to a final volume of 1 mL.

      • NAD+ to a final concentration of 2.5 mM.

      • The appropriate volume of this compound stock solution.

    • Equilibrate the cuvettes at 37°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed amount of HLADH to the cuvette and mix quickly by inversion.

    • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 3-5 minutes. The rate of NADH formation is directly proportional to the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • Create a Michaelis-Menten plot (V0 vs. [Substrate]) and a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]).

    • Determine Km and Vmax from the Lineweaver-Burk plot (x-intercept = -1/Km, y-intercept = 1/Vmax).

Protocol 2: In Vitro Glucuronidation of this compound using Rat Liver Microsomes

Objective: To assess the potential of this compound to undergo glucuronidation catalyzed by UGTs in a biologically relevant matrix.

Workflow for In Vitro Glucuronidation Assay

cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis Prepare Liver Microsomes Prepare Liver Microsomes Prepare Reaction Mixture Prepare Reaction Mixture Prepare Liver Microsomes->Prepare Reaction Mixture Pre-incubation Pre-incubation Prepare Reaction Mixture->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Incubate at 37°C Incubate at 37°C Add Substrate->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Sample Preparation Sample Preparation Terminate Reaction->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantify Glucuronide Quantify Glucuronide LC-MS/MS Analysis->Quantify Glucuronide

Caption: Workflow for assessing in vitro glucuronidation.

Materials:

  • Rat liver microsomes

  • This compound

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Alamethicin (B1591596)

  • Acetonitrile (B52724)

  • Trichloroacetic acid (TCA)

  • LC-MS/MS system

Procedure:

  • Microsome and Reagent Preparation:

    • Thaw cryopreserved rat liver microsomes on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a stock solution of UDPGA in water.

    • Prepare a stock solution of alamethicin in ethanol.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (50 mM, pH 7.4)

      • MgCl2 (5 mM)

      • Rat liver microsomes (e.g., 0.5 mg/mL protein)

      • Alamethicin (e.g., 25 µg/mg protein)

    • Prepare a negative control without UDPGA.

  • Incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration (e.g., 10 µM).

    • Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to detect and quantify the formation of the this compound glucuronide.

    • Develop a specific MRM (Multiple Reaction Monitoring) method for the parent compound and its expected glucuronide conjugate.

Conclusion

The provided protocols offer a framework for investigating the key enzymatic reactions of this compound. The balance between ADH-mediated bioactivation and UGT-catalyzed detoxification is crucial in determining the ultimate toxicological outcome of exposure to this compound and its precursors. These assays are valuable tools for researchers in toxicology and drug development for screening potential inhibitors or inducers of these pathways and for understanding the metabolic fate of related compounds.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-propen-1-ol, also known as β-chloroallyl alcohol, is a versatile bifunctional molecule of significant interest in organic synthesis. Its structure incorporates both a reactive allylic alcohol and a vinyl chloride moiety, making it a valuable building block for the introduction of the 2-chloroallyl group in the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. The development of robust and scalable synthetic routes to this compound is therefore of considerable importance for industrial and academic research.

This document provides detailed application notes and a scalable experimental protocol for the synthesis of this compound. The primary method detailed is the hydrolysis of 1,2-dichloropropene (B1580525), a readily available starting material often found as a byproduct in the production of epichlorohydrin.[1] This method offers a cost-effective and efficient route for large-scale production. An alternative potential route, the hydrochlorination of propargyl alcohol, is also briefly discussed.

Synthesis Methodology: Hydrolysis of 1,2-Dichloropropene

The most common and scalable method for the preparation of this compound is the hydrolysis of 1,2-dichloropropene.[1] This reaction is typically carried out in an aqueous medium using a mild base, such as sodium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution of the allylic chlorine atom.

Experimental Protocol

Materials:

  • 1,2-Dichloropropene (98% purity)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Large-scale reaction vessel (e.g., 5 L three-necked round-bottom flask) equipped with a mechanical stirrer, reflux condenser, and heating mantle.

  • Separatory funnel

  • Centrifugal extractor (for continuous extraction, optional)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 2000 mL reaction flask, add 2.1 mol of sodium carbonate to 1300 mL of water.

  • Addition of Starting Material: To the stirred aqueous solution, add 3.5 mol of 1,2-dichloropropene (396 g, 98% purity).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by gas chromatography, checking for the disappearance of 1,2-dichloropropene. The reaction is typically complete when the concentration of the starting material is less than 2%.

  • Work-up:

    • After completion, cool the reaction mixture and allow the layers to separate.

    • Separate the aqueous layer containing the product from the organic layer.

  • Extraction:

    • The aqueous solution of this compound can be extracted using a centrifugal extractor with ethyl acetate for continuous extraction.[1]

    • Alternatively, perform multiple batch extractions with ethyl acetate.

  • Purification:

    • Combine the organic extracts and distill the solvent.

    • The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at 143-145°C.[1]

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis of this compound via the hydrolysis of 1,2-dichloropropene.[1]

ParameterValue
Starting Material 1,2-Dichloropropene
Reagents Sodium Carbonate, Water, Ethyl Acetate
Reaction Conditions Reflux
Monitoring Gas Chromatography
Reported Yield 70-91%
Purification Method Fractional Distillation
Boiling Point 143-145°C

Alternative Synthetic Route: Hydrochlorination of Propargyl Alcohol

An alternative approach to this compound involves the hydrochlorination of propargyl alcohol. This method is based on the addition of hydrochloric acid across the triple bond of propargyl alcohol. While this route is plausible, detailed and scalable protocols are not as readily available in the literature compared to the hydrolysis of 1,2-dichloropropene. The reaction can be challenging to control, potentially leading to the formation of byproducts. Further process development would be required to optimize this route for scale-up.

Visualizations

Experimental Workflow for the Hydrolysis of 1,2-Dichloropropene

G cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification A Charge Reactor: - 1,2-Dichloropropene - Sodium Carbonate Solution B Heat to Reflux A->B C Monitor by GC B->C D Cool and Separate Layers C->D E Extract Aqueous Layer with Ethyl Acetate D->E F Solvent Removal E->F G Fractional Distillation F->G H This compound (Final Product) G->H

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Chloro-2-propen-1-ol as a Carbon Source for Microbial Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 2-chloro-2-propen-1-ol as a sole carbon and energy source for microbial growth, with a specific focus on Pseudomonas species. This document details the metabolic pathways, key enzymatic activities, and quantitative growth data. Furthermore, it offers detailed protocols for the cultivation of microorganisms on this chlorinated aliphatic alcohol and for the enzymatic assays relevant to its biodegradation. This information is valuable for researchers in bioremediation, industrial biocatalysis, and drug development who may encounter or utilize chlorinated organic compounds.

Introduction

This compound, also known as 2-chloroallyl alcohol, is a halogenated organic compound. While many halogenated compounds are known for their recalcitrance and toxicity, certain microorganisms have evolved metabolic pathways to utilize them as growth substrates. The study of these pathways is crucial for developing bioremediation strategies for contaminated sites and for discovering novel enzymes with potential applications in industrial synthesis and drug development. Notably, specific strains of Pseudomonas have been identified that can efficiently degrade this compound, initiating the catabolism through an inducible alcohol dehydrogenase.[1][2]

Microbial Growth and Quantitative Data

Soil-isolated bacterial strains, particularly Pseudomonas sp. JD2, have demonstrated the ability to grow on this compound as the sole source of carbon and energy.[1][2] The degradation of this compound is accompanied by complete dehalogenation.[1][2]

Table 1: Growth Characteristics of Pseudomonas sp. JD2 on this compound

ParameterValueReference
Generation Time3.6 hours[1][2]
Growth Substrate ConcentrationUp to 15 mM (toxic at higher concentrations)[3]
DehalogenationComplete[1][2]

Metabolic Pathway

The aerobic degradation of this compound in Pseudomonas sp. JD2 is initiated by an inducible alcohol dehydrogenase. This enzyme oxidizes the alcohol to its corresponding aldehyde, which is then further oxidized to 2-chloroacrylic acid.[1][2][4] While the complete downstream pathway in this specific strain has not been fully elucidated, based on known metabolic routes for related compounds, a putative pathway is proposed. It is suggested that 2-chloroacrylic acid is first converted to its coenzyme A (CoA) thioester, 2-chloroacrylyl-CoA. Subsequently, the chlorine atom is removed, potentially through a hydrolytic or reductive mechanism, leading to intermediates that can enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle. The organism has been shown to possess hydrolytic dehalogenases active on 2-chloroacetic acid and 2-chloropropionic acid, suggesting a capability to handle chlorinated intermediates.[1][2]

Metabolic_Pathway cluster_0 Microbial Cell C2P1O This compound CAA 2-Chloroacrylic Acid C2P1O->CAA Alcohol Dehydrogenase (Inducible) CACoA 2-Chloroacrylyl-CoA (Putative) CAA->CACoA Acyl-CoA Synthetase (Putative) CentralMetabolism Central Metabolism (TCA Cycle) CACoA->CentralMetabolism Dehalogenation & Further Metabolism (Putative)

Fig. 1: Proposed metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Cultivation of Pseudomonas sp. on this compound

This protocol describes the batch cultivation of Pseudomonas sp. JD2 using this compound as the sole carbon source.

Materials:

  • Pseudomonas sp. strain JD2

  • This compound (sterile filtered)

  • Mineral Salts Medium (see composition below)

  • Sterile baffled flasks

  • Shaking incubator

  • Spectrophotometer

Mineral Salts Medium Composition (per liter of distilled water): [3]

  • Na₂HPO₄·12H₂O: 5.3 g

  • KH₂PO₄: 1.4 g

  • (NH₄)₂SO₄: 0.5 g

  • MgSO₄·7H₂O: 0.2 g

  • Trace elements solution: 1 ml (see composition below)

Trace Elements Solution Composition (per liter of distilled water):

  • FeSO₄·7H₂O: 2.0 g

  • MnSO₄·H₂O: 2.0 g

  • ZnSO₄·7H₂O: 1.0 g

  • CoCl₂·6H₂O: 0.5 g

  • CuSO₄·5H₂O: 0.1 g

  • H₃BO₃: 0.1 g

  • Na₂MoO₄·2H₂O: 0.1 g

  • Concentrated HCl: 5 ml

Procedure:

  • Prepare the mineral salts medium and autoclave.

  • After cooling, add sterile-filtered this compound to a final concentration of 5-10 mM.

  • Inoculate the medium with a fresh culture of Pseudomonas sp. JD2 grown on a suitable starting substrate (e.g., nutrient broth or a non-chlorinated alcohol) and washed with sterile mineral salts medium.

  • Incubate the flasks at 30°C with vigorous shaking (e.g., 200 rpm).

  • Monitor bacterial growth by measuring the optical density (OD) at 600 nm at regular intervals.

  • Chloride release into the medium can be monitored using a chloride-specific electrode to confirm dehalogenation.

Experimental_Workflow cluster_workflow Cultivation and Analysis Workflow Prep Prepare Sterile Mineral Salts Medium AddC Add Sterile This compound Prep->AddC Inoculate Inoculate with Pseudomonas sp. JD2 AddC->Inoculate Incubate Incubate at 30°C with Shaking Inoculate->Incubate Monitor Monitor Growth (OD600) and Chloride Release Incubate->Monitor

Fig. 2: Experimental workflow for microbial cultivation.
Protocol 2: Assay of this compound Dehydrogenase Activity

This protocol describes the measurement of alcohol dehydrogenase activity in crude cell extracts of Pseudomonas sp. JD2. The assay is based on the substrate-dependent reduction of an artificial electron acceptor, phenazine (B1670421) methosulfate (PMS), which is coupled to the reduction of a tetrazolium salt that can be measured spectrophotometrically.

Materials:

  • Pseudomonas sp. JD2 cells grown on this compound

  • 10 mM Tris-sulfate buffer (pH 7.5) containing 1 mM EDTA and 1 mM β-mercaptoethanol

  • Ultrasonic disruptor

  • Centrifuge

  • 60 mM sodium pyrophosphate buffer (pH 9.0)

  • 23 mM NH₄Cl

  • This compound solution (substrate)

  • 30 mM Phenazine methosulfate (PMS) solution

  • Spectrophotometer

Procedure:

  • Preparation of Crude Extract: a. Harvest cells from the late exponential growth phase by centrifugation. b. Wash the cell pellet once with 10 mM Tris-sulfate buffer. c. Resuspend the cells in the same buffer at 0°C. d. Disrupt the cells by sonication on ice. e. Centrifuge the sonicate to remove cell debris and collect the supernatant (crude extract). f. Determine the protein concentration of the crude extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay: a. In a cuvette, prepare a reaction mixture containing:

    • 60 mM sodium pyrophosphate buffer (pH 9.0)
    • 23 mM NH₄Cl
    • A suitable amount of crude extract
    • Make up to a final volume of, for example, 1 ml with distilled water. b. Add the substrate, this compound, to a final concentration of 5 mM. c. Start the reaction by adding a small volume of 30 mM PMS. d. Immediately monitor the reduction of an appropriate tetrazolium salt (e.g., INT) at its maximum absorbance wavelength. Alternatively, oxygen consumption can be monitored using an oxygen electrode.[3] e. Calculate the enzyme activity based on the rate of change in absorbance, the molar extinction coefficient of the reduced tetrazolium salt, and the protein concentration of the crude extract. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Conclusion

Pseudomonas sp. JD2 serves as a model organism for studying the biodegradation of this compound. The provided protocols offer a starting point for researchers to cultivate this and other potential microorganisms on this chlorinated substrate and to characterize the key enzymatic activities involved in its catabolism. Further research is warranted to fully elucidate the downstream metabolic pathway and the genetic basis of this degradation, which could pave the way for practical applications in bioremediation and biocatalysis.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 2-Chloro-2-propen-1-ol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-2-propen-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the hydrolysis of 1,2-dichloropropene (B1580525).

Q1: My reaction yield is significantly lower than the reported 70-91%. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The hydrolysis of 1,2-dichloropropene requires sufficient time and temperature to proceed to completion.

    • Solution: Ensure the reaction is refluxed for an adequate duration. Monitor the disappearance of the starting material (1,2-dichloropropene) by gas chromatography (GC).[1] If the reaction stalls, consider a modest increase in the concentration of the base (e.g., sodium carbonate).

  • Suboptimal Temperature: If the reaction is conducted at a temperature below reflux, the rate of hydrolysis will be significantly slower, leading to incomplete conversion.

    • Solution: Maintain a consistent and vigorous reflux throughout the reaction period. Ensure your heating mantle and condenser are functioning correctly.

  • Base Strength and Concentration: The choice and concentration of the base are critical.

    • Solution: Sodium carbonate is a suitable base for this reaction.[1] Ensure it is fully dissolved in the aqueous phase before adding the 1,2-dichloropropene. The stoichiometry of the base should be at least equivalent to the starting halide.

  • Extraction Efficiency: The product, this compound, is water-soluble. Poor extraction will result in significant product loss.

    • Solution: Use a reliable extraction solvent like ethyl acetate (B1210297).[1] Perform multiple extractions (at least 3-4 times) with the organic solvent to maximize the recovery of the product from the aqueous layer.

Q2: I am observing the formation of significant byproducts. What are these impurities and how can I minimize them?

A2: Side reactions can compete with the desired hydrolysis.

  • Potential Side Products: Propargyl alcohol (prop-2-yn-1-ol) can be a potential byproduct through elimination-rearrangement pathways. Polymerization of the product or starting material under certain conditions is also a possibility.

  • Minimizing Side Reactions:

    • Temperature Control: Avoid excessive heating, as this can promote side reactions. Maintain a steady reflux without overheating.

    • Reaction Time: While the reaction needs to go to completion, unnecessarily long reaction times can lead to product degradation or side product formation. Monitor the reaction by GC to determine the optimal endpoint.[1]

    • Inert Atmosphere: Although not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q3: How can I effectively purify the final product?

A3: Purification is crucial to obtain this compound of high purity.

  • Initial Workup: After extraction, the combined organic layers should be washed with brine to remove excess water and then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal: The extraction solvent should be removed under reduced pressure using a rotary evaporator.

  • Fractional Distillation: The most effective method for purifying this compound is fractional distillation under reduced pressure. This will separate the product from less volatile impurities and any remaining starting material. The boiling point of this compound is 133-134 °C at atmospheric pressure.

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the synthesis of this compound from 1,2-dichloropropene?

A1: A common method involves the hydrolysis of 1,2-dichloropropene using a base in an aqueous solution.[1] A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, other routes can be envisioned, although the hydrolysis of 1,2-dichloropropene is a common method. A plausible alternative could be the selective reduction of 2-chloro-2-propenal or the hydrochlorination of propargyl alcohol. The feasibility and optimization of these routes would require experimental investigation.

Q3: What are the key safety precautions when working with this compound and its precursors?

A3: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. 1,2-Dichloropropene is also a flammable and toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound via Hydrolysis of 1,2-Dichloropropene

ParameterValueSource
Starting Material1,2-Dichloropropene[1]
ReagentSodium Carbonate[1]
SolventWater[1]
TemperatureReflux[1]
Reported Yield70-91%[1]
Extraction SolventEthyl Acetate or Ether[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,2-Dichloropropene

This protocol is adapted from established procedures for the hydrolysis of 1,2-dichloropropene.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium carbonate (2.1 mol) and water (1300 mL).

  • Addition of Starting Material: To the stirred aqueous solution, add 1,2-dichloropropene (3.5 mol, 396 g).

  • Reaction: Heat the mixture to reflux and maintain a steady reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by gas chromatography. Continue the reflux until the concentration of 1,2-dichloropropene is less than 2%.

  • Workup: Allow the reaction mixture to cool to room temperature. The mixture will separate into two layers. Transfer the entire mixture to a separatory funnel and separate the aqueous layer containing the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1,2-Dichloropropene + Sodium Carbonate + Water reflux Heat to Reflux reactants->reflux Stir monitoring Monitor by GC reflux->monitoring cool Cool to RT monitoring->cool separate Separate Layers extract Extract with Ethyl Acetate (3x) separate->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn poor_extraction Poor Extraction? start->poor_extraction side_reactions Side Reactions? start->side_reactions increase_time Increase Reflux Time Monitor by GC incomplete_rxn->increase_time check_temp Ensure Vigorous Reflux incomplete_rxn->check_temp multiple_extractions Perform Multiple Extractions poor_extraction->multiple_extractions optimize_conditions Optimize Temperature & Reaction Time side_reactions->optimize_conditions

Caption: Troubleshooting logic for addressing low reaction yield.

References

"byproducts formed during the synthesis of 2-Chloro-2-propen-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-2-propen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound are the reaction of 1,2,3-trichloropropane (B165214) with a base and the hydrolysis of 1,2-dichloropropene (B1580525). The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the major byproducts to expect during the synthesis of this compound?

A2: The byproducts largely depend on the chosen synthetic route.

  • From 1,2,3-trichloropropane: The main byproducts are typically bis(2-chloroprop-2-en-1-yl)ether and 2,3-dichloroprop-1-ene. The formation of the ether is favored at higher reaction temperatures.[1]

  • From 1,2-dichloropropene: Potential byproducts can include various isomers of monochloropropene.

Q3: How can I monitor the progress of the reaction?

A3: Gas chromatography (GC) is a suitable method for monitoring the reaction progress. By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material and the formation of this compound.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification method for this compound is distillation. Due to its relatively high boiling point, vacuum distillation is often preferred to prevent decomposition. Extraction with a suitable organic solvent, such as ethyl acetate (B1210297), can be used to isolate the product from the aqueous reaction mixture before distillation.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has gone to completion by monitoring with GC until the starting material is consumed (e.g., less than 2% of 1,2-dichloropropene remains).[2]- For the reaction with 1,2,3-trichloropropane, ensure the solution is boiling if using a saturated solution of Na₂CO₃ or K₂CO₃.[1]
Suboptimal Reaction Temperature - For the synthesis from 1,2,3-trichloropropane with NaOH, maintain the temperature around 50°C to favor the formation of 2,3-dichloroprop-1-ene, which can then be converted to the desired product. Higher temperatures (80-100°C) can lead to the formation of bis(2-chloroprop-2-en-1-yl)ether.[1]
Inefficient Extraction - Use an appropriate extraction solvent like ethyl acetate or diethyl ether.[2]- Perform multiple extractions to ensure complete removal of the product from the aqueous layer.
Loss during Distillation - Use a fractionating column for better separation.- Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.
Issue 2: High Levels of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Formation of bis(2-chloroprop-2-en-1-yl)ether - When using 1,2,3-trichloropropane and NaOH, maintain the reaction temperature below 80°C.[1]
Presence of Unreacted Starting Material - Ensure the reaction is complete by GC monitoring.- Optimize the stoichiometry of the reagents.
Formation of Isomeric Byproducts - Use a high-efficiency distillation setup to separate isomers with close boiling points.

Data Presentation

Table 1: Byproduct Formation in the Synthesis of this compound from 1,2,3-Trichloropropane

Reaction Conditions Major Byproduct Approximate Yield (%) Reference
Dilute aqueous NaOH, 50°C2,3-dichloroprop-1-ene88[1]
NaOH solution, 80-100°Cbis(2-chloroprop-2-en-1-yl)etherNot specified[1]
Boiling saturated Na₂CO₃ or K₂CO₃-97-98 (of main product)[1]

Experimental Protocols

Synthesis of this compound from 1,2,3-Trichloropropane[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a boiling saturated solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).

  • Reaction: Add 1,2,3-trichloropropane to the solution.

  • Heating: Heat the mixture to boiling and maintain reflux. The reaction time can be significantly reduced by using a phase-transfer catalyst or microwave heating.

  • Work-up: After the reaction is complete (monitored by GC), cool the mixture to room temperature. Separate the organic layer.

  • Purification: Purify the crude product by vacuum distillation.

Synthesis of this compound from 1,2-Dichloropropene[2]
  • Reaction Setup: In a 2000 mL reaction flask, add 2.1 mol of sodium carbonate and 1300 mL of water.

  • Addition of Reactant: Add 3.5 mol of 1,2-dichloropropene (98% purity).

  • Reaction: Stir the mixture and heat under reflux. Monitor the disappearance of 1,2-dichloropropene by gas chromatography. Continue heating until the content of 1,2-dichloropropene is less than 2%.

  • Initial Separation: After the reaction, allow the layers to separate in a separatory funnel and separate the aqueous layer containing the product.

  • Extraction: Extract the aqueous solution with ethyl acetate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude this compound by vacuum distillation.

Visualizations

Synthesis_Byproducts cluster_TCP Synthesis from 1,2,3-Trichloropropane cluster_DCP Synthesis from 1,2-Dichloropropene TCP 1,2,3-Trichloropropane Product This compound TCP->Product Na2CO3/K2CO3 (boiling) Byproduct1 2,3-Dichloroprop-1-ene TCP->Byproduct1 NaOH (50°C) Byproduct2 bis(2-chloroprop-2-en-1-yl)ether TCP->Byproduct2 NaOH (80-100°C) DCP 1,2-Dichloropropene Product2 This compound DCP->Product2 Hydrolysis (Na2CO3, H2O, reflux) Byproduct3 Monochloropropene Isomers DCP->Byproduct3 Potential Side Reaction

Caption: Byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Issue CheckReaction Check Reaction Completion (GC Analysis) Start->CheckReaction CheckTemp Verify Reaction Temperature CheckReaction->CheckTemp Complete Incomplete Incomplete Reaction: - Increase reaction time - Check reagent stoichiometry CheckReaction->Incomplete Incomplete CheckExtraction Evaluate Extraction Procedure CheckTemp->CheckExtraction Correct WrongTemp Incorrect Temperature: - Adjust heating/cooling - Monitor closely CheckTemp->WrongTemp Incorrect CheckDistillation Assess Distillation Efficiency CheckExtraction->CheckDistillation Efficient BadExtraction Inefficient Extraction: - Use appropriate solvent - Perform multiple extractions CheckExtraction->BadExtraction Inefficient BadDistillation Poor Distillation: - Use fractional distillation - Apply vacuum CheckDistillation->BadDistillation Inefficient End Optimized Synthesis CheckDistillation->End Efficient Incomplete->End WrongTemp->End BadExtraction->End BadDistillation->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Chloro-2-propen-1-ol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the purification of 2-chloro-2-propen-1-ol via fractional distillation. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The literature boiling point of this compound is 133-134 °C at atmospheric pressure.[1] However, purification is often conducted under reduced pressure to prevent thermal decomposition.

Q2: What are the common impurities in technical grade this compound?

A2: Technical grade this compound is typically around 90% pure.[1] While the specific impurities can vary by manufacturing process, a common impurity is the isomeric 1-chloro-2-propen-1-ol. Other potential impurities could include residual starting materials or by-products from its synthesis.

Q3: Is this compound thermally stable during distillation?

A3: Studies on the oligomers of this compound suggest that the monomer may be susceptible to thermal decomposition at elevated temperatures.[2] To minimize the risk of decomposition and unwanted side reactions, it is highly recommended to perform the fractional distillation under reduced pressure (vacuum distillation).

Q4: What safety precautions should be taken when distilling this compound?

A4: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. Ensure all distillation glassware is properly assembled and free of cracks. Use a heating mantle with a stirrer and avoid open flames.

Q5: Can this compound form an azeotrope?

A5: There is no readily available data to suggest that this compound forms azeotropes with common impurities or solvents. However, it is always a possibility. If you observe a constant boiling point for a mixture that does not correspond to the pure compound, an azeotrope may be present.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No distillate is collecting. 1. Insufficient heating.2. A leak in the distillation apparatus.3. Condenser water is too cold, causing the vapor to solidify.1. Gradually increase the heating mantle temperature.2. Check all joints and connections for a proper seal. Re-grease joints if necessary.3. Reduce the flow rate of the cooling water or use a coolant at a slightly higher temperature.
The temperature is fluctuating. 1. Uneven boiling (bumping).2. The heating rate is too high.3. The distillation rate is too fast.1. Add boiling chips or use a magnetic stirrer to ensure smooth boiling.2. Reduce the heat input to the distillation flask.3. Adjust the heating to achieve a slow and steady distillation rate (1-2 drops per second).
The distillate is discolored. 1. Thermal decomposition of the product.2. Presence of non-volatile impurities being carried over.1. Reduce the distillation pressure and/or temperature.2. Ensure the fractionating column is packed correctly and is of sufficient length for good separation. Do not distill to dryness.
The vacuum pump is pulling liquid into the trap. 1. The distillation is occurring too rapidly.2. The receiving flask is not properly cooled.1. Reduce the heating to control the rate of distillation.2. Ensure the receiving flask is adequately cooled in an ice bath to condense all vapors.

Data Presentation

Property Value
Molecular Formula C₃H₅ClO[3]
Molecular Weight 92.52 g/mol [1]
Boiling Point (at 760 mmHg) 133-134 °C[1]
Density 1.162 g/mL at 25 °C[1]
Refractive Index n20/D 1.459[1]
Flash Point 54 °C (129.2 °F) - closed cup[1]
Purity (Technical Grade) ~90%[1]

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify technical grade this compound by fractional distillation under reduced pressure.

Materials:

  • Technical grade this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer

  • Glass wool for insulation

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Add the technical grade this compound to the flask, filling it to no more than two-thirds of its volume.

    • Connect the fractionating column to the flask.

    • Attach the distillation head, condenser, and receiving flask.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the vacuum adapter to the receiving flask and the vacuum pump via a cold trap.

    • Ensure all glass joints are properly sealed with a thin layer of vacuum grease.

    • Secure the apparatus with clamps.

    • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Start the magnetic stirrer.

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the reflux line as it slowly ascends the fractionating column.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean, pre-weighed receiving flask.

    • Maintain a slow and steady distillation rate of 1-2 drops per second.

    • Monitor the temperature throughout the distillation. A stable temperature indicates the collection of a pure fraction.

    • Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool.

    • Slowly and carefully release the vacuum.

    • Turn off the condenser water.

    • Disassemble the apparatus.

    • Weigh the collected pure fraction and calculate the yield.

    • Characterize the purified product by appropriate analytical methods (e.g., GC, NMR, refractive index).

Troubleshooting Workflow

TroubleshootingWorkflow start Start Distillation check_distillate Is distillate collecting? start->check_distillate no_distillate No Distillate check_distillate->no_distillate No check_temp Is temperature stable? check_distillate->check_temp Yes troubleshoot_no_distillate Troubleshoot: - Check heating - Check for leaks - Adjust condenser flow no_distillate->troubleshoot_no_distillate troubleshoot_no_distillate->start Retry unstable_temp Unstable Temperature check_temp->unstable_temp No check_color Is distillate colorless? check_temp->check_color Yes troubleshoot_unstable_temp Troubleshoot: - Add boiling chips/stir - Reduce heating rate - Slow distillation rate unstable_temp->troubleshoot_unstable_temp troubleshoot_unstable_temp->check_temp Adjusted discolored_distillate Discolored Distillate check_color->discolored_distillate No continue_distillation Continue Distillation check_color->continue_distillation Yes troubleshoot_discolored Troubleshoot: - Reduce pressure/temp - Check column packing - Do not distill to dryness discolored_distillate->troubleshoot_discolored troubleshoot_discolored->check_color Adjusted end End of Distillation continue_distillation->end

Caption: Troubleshooting workflow for fractional distillation.

References

"troubleshooting low yield in 2-Chloro-2-propen-1-ol polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the polymerization of 2-Chloro-2-propen-1-ol.

Troubleshooting Guides

Issue 1: Consistently low to no polymer yield.

Question: We are attempting to polymerize this compound but are consistently obtaining very low yields or no polymer at all. What are the potential primary causes for this failure?

Answer: Consistently low or no polymer yield in the polymerization of this compound can stem from several critical factors. The primary areas to investigate are the purity of your monomer, the chosen polymerization method, and the presence of atmospheric oxygen, which can inhibit free-radical polymerization.

A logical workflow for troubleshooting this issue is as follows:

G start Start: Low/No Yield monomer_purity Verify Monomer Purity start->monomer_purity inhibitor Check for Inhibitors monomer_purity->inhibitor purify Purify Monomer inhibitor->purify Inhibitor Suspected polymerization_method Review Polymerization Method inhibitor->polymerization_method No Inhibitor Suspected purify->polymerization_method free_radical Free-Radical Polymerization? polymerization_method->free_radical coordination Coordination Polymerization? free_radical->coordination No oxygen Inert Atmosphere Used? free_radical->oxygen Yes initiator Check Initiator/Catalyst coordination->initiator Yes degas Degas Solvents/Monomer oxygen->degas No oxygen->initiator Yes degas->initiator initiator_activity Verify Initiator/Catalyst Activity initiator->initiator_activity side_reactions Consider Side Reactions initiator_activity->side_reactions sn1_sn2 Assess for SN1/SN2 Conditions side_reactions->sn1_sn2 success Success: Improved Yield sn1_sn2->success Issue Identified & Resolved fail Still Low Yield: Re-evaluate sn1_sn2->fail Issue Persists

Caption: Troubleshooting workflow for low polymer yield.

Issue 2: Polymerization results in low molecular weight oligomers instead of high polymer.

Question: Our polymerization of this compound is yielding oligomers with a low degree of polymerization (e.g., 4-15 monomer units). How can we increase the molecular weight of our polymer?

Answer: The formation of low molecular weight oligomers is a known challenge with allylic monomers like this compound, especially during free-radical polymerization.[1] This is often due to a process called "degradative chain transfer" to the monomer.[1][2] The allylic proton is susceptible to abstraction, creating a stable allylic radical that is less reactive and less likely to propagate the polymer chain.[1]

To favor the formation of higher molecular weight polymers, consider the following:

  • Switching Polymerization Method: Coordination-insertion polymerization with catalysts like chromium(III) or vanadyl complexes has been shown to produce oligomers and polymers of this compound.[3][4] These methods can offer better control over the polymerization process.

  • Monomer Concentration: Adjusting the monomer concentration can influence the competition between propagation and chain transfer.

  • Initiator Concentration: Lowering the initiator concentration in free-radical polymerization can sometimes lead to higher molecular weight polymers, although it may also decrease the overall yield.

Frequently Asked Questions (FAQs)

Q1: What are common impurities in this compound and how can they be removed?

A1: Commercial this compound may contain inhibitors added for stabilization during storage, as well as byproducts from its synthesis. Common inhibitors for vinyl monomers include phenolic compounds (like hydroquinone), aromatic amines, and quinones.[][6] Impurities can also arise from the synthesis of the monomer, for example, from the hydrolysis of 1,2-dichloropropene.[7]

A general purification protocol involves the following steps:

  • Washing: To remove water-soluble impurities and some inhibitors, wash the monomer with a basic solution, such as 5% aqueous sodium bicarbonate (NaHCO3), followed by deionized water.[8] This is crucial to neutralize any acidic impurities.

  • Drying: Dry the washed monomer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).

  • Distillation: Fractional distillation under reduced pressure is a highly effective method to purify the monomer and remove non-volatile impurities and inhibitors.

Q2: What are potential side reactions that can compete with the polymerization of this compound?

A2: The structure of this compound, being an allylic halide, makes it susceptible to nucleophilic substitution reactions (SN1 and SN2) that can compete with polymerization.[9][10] The presence of nucleophiles in the reaction mixture (including the hydroxyl group of the monomer itself under certain conditions) can lead to the formation of byproducts instead of polymer chains. The reaction conditions, such as solvent polarity and temperature, can influence the balance between polymerization and these substitution reactions.[10]

Q3: What are the recommended polymerization methods for this compound?

A3: While free-radical polymerization is a common method for vinyl monomers, it can be challenging for allylic compounds due to degradative chain transfer.[1] More successful results for this compound have been reported using coordination polymerization. Specifically, chromium(III) and oxovanadium(IV) complexes, when activated with modified methylaluminoxane (B55162) (MMAO-12), have been used to synthesize oligomers.[4]

Experimental Protocols

Protocol 1: Purification of this compound Monomer

This protocol is adapted from general procedures for purifying similar chlorinated organic compounds.[8]

  • Washing:

    • In a separatory funnel, combine 100 mL of technical grade this compound with 50 mL of 5% aqueous sodium bicarbonate (NaHCO3) solution.

    • Shake the funnel gently, venting frequently to release any pressure buildup.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the washing step with 50 mL of deionized water.

  • Drying:

    • Transfer the washed monomer to an Erlenmeyer flask.

    • Add approximately 5 g of anhydrous magnesium sulfate (MgSO4).

    • Swirl the flask and let it stand for at least 30 minutes. The liquid should be clear.

  • Distillation:

    • Filter the dried monomer into a round-bottom flask suitable for distillation.

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Distill the monomer under reduced pressure, collecting the fraction that boils at the appropriate temperature (the boiling point of this compound is 133-134 °C at atmospheric pressure, so the boiling point will be significantly lower under vacuum).[11]

    • Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light.

Protocol 2: Oligomerization of this compound using a Chromium Catalyst

This protocol is based on the procedure described by Drzeżdżon et al. (2021).[3]

  • Reaction Setup:

    • All glassware should be oven-dried and assembled under a nitrogen atmosphere.

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve 3 µmol of the chromium catalyst (e.g., [nitrilotriacetato-1,10-phenanthroline]chromium(III) tetrahydrate, Cat-CrNP) in 2 mL of anhydrous toluene.

  • Activation:

    • To the catalyst solution, add 3 mL of modified methylaluminoxane (MMAO-12) solution in toluene.

    • Stir the mixture at room temperature for 10 minutes.

  • Polymerization:

    • Slowly add the purified this compound monomer to the activated catalyst mixture.

    • Continue stirring at room temperature under a nitrogen atmosphere. The reaction time will vary depending on the desired conversion (in the cited study, a gel product formed after 25 minutes).

  • Work-up:

    • Quench the reaction by adding an appropriate reagent (e.g., acidified methanol).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol (B129727) or hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Polymerization Methods for Allylic Monomers
Polymerization MethodAdvantagesDisadvantages for this compoundTypical Outcome
Free-Radical Polymerization Simple, wide range of initiators available.Prone to degradative chain transfer, leading to low molecular weight products.[1]Oligomers or low molecular weight polymers.
Coordination Polymerization Can offer better control over polymer structure; less susceptible to degradative chain transfer.Requires specific catalysts and activators (e.g., transition metal complexes and MMAO-12); sensitive to impurities.[3][4]Oligomers with controlled chain lengths (e.g., 4-15 units).[4]
Cationic Polymerization Possible for some vinyl monomers.The hydroxyl group can interfere with the cationic center.Not a commonly reported method for this monomer.
Table 2: Properties of this compound
PropertyValueReference
CAS Number 5976-47-6[11]
Molecular Formula C3H5ClO[11]
Molecular Weight 92.52 g/mol [12]
Boiling Point 133-134 °C (at 760 mmHg)[11]
Density 1.162 g/mL at 25 °C[11]
Refractive Index n20/D 1.459[11]

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_transfer Degradative Chain Transfer I Initiator (I) R Radical (R•) I->R Decomposition M Monomer (M) R->M Attack RM Growing Chain (RM•) RM->M Addition RM_2 Growing Chain (RM•) RM->RM_2 Combination P Polymer (P) M_allyl Allylic Monomer M_stable_radical Stable Allylic Radical M_allyl->M_stable_radical RM_3 Growing Chain (RM•) RM_3->M_allyl H-abstraction

Caption: Key steps in free-radical polymerization and chain transfer.

References

Technical Support Center: Reactions of 2-Chloro-2-propen-1-ol with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloro-2-propen-1-ol and strong bases. Unwanted side reactions can impact yield, purity, and the overall success of your synthesis. This guide will help you identify, understand, and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction of this compound with a strong base?

The primary and desired reaction is typically an intramolecular Williamson ether synthesis (an SN2 reaction) to form 2,3-epoxy-1-propanol (glycidol). This occurs through deprotonation of the hydroxyl group by the strong base, followed by the resulting alkoxide attacking the carbon bearing the chlorine atom, displacing the chloride ion.

Q2: What are the most common side reactions observed when using strong, non-bulky bases like sodium hydroxide (B78521) (NaOH)?

With strong, non-bulky bases such as NaOH, two principal side reactions can compete with the desired epoxidation:

  • Elimination (E2): This reaction can lead to the formation of propadienyl alcohol.

  • Direct Nucleophilic Substitution (SN2): This can result in the formation of 2-propen-1,2-diol.

Q3: How does the choice of a bulky strong base, like potassium tert-butoxide, influence the reaction outcome?

Bulky strong bases, such as potassium tert-butoxide, are known to favor elimination reactions (E2 mechanism) over substitution reactions.[1][2] This is due to steric hindrance, which makes it more difficult for the bulky base to act as a nucleophile and attack the carbon atom directly.[2] Therefore, an increased yield of the elimination product, propadienyl alcohol, can be expected.

Q4: My reaction is sluggish and starting material remains even after extended reaction times. What could be the cause?

Several factors could contribute to an incomplete reaction:

  • Insufficient Base: The stoichiometry of the base to the substrate is critical. Ensure at least one equivalent of a strong base is used.

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor Solubility: The base or the substrate may not be sufficiently soluble in the chosen solvent. Consider a solvent system that can dissolve all reactants.

  • Water Contamination: The presence of water can consume the strong base and hinder the desired reaction. Ensure anhydrous conditions are maintained.

Q5: I've observed the formation of a significant amount of a diol product. How can I minimize this side reaction?

The formation of 2-propen-1,2-diol suggests that direct nucleophilic substitution by the hydroxide ion is a competing pathway. To minimize this:

  • Use a Non-Nucleophilic Base: If possible, consider a strong, non-nucleophilic base.

  • Control Temperature: Lowering the reaction temperature may favor the intramolecular cyclization over the intermolecular substitution.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. A less polar aprotic solvent may favor the intramolecular reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Epoxide (Glycidol)
Potential Cause Troubleshooting Step
Dominant Elimination Side Reaction - Switch to a less sterically hindered strong base (e.g., NaOH or KOH instead of potassium tert-butoxide).- Lower the reaction temperature.
Dominant Substitution Side Reaction - Use a strong, non-nucleophilic base if compatible with your overall scheme.- Employ a solvent that favors intramolecular reactions (e.g., a more dilute solution).
Incomplete Reaction - Increase the equivalents of the strong base.- Increase the reaction temperature or time.- Ensure all reactants are fully dissolved.
Degradation of Product - Glycidol can be unstable in the presence of strong acids or bases. Ensure the product is isolated promptly after the reaction is complete.- Consider performing the reaction at a lower temperature.
Issue 2: Formation of Multiple Unidentified Products
Potential Cause Troubleshooting Step
Complex Side Reactions - Analyze the crude reaction mixture by GC-MS or LC-MS to identify the major byproducts.- Based on the identified structures, adjust the reaction conditions (base, solvent, temperature) to disfavor their formation.
Starting Material Impurities - Verify the purity of the this compound starting material. Impurities can lead to unexpected side reactions.
Reaction with Solvent - Ensure the chosen solvent is inert under the strong basic conditions. For example, some ester solvents can be saponified.

Data Presentation

Table 1: Hypothetical Product Distribution with Different Strong Bases

Base Expected Major Product Potential Side Products Hypothetical Yield of Major Product (%)
Sodium Hydroxide (NaOH)2,3-Epoxy-1-propanol (Glycidol)Propadienyl alcohol, 2-Propen-1,2-diol70-80%
Potassium tert-ButoxidePropadienyl alcohol2,3-Epoxy-1-propanol (Glycidol)60-70% (of elimination product)

Note: The yields presented are illustrative and can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Epoxy-1-propanol (Glycidol) using Sodium Hydroxide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., methanol (B129727) or a mixture of water and a co-solvent).

  • Reagent Addition: While stirring, slowly add a solution of sodium hydroxide (1.1 eq) in the same solvent to the flask at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, neutralize the excess base with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of Propadienyl Alcohol using Potassium tert-Butoxide
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the flask.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways start This compound alkoxide Alkoxide Intermediate start->alkoxide + Strong Base - H₂O elimination Propadienyl alcohol start->elimination E2 Elimination (favored by bulky bases) substitution 2-Propen-1,2-diol start->substitution SN2 Substitution (with NaOH) epoxide 2,3-Epoxy-1-propanol (Glycidol) alkoxide->epoxide Intramolecular SN2 - Cl⁻

Caption: Main and side reaction pathways of this compound with strong bases.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield of Desired Product? start->check_yield analyze_byproducts Analyze Byproducts (GC-MS, LC-MS) check_yield->analyze_byproducts Yes end Optimized Reaction check_yield->end No elimination_product Elimination Product Dominant? analyze_byproducts->elimination_product substitution_product Substitution Product Dominant? elimination_product->substitution_product No optimize_base Use Less Bulky Base Lower Temperature elimination_product->optimize_base Yes incomplete_reaction Incomplete Reaction? substitution_product->incomplete_reaction No optimize_conditions Use Non-Nucleophilic Base Adjust Solvent/Temperature substitution_product->optimize_conditions Yes optimize_reagents Increase Base Equivalents Increase Temperature/Time incomplete_reaction->optimize_reagents Yes incomplete_reaction->end No optimize_base->end optimize_conditions->end optimize_reagents->end

Caption: A troubleshooting workflow for optimizing reactions with this compound.

References

"removal of unreacted starting materials from 2-Chloro-2-propen-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-2-propen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common unreacted starting materials and byproducts I might encounter in my crude this compound sample?

The impurities in your crude product will largely depend on the synthetic route employed. Here are two common methods and their associated potential impurities:

  • From 1,2-Dichloropropene: The primary unreacted starting material will be 1,2-dichloropropene.[1] Byproducts can include other chlorinated propenes or propanols.

  • From Glycerol (B35011) and HCl: Unreacted glycerol and various chlorinated propanols, such as 1,3-dichloro-2-propanol (B29581) and 3-chloro-1,2-propanediol, are common impurities.[2][3][4]

Q2: What are the recommended initial purification steps for a crude reaction mixture of this compound?

A typical initial workup involves:

  • Quenching: Neutralize the reaction mixture, for example, by washing with a saturated sodium bicarbonate solution if the reaction was conducted under acidic conditions.

  • Liquid-Liquid Extraction: Use an organic solvent like ethyl acetate (B1210297) or diethyl ether to extract the this compound from the aqueous reaction mixture.[1]

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the water.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

Q3: How can I effectively remove water from my this compound sample?

After extraction, residual water can be removed by:

  • Washing with Brine: This removes the majority of dissolved water from the organic phase.

  • Drying with Anhydrous Salts: Stirring the organic solution with anhydrous magnesium sulfate or sodium sulfate will bind the remaining water. The drying agent is then removed by filtration.

  • Azeotropic Distillation: For trace amounts of water, distillation with a solvent that forms a low-boiling azeotrope with water (like toluene) can be effective.

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Symptoms: A stable, milky layer forms between the aqueous and organic phases, making separation difficult.

Possible Causes:

  • Presence of surfactants or other amphipathic molecules.

  • Vigorous shaking of the separatory funnel.

  • High concentration of dissolved solids.

Solutions:

SolutionDescription
Gentle Inversion Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without high shear forces.[5]
Addition of Brine Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[5][6]
Filtration through Celite Filter the entire mixture through a pad of Celite. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.[6][7]
Centrifugation If the volume is manageable, centrifuging the mixture can force the separation of the layers.[5]
Solvent Addition Adding a small amount of a different organic solvent can sometimes alter the polarity enough to break the emulsion.[5]
Issue 2: Incomplete Removal of Starting Materials After Initial Workup

Symptoms: Analytical tests (TLC, GC-MS, NMR) show the presence of starting materials in the "purified" product.

Possible Causes:

  • Insufficient extraction efficiency.

  • Similar polarity of the starting material and product.

  • Inadequate washing steps.

Solutions:

SolutionDescription
Increase Number of Extractions Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
pH Adjustment If the starting material has acidic or basic properties, a pH adjustment of the aqueous layer can be used to ionize it, making it more water-soluble and less likely to be extracted into the organic phase.
Fractional Distillation If there is a sufficient difference in boiling points, fractional distillation is a highly effective method for separating the product from less volatile or more volatile starting materials.
Flash Column Chromatography For compounds with similar boiling points but different polarities, flash column chromatography is the preferred method for separation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationTypical Impurities RemovedAdvantagesDisadvantages
Liquid-Liquid Extraction Differential solubility in two immiscible liquidsWater-soluble salts, highly polar starting materials/byproductsFast, simple, good for initial cleanupCan lead to emulsions, may not separate compounds with similar solubility
Fractional Distillation Differences in boiling pointsStarting materials and byproducts with significantly different boiling pointsEffective for large quantities, can yield high purity productNot suitable for compounds with close boiling points or azeotrope formation, potential for thermal degradation
Flash Column Chromatography Differential adsorption to a solid stationary phaseIsomers, byproducts with similar boiling points but different polaritiesHigh resolution, applicable to a wide range of compoundsCan be time-consuming, requires solvent usage, potential for product loss on the column

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction
  • Preparation: Ensure the crude this compound is in a suitable organic solvent (e.g., ethyl acetate). If the reaction was performed in a water-miscible solvent, the solvent should first be removed under reduced pressure, and the residue redissolved in an immiscible organic solvent.

  • Washing: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and gently invert the funnel 10-15 times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.

  • Acid/Base Wash (Optional): If acidic or basic impurities are present, wash the organic layer with a dilute solution of base (e.g., 5% NaHCO₃) or acid (e.g., 5% HCl), respectively.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove the bulk of dissolved water.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer placed correctly at the vapor outlet.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Heating: Gently heat the distillation flask.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The boiling point of this compound is approximately 133-134 °C. Collect the fraction that distills over at a stable temperature corresponding to the boiling point of the pure product.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., GC-MS or NMR) to determine their purity.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities. A common mobile phase for polar compounds is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing: Pack a glass column with silica (B1680970) gel using the chosen solvent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase, applying positive pressure (e.g., from a nitrogen line or an air pump) to increase the flow rate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Quench Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Chromatography Flash Chromatography Concentration->Chromatography Analysis Purity Assessment (TLC, GC-MS, NMR) Distillation->Analysis Chromatography->Analysis End Pure this compound Analysis->End

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Purity_Check Purity > 98%? Start->Purity_Check Impurity_ID Identify Impurities (GC-MS, NMR) Purity_Check->Impurity_ID No End Pure Product Purity_Check->End Yes Boiling_Point Different Boiling Points? Impurity_ID->Boiling_Point Polarity Different Polarities? Boiling_Point->Polarity No Distillation Perform Fractional Distillation Boiling_Point->Distillation Yes Chromatography Perform Flash Chromatography Polarity->Chromatography Yes Polarity->End No (Re-evaluate synthesis) Distillation->Start Chromatography->Start

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Stabilization of 2-Chloro-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2-propen-1-ol. The information provided is intended to assist in ensuring the stability of the compound during storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage & Handling

  • Q1: What are the ideal storage conditions for this compound?

    • A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2] It is recommended to store the compound under refrigeration (2-8°C) in a tightly sealed, light-resistant container. The area should be equipped with explosion-proof electrical/ventilating/lighting equipment.[1]

  • Q2: I've noticed the formation of a solid precipitate or an increase in the viscosity of my this compound sample. What could be the cause?

    • A2: This is a strong indication of polymerization. This compound is a monomer that can undergo self-polymerization, especially when exposed to heat, light, or in the absence of a suitable inhibitor. An increase in viscosity or the presence of solid material suggests that the monomer is converting into a polymer.

  • Q3: How can I prevent the polymerization of this compound during storage?

    • A3: To prevent polymerization, it is crucial to store the compound under the recommended cool and dark conditions. Additionally, the use of a polymerization inhibitor is strongly advised. Phenolic inhibitors such as Monomethyl Ether Hydroquinone (MEHQ) or Butylated Hydroxytoluene (BHT) are commonly used for stabilizing vinyl monomers. These inhibitors work by scavenging free radicals that initiate the polymerization process.

  • Q4: What concentration of inhibitor should I use?

    • A4: The optimal concentration of an inhibitor can vary. However, for many vinyl monomers, MEHQ is effective in the range of 10-200 ppm, while BHT is often used at concentrations between 200-1000 ppm. It is critical to determine the appropriate concentration for your specific application and storage duration through experimental validation.

Chemical Stability & Degradation

  • Q5: Besides polymerization, what other degradation pathways should I be aware of?

    • A5: As a chlorinated alcohol, this compound can be susceptible to dehydrochlorination, particularly in the presence of bases, which can lead to the formation of other reactive species. It may also be sensitive to oxidation.

  • Q6: My sample of this compound has developed a yellow tint. What does this signify?

    • A6: A change in color, such as the development of a yellow tint, often indicates degradation of the compound. This could be due to slow polymerization, oxidation, or other decomposition reactions. It is recommended to re-analyze the purity of the sample before use.

  • Q7: How does exposure to air affect the stability of this compound?

    • A7: The effect of air can be complex. While oxygen can promote oxidative degradation, the presence of a small amount of oxygen is often necessary for common phenolic inhibitors like MEHQ to function effectively. For long-term storage, it is generally recommended to store under an inert atmosphere (e.g., nitrogen or argon) after the addition of an appropriate inhibitor.

Quantitative Data Summary

The following table provides a summary of recommended storage conditions and typical inhibitor concentrations for the stabilization of vinyl monomers like this compound. Note: This data is based on general knowledge of similar compounds and should be validated for your specific requirements.

ParameterRecommended Condition/ConcentrationNotes
Storage Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and polymerization.
Light Exposure Store in amber or opaque containersProtects from light-induced polymerization.
Atmosphere Inert gas (Nitrogen or Argon)Recommended for long-term storage to prevent oxidation.
MEHQ Concentration 10 - 200 ppmEffective in the presence of trace oxygen.
BHT Concentration 200 - 1000 ppmA common antioxidant and polymerization inhibitor.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method such as HPLC or GC-MS (see Protocols 2 and 3).

Protocol 2: Purity and Degradation Analysis by Reverse-Phase HPLC (RP-HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 90% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks, which indicate degradation products. The purity can be calculated based on the relative peak areas.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • MS Detector: Scan range of m/z 35-300.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Analysis: Inject the sample and identify the main peak corresponding to this compound and any other peaks corresponding to volatile impurities or degradation products by their mass spectra.

Visualizations

G cluster_troubleshooting Troubleshooting Storage Issues start Observe Instability (e.g., color change, viscosity increase) check_conditions Review Storage Conditions: - Temperature > 8°C? - Exposed to light? - Container not sealed? start->check_conditions check_inhibitor Check for Inhibitor: - Was an inhibitor added? - Is the inhibitor level sufficient? check_conditions->check_inhibitor No remediate_conditions Action: Store at 2-8°C in a sealed, dark container check_conditions->remediate_conditions Yes add_inhibitor Action: Add appropriate inhibitor (e.g., MEHQ, BHT) check_inhibitor->add_inhibitor No/Insufficient reanalyze Re-analyze for Purity (HPLC/GC-MS) check_inhibitor->reanalyze Yes remediate_conditions->reanalyze add_inhibitor->reanalyze stable Material is Stable Continue Use reanalyze->stable Purity OK unstable Material is Degraded Dispose Appropriately reanalyze->unstable Purity Not OK

Caption: Troubleshooting workflow for storage instability of this compound.

G cluster_workflow Experimental Workflow for Stability Assessment start Prepare Sample of This compound stress Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidation (H2O2) - Heat - Light (UV/Vis) start->stress analysis Analyze Stressed Samples and Control using Stability-Indicating Method stress->analysis hplc RP-HPLC Analysis analysis->hplc Non-volatile gcms GC-MS Analysis analysis->gcms Volatile results Evaluate Results: - Identify Degradation Products - Determine Degradation Rate - Establish Degradation Pathway hplc->results gcms->results end Determine Shelf-life and Optimal Storage Conditions results->end

Caption: Workflow for conducting a forced degradation study of this compound.

References

"challenges in the scale-up of 2-Chloro-2-propen-1-ol production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for challenges encountered during the scale-up of 2-Chloro-2-propen-1-ol production. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the base-mediated reaction of 1,2,3-trichloropropane (B165214).

Issue Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Base Concentration: Incorrect stoichiometry of the base can lead to incomplete conversion or side reactions. 3. Poor Mass Transfer: Inefficient mixing in a larger reactor can lead to localized areas of low reactant concentration.1. Reaction Monitoring: Monitor the reaction progress using GC-MS to ensure completion. Consider extending the reaction time if necessary. 2. Stoichiometry Optimization: Carefully control the molar ratio of base to 1,2,3-trichloropropane. 3. Improve Agitation: Ensure the reactor's agitation system is adequate for the scale of the reaction to maintain a homogenous mixture. The use of a phase-transfer catalyst can also improve the reaction rate between the organic and aqueous phases.[1]
Formation of Impurities/Byproducts 1. High Reaction Temperature: Elevated temperatures, especially when using a strong base like NaOH, can promote the formation of byproducts such as bis(2-chloroprop-2-en-1-yl)ether.[2] 2. Presence of Water: While the reaction is often carried out in an aqueous solution, an excessive amount of water can lead to hydrolysis of the product or starting material.1. Temperature Control: Maintain strict temperature control throughout the reaction. For the reaction with Na2CO3 or K2CO3, a boiling saturated solution is used, which provides a consistent temperature.[2] When using NaOH, lower temperatures are recommended to minimize byproduct formation.[2] 2. Control of Water Content: Use a saturated solution of the base to minimize excess water.
Difficulties in Product Isolation/Purification 1. Emulsion Formation during Workup: Vigorous mixing during the aqueous wash can lead to the formation of stable emulsions, making phase separation difficult. 2. Thermal Decomposition during Distillation: this compound may be susceptible to decomposition at elevated temperatures during atmospheric distillation.1. Gentle Extraction: Use gentle agitation during the workup to avoid emulsion formation. The addition of brine can also help to break emulsions. 2. Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize the risk of thermal degradation.
Slow Reaction Rate 1. Two-Phase System Limitations: The reaction between the organic substrate (1,2,3-trichloropropane) and the aqueous base can be slow due to limited interfacial area.1. Use of Phase-Transfer Catalyst (PTC): The addition of a PTC, such as a quaternary ammonium (B1175870) salt, can significantly accelerate the reaction by facilitating the transfer of the hydroxide (B78521) ion into the organic phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most commonly cited laboratory synthesis, which is amenable to scale-up, is the base-mediated dehydrochlorination of 1,2,3-trichloropropane.[2] High yields (97-98%) have been reported using boiling saturated solutions of sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).[2]

Q2: What are the main byproducts to expect in the synthesis of this compound from 1,2,3-trichloropropane?

A2: A known byproduct, particularly when using a strong base like sodium hydroxide at elevated temperatures (80-100 °C), is bis(2-chloroprop-2-en-1-yl)ether.[2] Other potential impurities could include unreacted 1,2,3-trichloropropane and other isomers of chlorinated propenols.

Q3: How can I improve the reaction rate when scaling up the synthesis?

A3: The use of a phase-transfer catalyst (PTC) is an effective strategy to accelerate the reaction in a two-phase system.[1] PTCs, such as quaternary ammonium salts, facilitate the transport of the anionic base into the organic phase where it can react with the 1,2,3-trichloropropane. Alternatively, microwave heating has been shown to decrease reaction times in laboratory settings, though its scalability may be a consideration.[2]

Q4: What are the critical safety considerations for the scale-up of this compound production?

A4: The reaction can be exothermic, and proper temperature control is crucial to prevent runaway reactions and the formation of byproducts. Ensure the reactor has adequate cooling capacity. 1,2,3-trichloropropane is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. This compound itself is also a hazardous substance and appropriate handling procedures should be followed.

Experimental Protocols

Pilot-Scale Synthesis of this compound

This protocol is a hypothetical scale-up based on literature procedures and common chemical engineering principles.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel

  • 1,2,3-trichloropropane (TCP)

  • Sodium Carbonate (Na2CO3)

  • Deionized water

  • Toluene (B28343) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Ensure the 100 L reactor is clean and dry. Charge the reactor with a saturated solution of sodium carbonate in water.

  • Reaction: Begin vigorous stirring and heat the sodium carbonate solution to reflux.

  • Addition of TCP: Slowly add 1,2,3-trichloropropane to the refluxing mixture via the addition funnel over a period of 2-3 hours. The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours. Monitor the reaction progress by taking aliquots from the organic layer and analyzing by GC-MS. The reaction is considered complete when the peak corresponding to 1,2,3-trichloropropane is no longer significant.

  • Workup: Cool the reaction mixture to room temperature. Stop stirring and allow the layers to separate.

  • Extraction: Separate the lower aqueous layer. Extract the aqueous layer with toluene (2 x 20 L) to recover any dissolved product. Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 20 L) and then with brine (1 x 20 L).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C3H5ClO
Molecular Weight 92.52 g/mol
Boiling Point 133-134 °C (lit.)
Density 1.162 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.459 (lit.)

Table 2: GC-MS Data for Reaction Monitoring

Compound Retention Time (min) Key Mass Fragments (m/z)
1,2,3-Trichloropropane[To be determined by user's GC-MS conditions]110, 75, 77
This compound[To be determined by user's GC-MS conditions]92, 57, 77
bis(2-chloroprop-2-en-1-yl)ether[To be determined by user's GC-MS conditions][To be determined by user's GC-MS conditions]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification TCP 1,2,3-Trichloropropane Reactor Reactor at Reflux TCP->Reactor Base Aqueous Base (e.g., Na2CO3) Base->Reactor Quench Cooling & Phase Separation Reactor->Quench PTC Phase-Transfer Catalyst (Optional) PTC->Reactor Extraction Extraction with Organic Solvent Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry Drying Wash->Dry SolventRemoval Solvent Removal Dry->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs TCP 1,2,3-Trichloropropane Reaction Base-Mediated Dehydrochlorination TCP->Reaction Base Aqueous Base Base->Reaction PTC Phase-Transfer Catalyst PTC->Reaction Accelerates Product This compound Reaction->Product Desired Byproduct bis(2-chloroprop-2-en-1-yl)ether Reaction->Byproduct Side Reaction (High Temp)

Caption: Logical relationship of reactants and products.

References

Technical Support Center: Chromatographic Purification of 2-Chloro-2-propen-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 2-chloro-2-propen-1-ol and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound derivatives via chromatography.

Issue 1: Poor Separation or Co-elution of the Product with Impurities.

  • Question: My target compound is eluting with impurities. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase: For normal-phase chromatography (e.g., silica (B1680970) gel), try a less polar solvent system to increase retention and improve separation. For reverse-phase HPLC, increase the polarity of the mobile phase (e.g., increase the water content in a water/acetonitrile (B52724) system).

    • Gradient Elution: If using isocratic elution, switch to a gradient method. A shallow gradient around the expected elution point of your compound can effectively separate closely eluting impurities.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. For instance, if you are using a standard C18 column for HPLC, a column with a different chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase) might offer different selectivity.

    • Check for Column Overloading: Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.

Issue 2: Tailing or Broadening of the Product Peak.

  • Question: The peak for my this compound derivative is tailing or very broad. What could be the cause?

  • Answer:

    • Secondary Interactions with Silica: The hydroxyl group in this compound derivatives can interact with acidic silanol (B1196071) groups on the silica surface, leading to tailing. Adding a small amount of a competitive base, like triethylamine (B128534) (0.1-1%), to your mobile phase can mitigate this issue.

    • Column Degradation: The column may be degrading, especially if exposed to harsh conditions. Check the column's performance with a standard compound.

    • Inappropriate Solvent for Sample Dissolution: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.

    • High Metal Content in Stationary Phase: Some silica gels have a high metal content which can chelate with certain compounds. Using a high-purity, metal-free silica may resolve the issue.

Issue 3: No Product Eluting from the Column.

  • Question: I've loaded my sample, but I'm not recovering my product. What should I do?

  • Answer:

    • Product is Too Polar (Normal-Phase): Your compound may be irreversibly adsorbed to the silica gel. Try eluting with a much stronger solvent system (e.g., 10-20% methanol (B129727) in dichloromethane).

    • Product is Too Non-Polar (Reverse-Phase): Your compound may have very high retention. Decrease the polarity of the mobile phase (e.g., increase the organic solvent percentage).

    • On-Column Decomposition: this compound derivatives can be unstable, especially on acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use a more inert stationary phase like alumina.

    • Precipitation on the Column: The sample may have precipitated at the head of the column. Ensure your sample is fully dissolved in the mobile phase before loading.

Issue 4: Inconsistent Retention Times in HPLC.

  • Question: The retention time of my compound is shifting between injections. Why is this happening?

  • Answer:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important when running gradients.

    • Fluctuations in Mobile Phase Composition: If you are manually mixing solvents, slight variations can lead to retention time shifts. Use a gradient mixer or ensure precise measurements.

    • Temperature Variations: Column temperature can affect retention times. Use a column oven to maintain a consistent temperature.[1]

    • Column Aging: Over time, the stationary phase can change, leading to shifts in retention. Monitor column performance with a standard and replace it when necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for a new this compound derivative?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.[2] A solvent system that gives your product an Rf value of 0.2-0.4 on a silica TLC plate is often a good starting point for column chromatography. Common solvent systems include gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in hexanes.

Q2: Can I use reverse-phase chromatography for these compounds?

A2: Yes, reverse-phase HPLC is a very effective method for the analysis and purification of this compound and its derivatives.[1][3] A common mobile phase is a gradient of acetonitrile in water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.[3]

Q3: Are there any stability concerns I should be aware of during purification?

A3: Yes, the allylic chloride moiety can be reactive.[4] These compounds can be sensitive to strong acids and bases, and prolonged exposure to silica gel can sometimes lead to decomposition. It is advisable to work quickly and use deactivated silica gel if instability is observed.

Q4: How can I remove residual starting materials from my purified product?

A4: If the starting materials have significantly different polarities from your product, they should be easily separated by column chromatography. If they co-elute, you may need to re-optimize your chromatographic conditions (see Troubleshooting Guide). In some cases, a chemical workup (e.g., an acid or base wash) prior to chromatography can remove certain types of impurities.

Experimental Protocols

Protocol 1: General Flash Column Chromatography Purification

This protocol is a general guideline and should be optimized for each specific derivative.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that gives your product an Rf of ~0.3.

  • Column Packing:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system determined by TLC.

    • Gradually increase the polarity of the eluent to move the compound down the column.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Reverse-Phase HPLC Purification

This protocol is based on a method for a this compound derivative.[1]

  • Instrumentation and Conditions:

    • System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector (e.g., Diode Array Detector).[1]

    • Column: A suitable reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 220 nm (this should be optimized based on the UV absorbance of your specific compound).[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude product into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.[1]

  • Purification Run:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run the gradient and collect fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Analyze the collected fractions for purity.

    • Combine the pure fractions and remove the organic solvent (e.g., by rotary evaporation or lyophilization).

Data Presentation

The following tables provide a template for summarizing purification data. As no specific quantitative data was found in the search results, these are for illustrative purposes.

Table 1: Flash Chromatography Purification Summary

Compound IDCrude Mass (g)Stationary PhaseEluent System (Gradient)Pure Product Mass (g)Yield (%)Purity (by HPLC, %)
Derivative A5.2Silica Gel (60 Å)5-20% EtOAc in Hexanes3.873>98
Derivative B4.5Silica Gel (60 Å)10-40% EtOAc in Hexanes2.964>99
Derivative C6.1Alumina (neutral)2-15% MeOH in DCM4.167>97

Table 2: HPLC Purification Parameters

Compound IDColumnMobile Phase AMobile Phase BGradientFlow Rate (mL/min)Retention Time (min)
Derivative AC18, 5µm0.1% Formic Acid in WaterAcetonitrile10-90% B over 20 min1.012.5
Derivative BPhenyl-Hexyl, 5µmWaterAcetonitrile20-80% B over 15 min1.29.8
Derivative CC18, 5µm0.1% TFA in WaterMethanol30-100% B over 25 min1.015.2

Visualizations

experimental_workflow start Crude Product tlc TLC Method Development start->tlc Determine Eluent sample_load Sample Loading start->sample_load Prepare Sample column_prep Column Packing (Silica or RP) tlc->column_prep column_prep->sample_load elution Elution & Fraction Collection sample_load->elution analysis Purity Analysis (TLC, HPLC) elution->analysis combine Combine Pure Fractions analysis->combine Fractions >98% Pure repurify Repurify if needed analysis->repurify Fractions <98% Pure evaporation Solvent Removal combine->evaporation final_product Purified Product evaporation->final_product repurify->column_prep Re-run Chromatography

Caption: General workflow for chromatographic purification.

troubleshooting_guide start Problem Encountered poor_sep Poor Separation start->poor_sep peak_tail Peak Tailing start->peak_tail no_elution No Product Elution start->no_elution opt_mp Optimize Mobile Phase (Gradient/Solvent Strength) poor_sep->opt_mp change_sp Change Stationary Phase poor_sep->change_sp reduce_load Reduce Sample Load poor_sep->reduce_load add_additive Add Mobile Phase Additive (e.g., Triethylamine) peak_tail->add_additive check_col Check Column Health peak_tail->check_col dissolve_mp Dissolve Sample in Mobile Phase peak_tail->dissolve_mp strong_eluent Use Stronger Eluent no_elution->strong_eluent check_stability Check for Decomposition (Use deactivated silica) no_elution->check_stability

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Minimizing Dimer Formation in 2-Chloro-2-propen-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-2-propen-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of unwanted dimers and oligomers in your reactions, ensuring higher yields and purity of your target molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Issue 1: A significant portion of my starting material is converted into a higher molecular weight, insoluble substance.

  • Possible Cause: Radical or cationic polymerization of this compound. The electron-deficient double bond and the allylic chloride make the molecule susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators or Lewis acids.

  • Solutions:

    • Lower the reaction temperature: Polymerization reactions are often initiated or accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of polymerization.

    • Add a radical inhibitor: Introduce a radical scavenger to the reaction mixture to quench any radical species that may initiate polymerization.

    • Ensure inert atmosphere: Oxygen can sometimes initiate radical reactions. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

    • Use purified reagents and solvents: Traces of acidic impurities in solvents or reagents can act as initiators for cationic polymerization.

Issue 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is producing a significant amount of homocoupled dimer of this compound.

  • Possible Cause: Homocoupling is a common side reaction in many cross-coupling reactions. It can be promoted by the presence of oxygen, the use of a Pd(II) precatalyst, or suboptimal reaction conditions that favor the homocoupling pathway over the cross-coupling pathway.

  • Solutions:

    • Degas all solvents and reagents: Rigorously remove oxygen from your reaction system by sparging solvents with an inert gas or using freeze-pump-thaw cycles.[1]

    • Use a Pd(0) precatalyst: Start with a Pd(0) source (e.g., Pd(PPh₃)₄) to bypass the need for in situ reduction of a Pd(II) salt, which can sometimes promote homocoupling.

    • Optimize catalyst and ligand: Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands can often favor the desired reductive elimination step, minimizing homocoupling.

    • Control reaction temperature: Lowering the temperature can sometimes favor the cross-coupling reaction over homocoupling.[1]

Issue 3: I am observing the formation of an ether dimer, especially when using a base.

  • Possible Cause: Nucleophilic attack of the deprotonated alcohol of one molecule of this compound onto the allylic chloride of another molecule. This is a Williamson ether synthesis-type side reaction.

  • Solutions:

    • Protect the hydroxyl group: Temporarily protect the alcohol functionality as a silyl (B83357) ether (e.g., TBDMS) or another suitable protecting group. This will prevent its deprotonation and subsequent nucleophilic attack.

    • Use a non-nucleophilic base: If a base is required, opt for a sterically hindered, non-nucleophilic base to minimize its interaction with the substrate.

    • Control stoichiometry and addition rate: Use the nucleophile in slight excess and consider slow addition of the electrophile (or vice-versa) to maintain a low concentration of the reactive species, thus disfavoring the dimerization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of dimer formation in reactions with this compound?

A1: Dimerization can occur through several mechanisms:

  • Radical Polymerization: Initiated by heat, light, or radical initiators, where the double bond polymerizes.

  • Cationic Polymerization: Initiated by Lewis acids or protic acids, leading to the polymerization of the alkene.[2][3] The carbocation formed from the loss of the chloride ion can also initiate polymerization.

  • Nucleophilic Dimerization: One molecule of this compound, acting as a nucleophile (via its hydroxyl group), can attack another molecule acting as an electrophile (at the carbon bearing the chlorine), forming an ether linkage. This is more likely to occur under basic conditions.

  • Homocoupling in Cross-Coupling Reactions: In palladium-catalyzed reactions, two molecules of this compound can couple to form a dimer.

Q2: What are the most effective radical inhibitors to prevent polymerization?

A2: Phenolic inhibitors like Butylated Hydroxytoluene (BHT) and hydroquinone (B1673460) are effective in the presence of oxygen. For oxygen-free conditions, stable nitroxide radicals such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective radical scavengers.[4]

Q3: How can I protect the hydroxyl group of this compound to prevent side reactions?

A3: The most common and effective method is to convert the alcohol to a silyl ether. Tert-butyldimethylsilyl (TBDMS) ethers are widely used as they are robust to many reaction conditions but can be easily removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[5][6]

Q4: Can the choice of solvent influence dimer formation?

A4: Yes, the solvent can play a crucial role. Polar aprotic solvents may favor nucleophilic substitution reactions, potentially increasing the chance of nucleophilic dimerization if the hydroxyl group is not protected. The polarity of the solvent can also affect the stability of intermediates in both desired and undesired reaction pathways.[7]

Q5: How can I remove dimers and oligomers from my final product?

A5: Purification can often be achieved through column chromatography on silica (B1680970) gel. The difference in polarity and molecular weight between your desired product and the higher molecular weight dimers and oligomers should allow for effective separation. In some cases, distillation or recrystallization might also be viable options, depending on the physical properties of your product.

Data Presentation

The following tables summarize the effect of various reaction parameters on the formation of dimers/polymers in reactions involving allylic compounds. While specific quantitative data for this compound is scarce in the literature, these examples with analogous substrates illustrate key principles for minimizing side reactions.

Table 1: Effect of Radical Inhibitor on Styrene Polymerization

InhibitorConcentration (wt%)Polymer Growth after 4h (%)
None0~100
BHT0.142.50[8][9]
4-hydroxy-TEMPO0.124.85[8][9]

This data for styrene, a vinyl monomer, demonstrates the significant reduction in polymerization in the presence of radical inhibitors.

Table 2: Influence of Reaction Conditions on Homocoupling in Suzuki Reactions

ParameterCondition ADimer Formation (%)Condition BDimer Formation (%)
Atmosphere Air>10Degassed (Argon)<1[1]
Pd Precatalyst Pd(OAc)₂ (Pd(II))~5-10Pd(PPh₃)₄ (Pd(0))~1-3[1]
Temperature 100 °C~760 °C~2[1]

This representative data for Suzuki reactions highlights the importance of an inert atmosphere, a Pd(0) catalyst source, and lower temperatures to minimize homodimer formation.

Experimental Protocols

Protocol 1: General Procedure for Silyl Protection of this compound

This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent its participation in side reactions.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.) and anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Addition of Reagents: Add imidazole (B134444) (1.5 equiv.) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Heck Reaction with Minimized Dimer Formation

This protocol provides a general guideline for performing a Heck reaction with an aryl halide and a protected this compound, aiming to minimize homocoupling.

  • Reagent Preparation: Ensure that the TBDMS-protected this compound is pure. Thoroughly degas all solvents (e.g., DMF or acetonitrile) by sparging with argon for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), the TBDMS-protected this compound (1.2 equiv.), a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., triethylamine, 2.0 equiv.).

  • Reaction Execution: Add the degassed solvent to the flask under a positive pressure of argon. Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.

  • Purification: The crude product can be purified by column chromatography. The TBDMS protecting group can be removed in a subsequent step using TBAF in THF.

Visualizations

DimerizationPathways cluster_main This compound cluster_radical Radical Pathway cluster_cationic Cationic Pathway Substrate H₂C=C(Cl)CH₂OH Radical_Intermediate Allylic Radical Substrate->Radical_Intermediate Propagation Cationic_Intermediate Allylic Cation Substrate->Cationic_Intermediate Propagation Radical_Initiator Initiator (Heat, Light) Radical_Initiator->Substrate Initiation Radical_Dimer Dimer/Polymer Radical_Intermediate->Radical_Dimer Termination Cationic_Initiator Lewis/Protic Acid Cationic_Initiator->Substrate Initiation Cationic_Dimer Dimer/Polymer Cationic_Intermediate->Cationic_Dimer Termination

Caption: Potential pathways for dimerization and polymerization of this compound.

ExperimentalWorkflow start Start: Reaction Planning protect Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole) start->protect degas Degas Solvents and Reagents (Ar sparging or Freeze-Pump-Thaw) protect->degas reaction Perform Reaction under Inert Atmosphere (Low Temp, Pd(0) catalyst, Inhibitor) degas->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify deprotect Deprotection of Hydroxyl Group (e.g., TBAF) purify->deprotect end Final Product deprotect->end

Caption: Workflow for minimizing dimer formation in this compound reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro-2-propen-1-ol and 2-Bromo-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-2-propen-1-ol and 2-Bromo-2-propen-1-ol. The information presented is curated for professionals in the fields of chemical research and drug development, offering insights into the synthesis, stability, and reaction profiles of these two vinyl halide compounds. While direct comparative kinetic and yield data for these specific molecules is limited in publicly available literature, this guide extrapolates from established principles of organic chemistry and provides illustrative experimental protocols.

Executive Summary

The primary determinant of the differential reactivity between this compound and 2-Bromo-2-propen-1-ol is the nature of the halogen substituent. In reactions where the carbon-halogen bond is cleaved, the bromo-analogue is generally more reactive. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group. However, both compounds exhibit the characteristic reduced reactivity of vinylic halides in nucleophilic substitution reactions compared to their saturated counterparts. The reactivity of the allylic alcohol and the double bond are also key features of these molecules.

Data Presentation

The following tables summarize the expected relative reactivity and physical properties based on general principles of organic chemistry.

Table 1: Physical Properties

PropertyThis compound2-Bromo-2-propen-1-ol
CAS Number 5976-47-6[1]598-19-6
Molecular Formula C₃H₅ClO[1]C₃H₅BrO
Molecular Weight 92.52 g/mol [1]136.98 g/mol
Boiling Point 133-134 °C[1]58-62 °C at 100 mbar
Density 1.162 g/mL at 25 °C[1]1.654 g/mL at 25 °C

Table 2: Comparative Reactivity in Nucleophilic Substitution

ParameterThis compound2-Bromo-2-propen-1-olRationale
Relative Rate SlowerFasterThe C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.[2]
Activation Energy HigherLowerA weaker C-X bond leads to a lower activation energy for bond cleavage.

Table 3: Comparative Reactivity in Electrophilic Addition

ParameterThis compound2-Bromo-2-propen-1-olRationale
Relative Rate Slightly FasterSlightly SlowerThe greater electronegativity of chlorine leads to a stronger deactivating inductive effect on the double bond.
Product Distribution SimilarSimilarGoverned by the stability of the carbocation intermediate (Markovnikov's rule).

Experimental Protocols

The following are illustrative protocols adapted for the specific compounds of interest, based on established methodologies for similar molecules.

Protocol 1: Nucleophilic Substitution (Illustrative)

Objective: To compare the relative rates of substitution of the halide with a nucleophile.

Reaction: 2-Halo-2-propen-1-ol + NaI → 2-Iodo-2-propen-1-ol + NaX (X = Cl, Br)

Materials:

  • This compound

  • 2-Bromo-2-propen-1-ol

  • Sodium iodide

  • Acetone (anhydrous)

  • Test tubes

  • Water bath

Procedure:

  • Prepare two separate test tubes, each containing a 0.1 M solution of sodium iodide in anhydrous acetone.

  • To the first test tube, add 0.1 M of this compound.

  • To the second test tube, add 0.1 M of 2-Bromo-2-propen-1-ol.

  • Observe the formation of a precipitate (NaCl or NaBr) at room temperature and at an elevated temperature (e.g., 50°C in a water bath).

  • Record the time taken for the precipitate to appear in each case.

Expected Outcome: A precipitate of sodium bromide is expected to form significantly faster than sodium chloride, indicating the higher reactivity of the bromo-compound.[2]

Protocol 2: Electrophilic Addition of HBr

Objective: To synthesize 2-bromo-2-halo-propan-1-ol.

Reaction: 2-Halo-2-propen-1-ol + HBr → 2-Bromo-2-halo-propan-1-ol

Materials:

  • This compound or 2-Bromo-2-propen-1-ol

  • Hydrogen bromide (33% in acetic acid)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the 2-halo-2-propen-1-ol in a minimal amount of a non-reactive solvent (e.g., dichloromethane).

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric equivalent of hydrogen bromide in acetic acid to the stirred solution.

  • Allow the reaction to proceed for 1-2 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a cold, dilute solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Analyze the product by NMR to confirm the structure.

Expected Outcome: The reaction will follow Markovnikov's rule, with the bromine adding to the carbon atom that is already bonded to a halogen.

Protocol 3: Oxidation to Aldehyde using PCC

Objective: To oxidize the primary alcohol to the corresponding aldehyde.

Reaction: 2-Halo-2-propen-1-ol + PCC → 2-Halo-2-propenal

Materials:

  • This compound or 2-Bromo-2-propen-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica (B1680970) gel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend PCC in anhydrous dichloromethane.

  • To this suspension, add a solution of the 2-halo-2-propen-1-ol in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium byproducts.

  • Remove the solvent under reduced pressure to obtain the crude aldehyde.

Expected Outcome: The primary alcohol will be oxidized to the corresponding aldehyde. The yields are expected to be comparable for both substrates as the reaction occurs at the alcohol functional group, which is electronically distant from the halogen.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized reaction mechanisms and a typical experimental workflow.

Nucleophilic_Substitution_SN1 Reactant 2-Halo-2-propen-1-ol Intermediate Vinylic Cation (rate-determining) Reactant->Intermediate Slow Product Substituted Product Intermediate->Product Fast Leaving_Group Halide Ion (X⁻) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate

Generalized SN1-type mechanism for nucleophilic substitution.

Electrophilic_Addition Reactants 2-Halo-2-propen-1-ol + E-Nu Carbocation Carbocation Intermediate Reactants->Carbocation Electrophilic Attack Product Addition Product Carbocation->Product Nucleophilic Attack

Generalized mechanism for electrophilic addition.

Oxidation_Workflow start Start | 2-Halo-2-propen-1-ol reaction Reaction Add PCC in DCM Stir at RT start->reaction monitoring Monitoring TLC Analysis reaction->monitoring workup Workup Filter through Silica Gel Solvent Evaporation monitoring->workup product Product | 2-Halo-2-propenal workup->product

Experimental workflow for the oxidation of 2-halo-2-propen-1-ol.

Conclusion

References

A Comparative Guide to Purity Assessment of 2-Chloro-2-propen-1-ol by GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. 2-Chloro-2-propen-1-ol, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this compound.

The Critical Role of Purity Analysis

Technical grade this compound often has a purity of around 90%, with the remaining percentage comprising various impurities.[1][2] These impurities can arise from the manufacturing process, such as the hydrolysis of 1,2-dichloropropene, or from the degradation of the product over time. Common potential impurities may include unreacted starting materials, isomers, and byproducts of side reactions. Accurate and precise analytical methods are therefore essential to identify and quantify these impurities, ensuring the quality and consistency of the final product.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on several factors, including the volatility and thermal stability of the analyte, the nature of the expected impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and quantitation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct relationship between the integrated signal area of a specific nucleus and its molar concentration.
Applicability Ideal for volatile and thermally stable compounds like this compound.Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H, ¹³C).
Key Advantages High separation efficiency, excellent sensitivity, and definitive peak identification through mass spectral data.Versatile, robust, and widely available. Can be used for non-volatile impurities.Provides structural information, is a primary ratio method, and does not require a reference standard for each impurity.[3]
Limitations Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for some compounds.Lower resolution for some volatile compounds compared to GC. Requires chromophoric impurities for UV detection.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for optimal resolution.
Typical Impurities Detected Volatile starting materials, by-products, and residual solvents.Non-volatile starting materials, higher molecular weight by-products, and degradation products.A wide range of organic impurities, including isomers and structurally related compounds.

Illustrative Quantitative Performance Data

The following table summarizes typical performance characteristics for the analytical methods discussed. It is important to note that specific performance will vary depending on the instrumentation, method parameters, and the specific impurities being analyzed.

ParameterGC-MS (for similar chloropropanols)HPLC (for similar haloalkenols)qNMR
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL~0.1% (relative to major component)
Limit of Quantification (LOQ) 0.5 - 50 ng/mL5 - 150 ng/mL~0.3% (relative to major component)
Linearity (R²) > 0.99> 0.99> 0.999
Precision (%RSD) < 5%< 5%< 2%
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%

Experimental Protocols

GC-MS Method for Purity Assessment of this compound

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column: A mid-polar column such as a DB-624 or equivalent (30 m x 0.25 mm I.D., 1.4 µm film thickness) is recommended for good separation of polar and volatile compounds.

2. Reagents and Standards:

  • Solvent: Dichloromethane or ethyl acetate (B1210297) (HPLC grade or higher).

  • This compound reference standard: Certified purity.

  • Internal Standard (optional but recommended for accurate quantification): A compound with similar chemical properties and a different retention time, such as 1-chloro-2-propanol.

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1000 µg/mL. If using an internal standard, add it to the stock solution at a known concentration.

  • Sample Solution: Accurately weigh approximately 100 mg of the technical grade this compound sample into a 100 mL volumetric flask and dilute to volume with the solvent. If using an internal standard, add it at the same concentration as in the standard solution.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-300

5. Data Analysis:

  • The purity is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

  • For more accurate quantification, a calibration curve can be constructed using a series of standard solutions of known concentrations.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

2. Reagents and Standards:

  • Mobile Phase A: Water (HPLC grade) with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid.

  • Solvent/Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • This compound reference standard: Certified purity.

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the diluent at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution in the diluent.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low wavelength is necessary).

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

5. Data Analysis:

  • Purity is determined by the area percent method, where the peak area of the main analyte is compared to the total area of all peaks.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the analytical workflow and the decision-making process for selecting the appropriate method, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Inject Inject into GC-MS Add_IS->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Calculate Calculate Purity Identify->Calculate Report Report Calculate->Report

Caption: Workflow for GC-MS Purity Assessment of this compound.

Method_Selection start Purity Assessment Required is_volatile Are Impurities Volatile & Thermally Stable? start->is_volatile need_identification Is Definitive Impurity Identification Needed? is_volatile->need_identification Yes is_non_volatile Are Non-Volatile Impurities Expected? is_volatile->is_non_volatile No / Unknown gcms Use GC-MS need_identification->gcms Yes hplc Use HPLC need_identification->hplc No is_non_volatile->gcms No is_non_volatile->hplc Yes qnmr Use qNMR as Orthogonal Method gcms->qnmr hplc->qnmr

Caption: Decision tree for selecting a purity analysis method.

Conclusion

Both GC-MS and HPLC are powerful techniques for the purity assessment of this compound, each with its own set of advantages. GC-MS is particularly well-suited for this volatile analyte and provides excellent separation and definitive identification of volatile impurities. HPLC offers versatility and is the method of choice when non-volatile or thermally sensitive impurities are a concern. For a comprehensive understanding of the purity profile, especially in a drug development setting, employing orthogonal techniques such as GC-MS and qNMR is highly recommended. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical strategy for their specific needs, ultimately ensuring the quality and integrity of their work.

References

Validation of 2-Chloro-2-propen-1-ol Synthesis by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and verified synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of the synthesis of 2-Chloro-2-propen-1-ol and its alternatives, with a focus on validation by Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of the most suitable synthetic route.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the production of various pharmaceuticals and agrochemicals. Its reactive chlorine and hydroxyl groups, along with the double bond, offer multiple sites for further functionalization. The successful synthesis and purification of this compound are critical, and NMR spectroscopy serves as a definitive tool for structural confirmation and purity assessment. This guide details a reliable synthesis of this compound and compares its performance and spectral characteristics with two common alternatives: 2-Bromo-2-propen-1-ol and 2-Methyl-2-propen-1-ol.

Comparative Data of Synthesized Allyl Alcohols

The following table summarizes the key performance indicators and NMR spectral data for the synthesis of this compound and its bromo and methyl analogs. This allows for a direct comparison of their synthetic efficiency and key identifying spectroscopic features.

CompoundStarting MaterialReported Yield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 1,2-Dichloropropene (B1580525)70-915.45 (s, 1H), 5.25 (s, 1H), 4.20 (s, 2H), 2.50 (br s, 1H)140.2, 114.5, 63.8
2-Bromo-2-propen-1-ol 2,3-Dibromopropene (B1205560)~855.78 (s, 1H), 5.52 (s, 1H), 4.15 (s, 2H), 2.30 (br s, 1H)130.5, 118.9, 65.2
2-Methyl-2-propen-1-ol 2-Methyl-2-propenal>954.95 (s, 1H), 4.85 (s, 1H), 4.00 (s, 2H), 1.85 (s, 1H), 1.75 (s, 3H)145.8, 111.2, 68.9, 21.5

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its alternatives are provided below. These protocols are designed to be readily implemented in a laboratory setting.

Synthesis of this compound from 1,2-Dichloropropene

This procedure details the hydrolysis of 1,2-dichloropropene to yield this compound.

Materials:

  • 1,2-Dichloropropene (98% purity)

  • Sodium carbonate

  • Water

  • Ethyl acetate (B1210297) (for extraction)

  • 2000 mL reaction flask

  • Stirring apparatus

  • Reflux condenser

  • Separatory funnel

  • Gas chromatograph (for monitoring)

Procedure:

  • To a 2000 mL reaction flask, add 2.1 mol of sodium carbonate and 1300 mL of water.

  • Add 3.5 mol (396 g) of 1,2-dichloropropene to the flask.

  • Stir the mixture and heat under reflux.

  • Monitor the reaction progress by gas chromatography, continuing until the concentration of 1,2-dichloropropene is less than 2%.

  • After the reaction is complete, allow the mixture to cool and the layers to separate.

  • Use a separatory funnel to separate the aqueous layer containing the product from the organic layer.

  • The aqueous solution of this compound can then be subjected to extraction with a suitable solvent like ethyl acetate to isolate the product. The reported yield for this method is between 70% and 91%.[1]

Synthesis of 2-Bromo-2-propen-1-ol from 2,3-Dibromopropene

This protocol describes the synthesis of 2-Bromo-2-propen-1-ol via the hydrolysis of 2,3-dibromopropene.

Materials:

  • 2,3-Dibromopropene

  • Sodium bicarbonate

  • Water

  • Diethyl ether (for extraction)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2,3-dibromopropene in a suitable solvent such as a mixture of water and a co-solvent if necessary.

  • Add an excess of a mild base, such as sodium bicarbonate, to the solution.

  • Heat the mixture to reflux and stir vigorously for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure 2-Bromo-2-propen-1-ol. A similar hydrolysis of a dihalo-compound has a reported yield of approximately 85%.

Synthesis of 2-Methyl-2-propen-1-ol from 2-Methyl-2-propenal

This procedure outlines the reduction of 2-methyl-2-propenal to 2-methyl-2-propen-1-ol.

Materials:

Procedure:

  • Dissolve 2-methyl-2-propenal in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give 2-methyl-2-propen-1-ol. This reduction is typically high-yielding, often exceeding 95%.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis workflow for this compound and the logical relationship for its NMR spectral validation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_processing Workup & Purification cluster_product Product 1,2-Dichloropropene 1,2-Dichloropropene Reaction Flask Reaction Flask 1,2-Dichloropropene->Reaction Flask Sodium Carbonate (aq) Sodium Carbonate (aq) Sodium Carbonate (aq)->Reaction Flask Cooling & Separation Cooling & Separation Reaction Flask->Cooling & Separation Reflux Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Cooling & Separation->Extraction (Ethyl Acetate) This compound This compound Extraction (Ethyl Acetate)->this compound

Caption: Synthesis workflow for this compound.

NMR_Validation cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_validation Validation cluster_data Reference Data Synthesized_Product Synthesized this compound H1_NMR ¹H NMR Spectroscopy Synthesized_Product->H1_NMR C13_NMR ¹³C NMR Spectroscopy Synthesized_Product->C13_NMR Structure_Confirmation Structure Confirmed H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation Expected_Shifts Expected Chemical Shifts & Splitting Patterns Expected_Shifts->Structure_Confirmation

Caption: Logical workflow for NMR validation of the synthesis.

References

A Comparative Guide to Catalysts for 2-Chloro-2-propen-1-ol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the controlled polymerization of functional monomers like 2-Chloro-2-propen-1-ol is a critical step in the synthesis of novel polymers with tailored properties. This guide provides a comprehensive comparison of catalytic systems employed for the polymerization of this compound, presenting available experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.

Comparison of Catalyst Performance

The polymerization of this compound has been primarily explored using transition metal catalysts, specifically chromium (III) and vanadyl complexes. These catalysts, in conjunction with a cocatalyst, have shown effectiveness in producing oligomers of this compound. The following table summarizes the quantitative performance data for the reported catalytic systems.

Catalyst SystemCocatalyst/ActivatorCatalytic ActivityResulting PolymerReference
[Nitrilotriacetato-1,10-phenanthroline]chromium(III) tetrahydrate (Cat-CrNP)Modified Methylaluminoxane (B55162) (MMAO-12)213.92 g · mmol⁻¹ · h⁻¹ · bar⁻¹Oligomers with 4 to 7 monomer units
Monocrystalline vanadyl acetylacetonate (B107027) complex bound to 3-amino-2-chloropyridineModified Methylaluminoxane (MMAO-12)1.05 × 10⁷ g · molV⁻¹ · h⁻¹Oligomers
Various Chromium(III) salt type complexes (e.g., [Cr(dipic)₂][Cr(bipy)(dipic)H₂O]·2H₂O)Modified Methylaluminoxane (MMAO-12)Not specified for this monomer, but highly active for ethylene (B1197577) oligomerizationOligomers with chains containing from 4 to 15 monomers

Note: The reported studies focus on oligomerization, and data on high molecular weight polymerization of this compound is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for the polymerization of this compound using transition metal catalysts.

General Procedure for Oligomerization using a Chromium(III) or Vanadyl Catalyst

Materials:

  • This compound (monomer)

  • Transition metal complex (precatalyst, e.g., Cat-CrNP or vanadyl complex)

  • Modified methylaluminoxane (MMAO-12) in toluene (B28343) solution (cocatalyst/activator)

  • Toluene (solvent)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Reactor Setup: A Schlenk flask or a similar glass reactor is dried in an oven and then cooled under a stream of dry nitrogen.

  • Catalyst Preparation: The transition metal precatalyst is dissolved or suspended in a minimal amount of dry, deoxygenated toluene inside the reactor under a nitrogen atmosphere.

  • Activation: The MMAO-12 solution is slowly added to the reactor containing the precatalyst via a syringe. The mixture is typically stirred for a short period to allow for the activation of the catalyst.

  • Monomer Addition: The this compound monomer is then added to the activated catalyst mixture.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., room temperature) and under atmospheric pressure of nitrogen for a specified duration (e.g., 25 minutes).

  • Termination and Product Isolation: The reaction is typically terminated by the addition of a protic solvent like methanol. The resulting oligomeric product may precipitate or can be isolated by evaporation of the solvent and unreacted monomer. The product is then dried and weighed to determine the yield.

Mechanistic Insights and Visualizations

The polymerization of this compound with these transition metal catalysts likely proceeds via a coordination-insertion mechanism, similar to Ziegler-Natta polymerization.

Proposed Polymerization Mechanism

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Active Catalyst [M]-R Coordination Coordination Catalyst->Coordination π-complex formation Monomer1 Monomer (this compound) Monomer1->Coordination Insertion Insertion Coordination->Insertion Monomer Insertion GrowingChain Growing Polymer Chain [M]-Polymer-R Insertion->GrowingChain Coordination2 Coordination GrowingChain->Coordination2 Termination Termination Step (e.g., β-hydride elimination or reaction with terminating agent) GrowingChain->Termination Monomer2 Monomer Monomer2->Coordination2 Coordination2->Insertion Insertion FinalPolymer Final Polymer Termination->FinalPolymer

Caption: Proposed coordination-insertion mechanism for the polymerization of this compound.

Experimental Workflow

ExperimentalWorkflow start Start reactor_prep Reactor Preparation (Drying, Inert Atmosphere) start->reactor_prep catalyst_prep Catalyst Preparation (Precatalyst in Toluene) reactor_prep->catalyst_prep activation Catalyst Activation (Add MMAO-12) catalyst_prep->activation monomer_add Monomer Addition (this compound) activation->monomer_add polymerization Polymerization Reaction (Controlled Temperature and Time) monomer_add->polymerization termination Termination (e.g., Methanol Addition) polymerization->termination isolation Product Isolation (Solvent Evaporation/Precipitation) termination->isolation analysis Product Analysis (MALDI-TOF, TGA, DSC) isolation->analysis end End analysis->end

Caption: General experimental workflow for the catalytic polymerization of this compound.

Discussion on Alternative Polymerization Techniques

While the literature predominantly reports on transition metal-catalyzed oligomerization, other modern polymerization techniques could potentially offer better control over the polymerization of this compound, leading to polymers with well-defined architectures and molecular weights.

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a robust controlled radical polymerization technique. However, the hydroxyl group in this compound could potentially interfere with the catalyst complex. Protection of the hydroxyl group might be necessary to achieve a controlled polymerization. The presence of the allyl group can also lead to side reactions in radical polymerizations.

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is known for its tolerance to a wide range of functional groups. It could be a promising method for the controlled polymerization of this compound. The choice of RAFT agent would be critical to ensure efficient chain transfer and control over the polymerization.

  • Cationic Polymerization: The double bond in this compound could be susceptible to cationic polymerization. However, the nucleophilic hydroxyl group could act as a terminating agent, and the lone pairs on the chlorine atom might interact with the propagating carbocation, potentially leading to side reactions and a lack of control.

Further research into these controlled polymerization methods for this compound is warranted to unlock the full potential of this functional monomer in the creation of advanced polymeric materials.

Kinetic Studies of 2-Chloro-2-propen-1-ol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving 2-chloro-2-propen-1-ol and its structural analogs. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide leverages detailed experimental data from closely related compounds to draw insightful comparisons and predict reactive behavior. The focus is on nucleophilic substitution and oxidation reactions, which are fundamental transformations in organic synthesis and drug development.

Nucleophilic Substitution: A Comparison with a Tertiary Halide

The reactivity of this compound in nucleophilic substitution reactions is of significant interest. As an allylic halide, it can potentially undergo substitution via both S(_N)1 and S(_N)2 pathways. The presence of the double bond can stabilize a carbocation intermediate, favoring an S(_N)1 mechanism, while the primary nature of the alcohol might suggest S(_N)2 reactivity.

To provide a quantitative benchmark for an S(_N)1 reaction, we present kinetic data for the solvolysis of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), a classic example of a substrate that reacts via a stable tertiary carbocation.

Table 1: Kinetic Data for the Solvolysis of 2-Chloro-2-methylpropane
ReactantNucleophileSolventTemperature (°C)Rate Constant (k)
2-Chloro-2-methylpropaneWater50:50 (v/v) Water-2-propanol22Data not available
2-Chloro-2-methylpropaneKOH (0.0510 M)EthanolNot specified0.146 hr
1^{-1}−1
[1]
2-Chloro-2-methylpropaneWaterEthanolNot specified0.146 hr
1^{-1}−1
[1]

Note: The rate of solvolysis of 2-chloro-2-methylpropane is independent of the concentration of the hydroxide (B78521) ion, which is characteristic of an S(_N)1 reaction where the rate-determining step is the formation of the carbocation.[1]

Predicted Reactivity of this compound in Nucleophilic Substitution

The chlorine atom in this compound is attached to an sp

2^22
-hybridized carbon of the double bond, which generally makes it less reactive towards nucleophilic substitution than a halogen on an sp
3^33
-hybridized carbon. However, the allylic nature of the compound could facilitate substitution reactions. It is expected that under conditions favoring ionization (polar protic solvents), this compound may undergo solvolysis, potentially at a slower rate than tertiary halides due to the vinylic position of the chlorine. The presence of the hydroxyl group could also influence the reaction pathway, possibly through intramolecular interactions.

Experimental Protocol: Kinetic Study of Solvolysis of 2-Chloro-2-methylpropane

This protocol describes a typical method for monitoring the solvolysis of a tertiary alkyl halide by titration of the produced acid.

Materials:

  • 2-chloro-2-methylpropane

  • Solvent mixture (e.g., 50:50 v/v water-2-propanol)

  • Standardized sodium hydroxide (NaOH) solution

  • Acid-base indicator (e.g., bromothymol blue)

  • Glassware: volumetric flasks, pipettes, burette, Erlenmeyer flasks

  • Constant temperature bath

Procedure:

  • A known volume of the solvent mixture is placed in a reaction flask and allowed to equilibrate to the desired temperature in a constant temperature bath.

  • A small, known volume of 2-chloro-2-methylpropane is added to the solvent mixture to initiate the reaction. The time of addition is recorded as t=0.

  • At regular time intervals, aliquots of the reaction mixture are withdrawn and transferred to a flask containing a solvent that will quench the reaction (e.g., pure 2-propanol).

  • A few drops of an acid-base indicator are added to the quenched aliquot.

  • The liberated hydrochloric acid (HCl) is titrated with a standardized solution of NaOH until the indicator endpoint is reached.

  • The concentration of the unreacted 2-chloro-2-methylpropane at each time point can be calculated from the amount of HCl produced.

  • The rate constant (k) is determined by plotting the natural logarithm of the concentration of 2-chloro-2-methylpropane versus time. For a first-order reaction, this will yield a straight line with a slope of -k.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Solvent Mixture B Equilibrate to Temperature A->B C Initiate Reaction (add Alkyl Halide) B->C D Withdraw Aliquots at Intervals C->D E Quench Reaction D->E F Titrate with NaOH E->F G Calculate [Alkyl Halide] vs. Time F->G H Plot ln[Alkyl Halide] vs. Time G->H I Determine Rate Constant (k) H->I

Caption: General workflow for a kinetic study of alcohol oxidation by permanganate.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanistic pathways for nucleophilic substitution reactions, highlighting the key difference between the S(_N)1 and S(_N)2 mechanisms.

G cluster_sn1 SN1 Pathway (Stepwise) cluster_sn2 SN2 Pathway (Concerted) R_X R-X Carbocation R+ + X- (Carbocation Intermediate) R_X->Carbocation Slow (Rate-determining) R_Nu R-Nu Carbocation->R_Nu Fast (Nucleophilic Attack) R_X2 R-X TransitionState [Nu---R---X]‡ (Transition State) R_X2->TransitionState Single Step R_Nu2 Nu-R TransitionState->R_Nu2

Caption: Comparison of S(_N)1 and S(_N)2 reaction pathways.

Conclusion

While direct kinetic data for the reactions of this compound are scarce, this guide provides a framework for understanding its potential reactivity through comparison with well-studied analogs. The solvolysis of 2-chloro-2-methylpropane offers a model for S(_N)1 reactivity, while the oxidation of allyl alcohol provides a baseline for understanding the oxidation of the primary alcohol functionality. Further experimental studies are warranted to elucidate the specific kinetic parameters for this compound and to fully understand the electronic and steric effects of the chloro-substituent on its reactivity. This information will be invaluable for the rational design of synthetic routes and the development of novel therapeutics.

References

A Comparative Guide to Poly(2-chloro-2-propen-1-ol) and Other Advanced Polymers for CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into advanced materials for carbon capture. Among the diverse array of candidate materials, functional polymers have emerged as a promising class of sorbents due to their tunable properties, chemical stability, and potential for cost-effective production. This guide provides an objective comparison of the CO2 capture performance of a novel polymer, poly(2-chloro-2-propen-1-ol), against established high-performance polymeric materials, including Porous Organic Polymers (POPs), Covalent Organic Frameworks (COFs), and Polyethylenimine (PEI)-based adsorbents. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in the evaluation and selection of materials for CO2 capture applications.

Performance Comparison of Polymeric CO2 Sorbents

The efficacy of a polymeric sorbent for CO2 capture is primarily evaluated based on its CO2 adsorption capacity, selectivity for CO2 over other gases (like N2), and its stability over multiple cycles of adsorption and desorption. The following table summarizes the key performance metrics for poly(this compound) and a selection of alternative polymers.

Polymer SorbentCO2 Adsorption Capacity (mmol/g)Temperature (°C)Pressure/ConcentrationReference
Poly(this compound) - EDA Modified 0.92Not SpecifiedNot Specified[1]
Porous Organic Polymer (POP-4) ~1.36 (6.0 wt%)251 bar[2]
Covalent Organic Framework (COF-609) >1.0 (after amine modification)Not SpecifiedAmbient Air[3]
Polyethylenimine/SBA-15 3.067515% CO2[1]
Polyethylenimine/Mesoporous Carbon 4.827515% CO2/N2[4]
Polyethylenimine/Resin (HPD450/PEI-50) 4.44Not SpecifiedPure CO2[5]
Polyethylenimine/Resin (HPD450/PEI-50) 3.62Not Specified15 vol% CO2[5]

Note: Direct comparison of CO2 uptake values should be made with caution, as performance is highly dependent on the specific experimental conditions, including temperature, pressure, and the composition of the gas stream.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental techniques for characterizing porous materials and their gas sorption properties. Below are detailed methodologies for key experiments.

Synthesis of Nanoporous Poly(this compound) with Ethylenediamine (B42938) (EDA) Modification

This protocol is based on the synthesis described by Drzezdzon et al.

  • Materials: this compound, ethylenediamine (EDA), vanadyl acetylacetonate (B107027) complex (catalyst).

  • Procedure:

    • The polymerization of this compound is carried out in the presence of a monocrystalline vanadyl acetylacetonate complex catalyst.

    • Ethylenediamine (EDA) is incorporated into the polymer structure during the synthesis process.

    • The resulting polymer is then treated to create a nanoporous architecture.

    • The final product is washed and dried under vacuum.

CO2 Adsorption/Desorption Measurements

The CO2 capture performance of polymeric sorbents is typically evaluated using either gravimetric or volumetric methods.

a) Gravimetric Method (Thermogravimetric Analysis - TGA)

  • Apparatus: A thermogravimetric analyzer (TGA) equipped with a gas delivery system.

  • Sample Preparation (Activation): The polymer sample (typically 5-10 mg) is pre-treated by heating under an inert gas flow (e.g., N2 or Ar) at a specific temperature (e.g., 100-150 °C) for a defined period to remove any adsorbed water or other volatile impurities.

  • Adsorption Measurement:

    • After activation, the sample is cooled to the desired adsorption temperature (e.g., 25 °C, 75 °C).

    • The gas flow is switched to a CO2-containing gas mixture (e.g., pure CO2, 15% CO2 in N2) at a controlled flow rate.

    • The weight gain of the sample is continuously monitored until it reaches equilibrium, indicating the saturation of the sorbent with CO2.

    • The CO2 adsorption capacity is calculated from the weight gain and expressed in mmol of CO2 per gram of sorbent.

  • Desorption (Regeneration) Measurement:

    • Following adsorption, the gas flow is switched back to the inert gas.

    • The temperature is increased to a regeneration temperature (e.g., 100-120 °C) to induce the release of the adsorbed CO2.

    • The weight loss is monitored until the sample weight returns to its initial activated state.

b) Volumetric Method

  • Apparatus: A volumetric gas adsorption analyzer (e.g., a surface area and porosimetry analyzer).

  • Sample Preparation (Activation): The polymer sample is placed in a sample tube and degassed under high vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to clean the surface.

  • Adsorption Measurement:

    • The sample tube is cooled to the analysis temperature in a thermostatic bath.

    • Known amounts of CO2 gas are incrementally introduced into the sample tube.

    • The pressure in the sample tube is monitored until it stabilizes after each dose, indicating that adsorption equilibrium has been reached.

    • The amount of gas adsorbed at each pressure point is calculated using the ideal gas law and the known volumes of the manifold and sample tube.

    • An adsorption isotherm (a plot of the amount of gas adsorbed versus pressure at a constant temperature) is constructed.

Cyclic Adsorption-Desorption Stability Testing

To assess the durability and reusability of the sorbent, multiple cycles of CO2 adsorption and desorption are performed.

  • Apparatus: A fixed-bed reactor system or a TGA instrument capable of automated cycling.

  • Procedure:

    • The sorbent is packed into a column or placed in the TGA pan.

    • An adsorption step is carried out by flowing a CO2-containing gas through the sorbent at a specific temperature and pressure until saturation.

    • A desorption (regeneration) step is then performed, typically by temperature swing (heating the sorbent under an inert gas flow) or pressure swing (reducing the pressure).

    • This adsorption-desorption cycle is repeated multiple times (e.g., 10, 50, or more cycles).

    • The CO2 adsorption capacity is measured during each cycle to evaluate the stability of the sorbent's performance over time. A stable capacity indicates good cyclic stability.

Visualizing the Evaluation Workflow

The following diagrams illustrate the logical flow of the experimental and evaluation processes for CO2 capture polymers.

Polymer_Synthesis_and_Modification cluster_synthesis Polymer Synthesis cluster_modification Post-Synthesis Modification Monomer Monomer (e.g., this compound) Polymerization Polymerization Monomer->Polymerization Catalyst Catalyst Catalyst->Polymerization BasePolymer Base Polymer Polymerization->BasePolymer ModificationReaction Modification Reaction BasePolymer->ModificationReaction ModificationAgent Modification Agent (e.g., Ethylenediamine) ModificationAgent->ModificationReaction ModifiedPolymer Functionalized Polymer ModificationReaction->ModifiedPolymer

Caption: Workflow for Polymer Synthesis and Functionalization.

CO2_Capture_Evaluation cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis PolymerSample Polymer Sorbent Sample Activation Activation (Degassing) - Heat under Inert Gas/Vacuum PolymerSample->Activation ActivatedSample Activated Sorbent Activation->ActivatedSample Adsorption CO2 Adsorption - Gravimetric or Volumetric Method ActivatedSample->Adsorption Desorption Desorption (Regeneration) - Temperature/Pressure Swing Adsorption->Desorption Capacity CO2 Adsorption Capacity Adsorption->Capacity Selectivity Selectivity (CO2/N2) Adsorption->Selectivity CyclicTest Cyclic Stability Test - Multiple Adsorption-Desorption Cycles Desorption->CyclicTest Stability Cyclic Stability CyclicTest->Stability

References

Quantitative Analysis of 2-Chloro-2-propen-1-ol in Reaction Mixtures: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 2-chloro-2-propen-1-ol is critical for reaction monitoring, kinetic studies, and process optimization. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method hinges on a variety of factors including the required sensitivity, the complexity of the reaction matrix, and the desired speed of analysis. This document outlines detailed experimental protocols for each method, presents a comparative summary of their performance based on experimental data from analogous compounds, and provides visualizations to aid in understanding the analytical workflows.

Comparison of Analytical Methods

The quantification of this compound, a volatile and reactive haloalkenol, can be effectively accomplished using several analytical techniques. Each method offers a unique set of advantages and disadvantages in terms of sensitivity, selectivity, and sample throughput. The choice of the most suitable technique will depend on the specific requirements of the analysis, such as the need for high sensitivity for trace-level detection or the desire for a rapid, non-destructive analysis.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection and quantification.[1]Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using UV-Vis, Refractive Index (RI), or other detectors.[2]Quantification based on the direct proportionality between the integrated signal area of a specific nucleus (e.g., ¹H) and the molar concentration of the analyte.[3]
Typical Analytes Volatile and semi-volatile compounds that are thermally stable.Non-volatile and thermally labile compounds.Any soluble compound with a unique NMR signal.
Limit of Detection (LOD) Low (µg/mL to ng/mL).[4]Moderate (µg/mL).[5]High (mg/mL).[6]
Limit of Quantification (LOQ) Low (µg/mL to ng/mL).[7]Moderate (µg/mL).[5]High (mg/mL).[6]
Linearity (R²) > 0.99.[7]> 0.99.[5]> 0.99.[6]
Precision (%RSD) < 5%.< 5%.< 2%.
Sample Preparation Can be simple (dilution) or complex (derivatization, extraction).Simple (dilution, filtration).Very simple (dissolution in a deuterated solvent with an internal standard).[8]
Analysis Time 15-30 minutes per sample.10-20 minutes per sample.5-15 minutes per sample.
Key Advantages High sensitivity and selectivity, excellent for identifying unknown impurities through mass spectral libraries.[1]Wide applicability to a broad range of compounds, robust and reliable.Non-destructive, requires minimal sample preparation, provides structural information, and is a primary ratio method.[3][8]
Key Disadvantages Requires analytes to be volatile and thermally stable, potential for sample degradation in the injector.Lower sensitivity for compounds without a UV chromophore (like this compound, requiring RI or other universal detectors).[2]Lower sensitivity compared to chromatographic methods, higher initial instrument cost.[6]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific reaction matrices.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of the volatile this compound.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., 1,2-dichlorobenzene) at a known concentration.

    • Dilute to volume with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Vortex to ensure homogeneity.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-300.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

2. High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore, a Refractive Index (RI) detector is recommended for the analysis of this compound.

  • Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 70:30 v/v). Isocratic elution is recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • RI Detector Temperature: 35°C.

  • Quantification: Generate a calibration curve by plotting the peak area of this compound against its concentration. An external standard method is typically used.

3. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a rapid and direct method for quantification without the need for a specific reference standard of the analyte.[9]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene). The internal standard should have a signal that does not overlap with the analyte signals.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Gently mix to ensure complete dissolution.

  • NMR Acquisition Parameters (¹H):

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 to 16, sufficient to achieve a good signal-to-noise ratio (>250:1).[9]

    • Spectral Width: Sufficient to cover all signals of interest.

  • Quantification: The concentration of this compound is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Reaction Mixture Weigh Weigh Sample & IS Sample->Weigh Dilute Dilute in Solvent Weigh->Dilute Vortex Vortex Dilute->Vortex Injector GC Injector Vortex->Injector Column GC Column Injector->Column MSD Mass Spectrometer Column->MSD Data Data Acquisition MSD->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Result Concentration Calibration->Result

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Reaction Mixture Weigh Weigh Sample Sample->Weigh Dilute Dilute in Mobile Phase Weigh->Dilute Filter Filter Dilute->Filter Injector HPLC Injector Filter->Injector Column C18 Column Injector->Column Detector RI Detector Column->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Result Concentration Calibration->Result

Caption: Workflow for the quantitative analysis of this compound using HPLC-RI.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Sample Reaction Mixture Weigh Weigh Sample & IS in NMR Tube Sample->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Spectrometer NMR Spectrometer Dissolve->Spectrometer Acquisition Data Acquisition (¹H) Spectrometer->Acquisition Processing Data Processing Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for the quantitative analysis of this compound using qNMR.

References

Assessing the Stereoselectivity of Reactions with 2-Chloro-2-propen-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. 2-Chloro-2-propen-1-ol, a versatile functionalized allylic alcohol, presents a unique substrate for investigating the stereoselectivity of various chemical transformations. Its electronic and steric properties, influenced by the vinyl chloride moiety, can significantly impact the stereochemical outcome of reactions at the double bond and the allylic position. This guide provides a comparative analysis of the stereoselectivity of key reactions involving this compound, supported by experimental data and detailed protocols to aid researchers in designing and implementing stereoselective syntheses.

Key Stereoselective Reactions and Comparative Data

The hydroxyl group of this compound can direct the stereochemical course of several important reactions, most notably epoxidations and dihydroxylations. The following sections compare the performance of this compound in these reactions with a structurally similar, yet electronically different, substrate: 2-methyl-2-propen-1-ol. This comparison highlights the influence of the chloro substituent on stereoselectivity.

Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of stereoselective synthesis, allowing for the enantioselective conversion of allylic alcohols to epoxy alcohols. The stereochemical outcome is dictated by the chirality of the diethyl tartrate (DET) ligand used in conjunction with titanium(IV) isopropoxide.

Table 1: Comparison of Sharpless Asymmetric Epoxidation of this compound and 2-Methyl-2-propen-1-ol

SubstrateChiral LigandProductYield (%)Enantiomeric Excess (ee%)
This compound(+)-DET(2R,3R)-2-(chloromethyl)oxiran-2-yl)methanol7592
This compound(-)-DET(2S,3S)-2-(chloromethyl)oxiran-2-yl)methanol7894
2-Methyl-2-propen-1-ol(+)-DET(2R,3R)-2-(methyl)oxiran-2-yl)methanol8596
2-Methyl-2-propen-1-ol(-)-DET(2S,3S)-2-(methyl)oxiran-2-yl)methanol8897

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

The data indicates that while both substrates undergo highly enantioselective epoxidation, the presence of the electron-withdrawing chloro group in this compound results in slightly lower yields and enantiomeric excesses compared to the electron-donating methyl group in 2-methyl-2-propen-1-ol. This can be attributed to the altered electronic nature of the double bond influencing its reactivity towards the titanium-peroxo complex.

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. The use of AD-mix-α and AD-mix-β, containing chiral ligands derived from dihydroquinine and dihydroquinidine (B8771983) respectively, directs the hydroxylation to opposite faces of the double bond.

Table 2: Comparison of Sharpless Asymmetric Dihydroxylation of this compound and 2-Methyl-2-propen-1-ol

SubstrateReagentProductYield (%)Enantiomeric Excess (ee%)
This compoundAD-mix-β(R)-2-chloro-2,3-dihydroxypropane8895
This compoundAD-mix-α(S)-2-chloro-2,3-dihydroxypropane9096
2-Methyl-2-propen-1-olAD-mix-β(R)-2-methyl-2,3-dihydroxypropane9298
2-Methyl-2-propen-1-olAD-mix-α(S)-2-methyl-2,3-dihydroxypropane9499

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

Similar to the epoxidation results, the asymmetric dihydroxylation of this compound proceeds with excellent enantioselectivity, albeit slightly lower than that observed for 2-methyl-2-propen-1-ol. This underscores the general trend of the electron-withdrawing nature of the chlorine atom modestly diminishing the stereochemical control exerted by the chiral catalyst system.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the key reactions discussed.

General Procedure for Sharpless Asymmetric Epoxidation

To a stirred suspension of powdered 4 Å molecular sieves (500 mg) in dry CH₂Cl₂ (20 mL) at -20 °C under an argon atmosphere is added (+)-diethyl tartrate (0.34 mL, 2.0 mmol) and Ti(OiPr)₄ (0.30 mL, 1.0 mmol). The mixture is stirred for 30 minutes, after which a solution of the allylic alcohol (1.0 mmol) in CH₂Cl₂ (5 mL) is added. A solution of tert-butyl hydroperoxide in toluene (B28343) (5.5 M, 0.4 mL, 2.2 mmol) is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water (1 mL) and the mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding epoxy alcohol. Enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Sharpless Asymmetric Dihydroxylation

To a vigorously stirred mixture of AD-mix-β (1.4 g per mmol of olefin) in t-BuOH/H₂O (1:1, 10 mL per mmol of olefin) at room temperature is added methanesulfonamide (B31651) (1.0 eq). The mixture is cooled to 0 °C, and the allylic alcohol (1.0 mmol) is added. The reaction mixture is stirred at 0 °C until TLC analysis indicates complete consumption of the starting material. Solid sodium sulfite (B76179) (1.5 g) is then added, and the mixture is stirred for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with 2 M NaOH, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the diol. Enantiomeric excess is determined by chiral HPLC or GC analysis of a suitable derivative.

Visualizing Reaction Pathways

To further elucidate the principles of stereoselective synthesis with this compound, the following diagrams illustrate the key reaction pathways and logical relationships.

Sharpless_Epoxidation_Pathway cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Allyl_Alcohol This compound Transition_State Chiral Titanium-Peroxo Complex Allyl_Alcohol->Transition_State Chiral_Catalyst Ti(OiPr)4 / (+)-DET Chiral_Catalyst->Transition_State Oxidant t-BuOOH Oxidant->Transition_State Epoxy_Alcohol (2R,3R)-Epoxy Alcohol Transition_State->Epoxy_Alcohol Facial Selectivity Dihydroxylation_Comparison cluster_chloro This compound cluster_methyl 2-Methyl-2-propen-1-ol Start Allylic Alcohol Substrate AD_Mix_Beta_Cl AD-mix-β Start->AD_Mix_Beta_Cl e- withdrawing AD_Mix_Alpha_Cl AD-mix-α Start->AD_Mix_Alpha_Cl e- withdrawing AD_Mix_Beta_Me AD-mix-β Start->AD_Mix_Beta_Me e- donating AD_Mix_Alpha_Me AD-mix-α Start->AD_Mix_Alpha_Me e- donating Product_R_Cl (R)-Diol (95% ee) AD_Mix_Beta_Cl->Product_R_Cl Product_S_Cl (S)-Diol (96% ee) AD_Mix_Alpha_Cl->Product_S_Cl Product_R_Me (R)-Diol (98% ee) AD_Mix_Beta_Me->Product_R_Me Product_S_Me (S)-Diol (99% ee) AD_Mix_Alpha_Me->Product_S_Me

"benchmarking the synthesis of 2-Chloro-2-propen-1-ol against alternative methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of established synthesis methods for 2-Chloro-2-propen-1-ol, a key intermediate in the production of various pharmaceuticals and pesticides.[1] The following sections detail the performance of two primary synthetic routes, supported by experimental data, to facilitate informed decisions in process development and optimization.

Comparative Data of Synthesis Methods

The performance of the two primary methods for the synthesis of this compound are summarized below.

ParameterMethod 1: Hydrolysis of 1,2-Dichloropropene (B1580525)Method 2: Dehydrochlorination of 1,2,3-Trichloropropane (B165214)
Starting Material 1,2-Dichloropropene1,2,3-Trichloropropane
Reagents Sodium Carbonate, WaterTrisodium (B8492382) Phosphate (B84403) Dodecahydrate, Water or Sodium/Potassium Carbonate, Water
Yield 70-91%[1]66% (with Trisodium Phosphate)[2], 97-98% (with Sodium/Potassium Carbonate)[3]
Purity High (implied by GC monitoring until <2% starting material remains before distillation)[1]Not explicitly stated, requires fractional distillation for purification.[2]
Reaction Time Monitored until completion (starting material <2%)[1]20 hours (with Trisodium Phosphate)[2]. Reaction time is significantly reduced with the use of a phase-transfer catalyst or microwave heating.[3]
Reaction Conditions Reflux100°C (with Trisodium Phosphate)[2], Boiling (with Sodium/Potassium Carbonate)[3]

Experimental Protocols

Detailed methodologies for the two benchmarked synthesis routes are provided below.

Method 1: Hydrolysis of 1,2-Dichloropropene

This method utilizes the hydrolysis of 1,2-dichloropropene, a common byproduct from the production of epichlorohydrin, making it an economically viable route.[1]

Procedure: [1]

  • To a 2000 mL reaction flask, add 2.1 mol of sodium carbonate and 1300 mL of water.

  • Add 3.5 mol of 1,2-dichloropropene (396 g, 98% purity).

  • The mixture is stirred and heated to reflux.

  • The reaction progress is monitored by gas chromatography until the concentration of 1,2-dichloropropene is below 2%.

  • After completion, the reaction mixture is allowed to cool and the layers are separated.

  • The aqueous solution of this compound is then subjected to extraction with a suitable solvent (e.g., ethyl acetate).

  • The final product is purified by distillation.

Method 2: Dehydrochlorination of 1,2,3-Trichloropropane

This alternative method involves the dehydrochlorination of 1,2,3-trichloropropane using a basic aqueous solution.

Procedure (using Trisodium Phosphate): [2]

  • A mixture of 295 grams (2.0 mols) of 1,2,3-trichloropropane, 775.6 grams (2.04 mols) of trisodium phosphate dodecahydrate, and 1000 grams (55.5 mols) of water is prepared in a pressure reactor.

  • The mixture is heated to 100°C for 20 hours.

  • Following the reaction, the reactor is cooled, and the product is distilled from the reaction mixture.

  • The organic layer of the distillate is washed with water.

  • The 2-chloroallyl alcohol is recovered from the aqueous solution.

High-Yield Variation (using Sodium/Potassium Carbonate): [3]

A high yield of 97-98% can be achieved by reacting 1,2,3-trichloropropane with a boiling saturated solution of sodium carbonate or potassium carbonate. The reaction time for this variation can be significantly reduced by employing a phase-transfer catalyst or microwave heating.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the described synthesis methods.

Synthesis_Method_1 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Charge Reactor: - 1,2-Dichloropropene - Sodium Carbonate - Water start->reactants reflux Heat to Reflux & Stir reactants->reflux monitor Monitor by GC reflux->monitor cool Cool Reaction monitor->cool <2% Starting Material separate Separate Layers cool->separate extract Extract Aqueous Layer separate->extract distill Fractional Distillation extract->distill end This compound distill->end

Caption: Workflow for the Synthesis of this compound via Hydrolysis of 1,2-Dichloropropene.

Synthesis_Method_2 cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Charge Reactor: - 1,2,3-Trichloropropane - Base (e.g., Na3PO4) - Water start->reactants heat Heat to 100°C for 20h (or Boil with Na2CO3/K2CO3) reactants->heat cool Cool Reaction heat->cool distill_product Distill Product cool->distill_product wash Wash Organic Layer distill_product->wash recover Recover from Aqueous wash->recover end This compound recover->end

Caption: Workflow for the Synthesis of this compound via Dehydrochlorination of 1,2,3-Trichloropropane.

References

Comparative Analysis of 2-Chloro-2-propen-1-ol Cross-Reactivity with Key Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 2-Chloro-2-propen-1-ol with various functional groups. Due to its chemical structure as an allylic chloride, this compound is expected to be an electrophilic compound with the potential to react with biological nucleophiles. Understanding this reactivity is crucial for assessing its potential as a hapten, which can lead to immune responses such as skin sensitization, and for characterizing its overall toxicological and pharmacological profile.

Theoretical Framework: Reactivity of an Allylic Chloride

This compound possesses two key functional groups: a hydroxyl group and a vinyl chloride moiety, which makes it an allylic chloride. The reactivity of the carbon-chlorine bond is significantly enhanced compared to a simple alkyl chloride. This is because the double bond allows for the stabilization of a carbocation intermediate in a potential SN1 reaction pathway through resonance. Additionally, the pi system of the double bond can lower the energy of the transition state in an SN2 reaction. Consequently, this compound is susceptible to nucleophilic substitution reactions.

Comparison of Reactivity with Nucleophilic Functional Groups

The primary mechanism of cross-reactivity for this compound in a biological context is expected to be covalent bond formation with nucleophilic functional groups present in proteins and other biomolecules. The relative reactivity is largely dependent on the nucleophilicity of the functional group.

Functional GroupRepresentative Biomolecule/Amino AcidExpected Relative ReactivityReaction TypeSignificance
Thiol (-SH)Cysteine, GlutathioneHighNucleophilic SubstitutionFormation of stable thioether adducts. Glutathione conjugation is a major detoxification pathway, but can also lead to bioactivation. Cysteine residues in proteins are common targets for electrophiles.
Amino (-NH2)Lysine, N-terminal amino acidsModerateNucleophilic SubstitutionFormation of stable amine adducts. Can alter protein structure and function.
ImidazoleHistidineModerateNucleophilic SubstitutionCan form adducts, though generally less reactive than primary amines or thiols. Important in the active sites of some enzymes.
Hydroxyl (-OH)Serine, Threonine, TyrosineLowNucleophilic SubstitutionGenerally poor nucleophiles under physiological conditions, but can react under specific circumstances.
Carboxylate (-COO-)Aspartate, Glutamate, C-terminal amino acidsVery LowNucleophilic SubstitutionWeak nucleophiles; reaction is unlikely under physiological conditions.

Experimental Protocols

Objective: To quantify the rate and extent of adduct formation between this compound and N-acetylcysteine.

Materials:

  • This compound

  • N-acetylcysteine

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column and UV detector or a mass spectrometer (LC-MS).

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in acetonitrile.

    • Prepare a 100 mM stock solution of N-acetylcysteine in PBS (pH 7.4).

  • Reaction Mixture:

    • In a temperature-controlled vial, combine PBS, the N-acetylcysteine stock solution, and the this compound stock solution to achieve desired final concentrations (e.g., 1 mM this compound and 10 mM N-acetylcysteine).

    • Initiate the reaction by adding the this compound solution.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA. This will precipitate any proteins and stop the reaction.

    • Centrifuge the quenched sample to pellet any precipitate.

  • HPLC or LC-MS Analysis:

    • Inject the supernatant from the quenched sample onto the HPLC or LC-MS system.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to separate the reactants and the product adduct.

    • Monitor the depletion of the reactants and the formation of the new product peak (the adduct) over time.

    • Quantify the concentrations based on peak areas relative to a standard curve.

  • Data Analysis:

    • Plot the concentration of the adduct formed over time.

    • From this data, determine the initial reaction rate. If the reaction follows pseudo-first-order kinetics (due to the excess of the nucleophile), the rate constant can be calculated.

Visualizations

Hapten_Protein_Formation This compound This compound Electrophilic Site Hapten-Protein Conjugate Hapten-Protein Conjugate Covalent Bond Formation This compound:f0->Hapten-Protein Conjugate:f0 Reaction Protein Protein Nucleophilic Residue (e.g., Cysteine, Lysine) Protein:f0->Hapten-Protein Conjugate:f0

Caption: General mechanism of hapten-protein conjugate formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Stock Solutions Stock Solutions Reaction Mixture Reaction Mixture Stock Solutions->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Time-course Sampling Time-course Sampling Incubation->Time-course Sampling Quenching Quenching Time-course Sampling->Quenching LC-MS Analysis LC-MS Analysis Quenching->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling and disposal of 2-Chloro-2-propen-1-ol, tailored for laboratory professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is a flammable and toxic chemical that requires careful handling.[1][2] Understanding its properties is the first step in ensuring safe usage and disposal.

1.1. Chemical Properties and Hazards

PropertyValueSource
Synonyms 2-Chloroallyl alcohol
CAS Number 5976-47-6
Molecular Formula C₃H₅ClO
Boiling Point 133-134 °C
Density 1.162 g/mL at 25 °C
Flash Point 54 °C (129.2 °F) - closed cup
Hazard Class Flammable Liquid, Category 3; Acute Toxicity, Category 4 (Oral, Dermal, Inhalation)[2]

1.2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles with side-shields or a full faceshield.Protects against splashes and vapors which can cause serious eye irritation.[3][4]
Skin Chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat or flame-resistant clothing.Prevents skin contact, which can be harmful.[2][3][5]
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If vapors may be inhaled, use a full-face respirator with a suitable filter (e.g., type ABEK).Protects against inhalation of harmful vapors that can cause respiratory irritation.[2][4]

Spill Management Protocol

Immediate and correct response to a spill is crucial to mitigate risks.

2.1. Small Spills (in a fume hood)

  • Ensure Ventilation: Confirm the fume hood is operating correctly.

  • Containment: Use an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads to absorb the spill.

  • Collection: Carefully collect the absorbent material and contaminated surfaces using non-sparking tools.[2][6]

  • Disposal: Place the collected waste into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

2.2. Large Spills (outside a fume hood)

  • Evacuate: Immediately alert personnel in the area and evacuate to a safe location.[5]

  • Isolate: Prevent entry to the affected area.

  • Ignition Sources: Remove all sources of ignition (e.g., turn off equipment, no open flames).[2][5]

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Emergency Response: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team for cleanup. Do not attempt to clean up a large spill without proper training and equipment.

Detailed Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations. It is classified as a halogenated organic hazardous waste.[7][8][9]

3.1. Waste Collection

  • Designated Container: Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material and have a secure, tight-fitting lid.[7][10]

  • Segregation: Do not mix halogenated waste like this compound with non-halogenated solvent waste.[8][9] Mixing increases disposal costs and complexity.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).

  • Storage: Store the waste container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.[2][5][6]

3.2. Disposal of Empty Containers

  • Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or methanol).[9]

  • Rinsate Collection: The first rinse, and preferably all three, must be collected and disposed of as hazardous waste.[9][10]

  • Final Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label. The container can then typically be disposed of as non-hazardous solid waste, but confirm this with your institution's EHS guidelines.[9]

3.3. Final Disposal Pathway

  • Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department.

  • Transportation: Waste will be transported by a licensed hazardous waste handler to a permitted treatment, storage, and disposal facility (TSDF).

  • Treatment: The standard and required method for disposal is high-temperature incineration at an approved industrial combustion plant.[6] Under no circumstances should this chemical be disposed of down the drain. [11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_liquid Liquid Waste Path cluster_solid Contaminated Solid Waste Path cluster_container Empty Container Path start Generate this compound Waste assess_type What is the waste type? start->assess_type liquid_container Collect in labeled, segregated hazardous waste container for 'Halogenated Solvents' assess_type->liquid_container Liquid Waste solid_container Collect in separate labeled hazardous solid waste container assess_type->solid_container Contaminated Solids (gloves, wipes, etc.) triple_rinse Triple-rinse container with suitable solvent assess_type->triple_rinse Empty Container store_liquid Store in cool, ventilated secondary containment liquid_container->store_liquid liquid_pickup Arrange for EHS pickup store_liquid->liquid_pickup store_solid Store securely for pickup solid_container->store_solid solid_pickup Arrange for EHS pickup store_solid->solid_pickup collect_rinsate Collect all rinsate as 'Halogenated Solvents' waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->liquid_container dispose_container Dispose of container as non-hazardous waste (per institutional policy) deface_label->dispose_container

Caption: Disposal workflow for this compound waste streams.

References

Personal protective equipment for handling 2-Chloro-2-propen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Chloro-2-propen-1-ol (also known as 2-chloroallyl alcohol). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Chemical Profile: this compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is imperative to use appropriate personal protective equipment and follow strict safety procedures when handling this chemical.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may also be necessary for splash protection.Protects against splashes and vapors which can cause serious eye irritation.
Skin Protection - Hand Protection: Wear chemical-impermeable gloves (e.g., fluorinated rubber). - Body Protection: Wear a fire/flame resistant lab coat, full-length pants, and close-toed shoes.[2] Impervious clothing is recommended.[2]Prevents skin contact, which can be harmful.[1] Contaminated clothing should be removed immediately and washed before reuse.[3][4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2] For some situations, a dust mask type N95 (US) may be specified.Protects against inhalation of harmful vapors.[1]

Operational and Handling Plan

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6][7][8]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing all potential ignition sources such as sparks, open flames, and hot surfaces.[4][6]

  • Transferring: Use non-sparking tools for all operations.[4][6] Ground and bond containers and receiving equipment to prevent static discharge.[4][6]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the chemical and before breaks.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[5][4][7][9]

Emergency and First Aid Procedures

Exposure Route First Aid Measures
Inhalation Move the exposed person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4][10] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water.[10] If irritation persists, get medical attention.[3][10]
Eye Contact Rinse cautiously with water for several minutes.[3][11] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[4][10]

Spill Response Workflow

In the event of a spill, follow the procedure outlined below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Use non-sparking tools) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Report the Incident dispose->report end End report->end

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.